Androstenol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVXMNNRSSQZJP-PHFHYRSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CC[C@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075394 | |
| Record name | Androst-16-en-3-ol, (3.alpha.,5.alpha.)- | |
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Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Androstenol | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
1153-51-1, 7148-51-8 | |
| Record name | 5α-Androst-16-en-3α-ol | |
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| Record name | (3alpha,5alpha)-Androst-16-en-3-ol | |
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| Record name | 16,17-Androstene-3-Ol | |
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| Record name | 1153-51-1 | |
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| Record name | Androst-16-en-3-ol, (3.alpha.,5.alpha.)- | |
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| Record name | Androst-16-en-3-ol, (3.alpha.,5.alpha.)- | |
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| Record name | 5α-androst-16-en-3α-ol | |
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| Record name | ANDROSTENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48K9VAM062 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Androstenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005935 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142.75 °C | |
| Record name | Androstenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005935 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Scientific Journey of Androstenol: A Technical Guide
An in-depth exploration of the historical discovery, quantitative analysis, and signaling pathways of the putative pheromone, androstenol.
Introduction
Androstenol (5α-androst-16-en-3α-ol) is a steroid of the 16-androstene class, first identified in boar testes and subsequently in humans.[1][2] Possessing a characteristic musk-like odor, it has been the subject of extensive research for its potential role as a pheromone in both animals and humans. This technical guide provides a comprehensive overview of the historical scientific literature surrounding the discovery of androstenol, its quantitative analysis in biological samples, and the current understanding of its signaling pathways. This document is intended for researchers, scientists, and professionals in drug development with an interest in the chemical biology of pheromones and neurosteroids.
The Initial Discovery and Characterization of Androstenol
The journey into the world of 16-androstene steroids began in the 1940s with the pioneering work of Prelog and Ruzicka. In their 1944 publication in Helvetica Chimica Acta, they reported the isolation of two musk-smelling steroids from extracts of boar testes.[3] One of these compounds was identified as androstenol. This seminal discovery laid the groundwork for all subsequent research into the biological significance of this class of steroids.
Historical Experimental Protocol: Isolation from Boar Testes
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Extraction: A large quantity of boar testes tissue would have been homogenized and subjected to solvent extraction, likely using organic solvents such as ethanol or acetone, to separate the lipid-soluble components, including steroids.
-
Fractionation: The crude extract would then undergo a series of fractionation steps to separate the complex mixture of lipids and steroids. This may have involved techniques such as saponification to remove fatty acids, followed by further solvent-solvent partitioning.
-
Chromatography: Early forms of chromatography, such as column chromatography using alumina or silica gel, would have been employed to separate the steroids based on their polarity.
-
Crystallization: The fractions containing the compounds of interest would have been concentrated, leading to the crystallization of the individual steroids. The distinct crystalline forms and melting points would have been key indicators of purity.
-
Structural Elucidation: The precise chemical structure of androstenol was likely determined through a combination of classical chemical degradation techniques and elemental analysis, which were the state-of-the-art methods prior to the widespread availability of spectroscopic techniques like mass spectrometry and nuclear magnetic resonance (NMR).
Quantitative Analysis of Androstenol in Human Biological Samples
Following its discovery in pigs, androstenol was later identified in humans, primarily in males, in various bodily fluids and secretions, including sweat, urine, plasma, and saliva.[4][5] The development of sensitive analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), in the latter half of the 20th century, enabled the quantification of androstenol and related 16-androstene steroids in these complex biological matrices.
The following tables summarize quantitative data from key historical studies.
Table 1: Concentration of Androstenol in Human Urine
| Population | Concentration (µ g/24h ) | Analytical Method | Reference |
| Male | 570 and 387 | Not specified | Kingsbury & Brooksbank, 1978[6] |
| Female | 225 and 276 | Not specified | Kingsbury & Brooksbank, 1978[6] |
Table 2: Concentration of 16-Androstene Steroids in Human Semen
| Steroid | Concentration (ng/mL) | Analytical Method | Reference |
| 5α-androst-16-en-3α-ol | 0.5 - 0.7 | GC-MS | Kwan et al., 1992 |
| 5α-androst-16-en-3β-ol | 0.5 - 0.7 | GC-MS | Kwan et al., 1992 |
| 5,16-androstadien-3β-ol | 0.5 - 0.7 | GC-MS | Kwan et al., 1992 |
Experimental Protocol: Quantification of 16-Androstenes in Human Semen by GC-MS
The following protocol is a summary of the methodology described by Kwan et al. (1992) for the analysis of 16-androstenes in human semen.
-
Sample Preparation: A pool of human semen was collected and stored frozen. For analysis, the semen was thawed and extracted.
-
Extraction: The semen was extracted with an organic solvent to isolate the steroids.
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Derivatization: The hydroxyl groups of the steroids were converted to their tert-butyldimethylsilyl (TBDMS) ethers to improve their volatility and chromatographic properties for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized steroid extracts were analyzed by GC-MS. The gas chromatograph separates the different steroids in the mixture, and the mass spectrometer detects and quantifies them based on their unique mass-to-charge ratios. Selected ion monitoring (SIM) was used to enhance the sensitivity and specificity of the analysis, focusing on the [M-57]+ ion, which is characteristic of the loss of the tert-butyl group from the TBDMS derivative.
-
Quantification: The concentration of each steroid was determined by comparing its peak area to that of a known amount of an internal standard.
Signaling Pathway and Mechanism of Action
The biological effects of androstenol, particularly its putative pheromonal actions, are thought to be mediated through its interaction with the central nervous system. Research has shown that androstenol acts as a positive allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain.[1]
This neurosteroid-like activity involves androstenol binding to a site on the GABAA receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing an overall inhibitory effect.
Furthermore, studies using positron emission tomography (PET) have demonstrated that smelling androstenol activates a specific region of the hypothalamus in women.[7][8] The hypothalamus is a key brain region involved in regulating hormonal functions and behaviors, including those related to reproduction and social bonding. This activation of the hypothalamus by an olfactory stimulus provides a potential neural pathway through which androstenol may exert its influence on human physiology and behavior.
References
- 1. The estimation of androst-16-en-3α-ol in human urine. Partial synthesis of androstenol and of its β-glucosiduronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. Androstenol – a Steroid Derived Odor Activates the Hypothalamus in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.uncw.edu [people.uncw.edu]
- 6. The metabolism in man of (3H)-5alpha-16-androsten-3alpha-ol and of (3H)-5alpha-16-androsten-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Untersuchungen über Organextrakte. (5. Mitteilung). Über zwei moschusartig riechende Steroide aus Schweinetestes‐Extrakten [periodicos.capes.gov.br]
- 8. Olfaction in humans with special reference to odorous 16-androstenes: their occurrence, perception and possible social, psychological and sexual impact - PubMed [pubmed.ncbi.nlm.nih.gov]
The Androstenol Biosynthesis Pathway in Mammalian Testes: A Technical Guide
Introduction
Androstenol (5α-androst-16-en-3α-ol) is a 16-androstene steroid that functions as a pheromone in various mammalian species, including pigs, and is also found in humans. It is known for its characteristic musk-like odor. In males, the primary site of androstenol biosynthesis is the Leydig cells of the testes. This technical guide provides an in-depth overview of the Androstenol biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visualizations of the involved pathways to support researchers, scientists, and drug development professionals in this field.
The Core Biosynthesis Pathway
The biosynthesis of Androstenol in the testes begins with the steroid precursor pregnenolone. The pathway involves a series of enzymatic reactions that convert pregnenolone into the final Androstenol product.
The key enzymatic steps are as follows:
-
Pregnenolone to Androstadienol: The initial and rate-limiting step is the conversion of pregnenolone to androsta-5,16-dien-3β-ol (androstadienol). This reaction is catalyzed by the 16-ene-synthetase activity of the enzyme Cytochrome P450 17A1 (CYP17A1). This enzyme exhibits dual activities, and its 16-ene-synthetase function is crucial for shunting pregnenolone into the 16-androstene pathway. The activity of CYP17A1's 16-ene-synthase is allosterically enhanced by cytochrome b5.
-
Androstadienol to Androstadienone: Androstadienol is then converted to androsta-4,16-dien-3-one (androstadienone) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).
-
Androstadienone to Androstenone: The next step involves the reduction of the double bond at the 5α position of androstadienone to form 5α-androst-16-en-3-one (androstenone). This reaction is catalyzed by the enzyme 5α-reductase.
-
Androstenone to Androstenol: In the final step, the 3-keto group of androstenone is reduced to a 3α-hydroxyl group, yielding 5α-androst-16-en-3α-ol (Androstenol). This conversion is carried out by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).
Additionally, Androstenol can undergo sulfoconjugation, a common modification of steroids, which is catalyzed by sulfotransferase enzymes, particularly SULT2A1. This process can regulate the levels of unconjugated, active Androstenol.
Quantitative Data
The following tables summarize the available quantitative data for the enzymes and steroid concentrations involved in the Androstenol biosynthesis pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Species | Tissue/System | Km (µM) | Vmax (pmol/mg protein/h) | Citation |
| 5α-reductase | Androstenedione | Human | Prostate Stroma | 668 ± 121 | 415 ± 73 | |
| 5α-reductase | Androstenedione | Human | Prostate Epithelium | 120 ± 10 | 73 ± 8 | |
| SULT2A1 | Androstenone | Porcine | Recombinant | 74.1 ± 15.9 | - | |
| SULT2A1 | Androstenone | Human | Recombinant | 5.8 ± 0.6 | - | |
| SULT2A1 | DHEA | Human | Recombinant | 9.4 ± 2.5 | - | |
| SULT2A1 | DHEA | Porcine | Recombinant | 3.3 ± 1.9 | - |
Table 2: Testicular Steroid Concentrations
| Steroid | Species | Fluid/Tissue | Concentration (ng/mL or ng/g) | Citation |
| 5α-androst-16-en-3α-ol | Human | Semen | 0.5 - 0.7 | |
| 5α-androst-16-en-3β-ol | Human | Semen | 0.5 - 0.7 | |
| 5,16-androstadien-3β-ol | Human | Semen | 0.5 - 0.7 | |
| 5α-androst-16-en-3-one | Human | Semen | 0.7 - 0.9 | |
| 4,16-androstadien-3-one | Human | Semen | 0.7 - 0.9 | |
| Pregnenolone | Rat | Testis | ~2.5 (pmol/g) | |
| Androstenedione | Rat | Testis | ~0.5 (pmol/g) |
Experimental Protocols
Testicular Tissue Homogenization and Steroid Extraction
This protocol is adapted from methods for steroid extraction from testicular tissue for analysis by mass spectrometry.
Materials:
-
Testicular tissue
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Methanol
-
Diethyl ether
-
Centrifuge
-
Homogenizer
Procedure:
-
Excise testicular tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
For extraction, weigh the frozen tissue and place it in a pre-chilled tube.
-
Homogenize the tissue in ice-cold PBS.
-
Add methanol to the homogenate and vortex thoroughly to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
To the supernatant, add diethyl ether for liquid-liquid extraction of the steroids. Vortex vigorously.
-
Centrifuge to separate the phases.
-
Carefully collect the upper ether layer containing the steroids.
-
Repeat the ether extraction step on the aqueous layer to maximize recovery.
-
Pool the ether extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol or mobile phase for LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Androstenol
This protocol provides a general framework for the analysis of Androstenol and related steroids by GC-MS.
Materials:
-
Steroid extract (from Protocol 1)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Internal standard (e.g., deuterated Androstenol)
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GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
To the dried steroid extract, add a known amount of the internal standard.
-
Add the derivatizing agent to convert the hydroxyl groups of the steroids into more volatile trimethylsilyl (TMS) ethers.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a set time to ensure complete derivatization.
-
Evaporate the excess derivatizing agent under nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
-
Inject an aliquot of the sample into the GC-MS.
-
The GC oven temperature program should be optimized to achieve good separation of the steroids of interest.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for Androstenol-TMS ether and the internal standard.
-
Quantify the amount of Androstenol in the sample by comparing the peak area of the analyte to that of the internal standard.
In Vitro Enzyme Activity Assay for Steroidogenic Enzymes
This protocol can be adapted to measure the activity of enzymes in the Androstenol biosynthesis pathway using testicular microsomes or recombinant enzymes.
Materials:
-
Testicular microsomal fraction or purified recombinant enzyme
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Substrate (e.g., pregnenolone for CYP17A1, androstadienol for 3β-HSD)
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Cofactors (e.g., NADPH for CYP17A1 and 5α-reductase, NAD+ for 3β-HSD)
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Stopping solution (e.g., ice-cold organic solvent like ethyl acetate)
-
System for product detection (e.g., HPLC, LC-MS, or GC-MS)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, testicular microsomes or recombinant enzyme, and cofactors.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the substrate.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stopping solution.
-
Extract the steroids from the reaction mixture using an organic solvent.
-
Evaporate the solvent and reconstitute the sample for analysis.
-
Quantify the amount of product formed using a suitable analytical method.
-
Calculate the enzyme activity, typically expressed as the amount of product formed per unit time per amount of protein.
Regulation of Androstenol Biosynthesis
The biosynthesis of all steroids in the Leydig cells, including Androstenol, is primarily regulated by Luteinizing Hormone (LH) from the pituitary gland.
The signaling cascade is initiated by the binding of LH to its G-protein coupled receptor (LHCGR) on the surface of Leydig cells. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates a number of target proteins.
A key target of PKA is the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol, the initial precursor for all steroidogenesis, into the mitochondria. PKA also upregulates the expression of steroidogenic enzymes, including CYP17A1. Therefore, the LH-cAMP-PKA signaling pathway is a master regulator of the flux of precursors through the entire steroidogenic pathway, which would include the branch leading to Androstenol synthesis.
The Neurosteroid Androstenol: A Technical Guide to its Mechanism of Action at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androstenol (5α-androst-16-en-3α-ol) is an endogenous 16-androstene steroid with a dual identity as a putative human pheromone and a potent neurosteroid.[1][2][3] Its primary neuroactive mechanism is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][3][4][5] This modulation enhances GABAergic inhibition, leading to significant effects on neuronal excitability. These molecular actions are consistent with its observed anxiolytic, antidepressant-like, and anticonvulsant properties in preclinical models.[2][3] This technical guide provides an in-depth examination of the molecular mechanisms, quantitative pharmacology, and experimental validation of androstenol's action as a neurosteroid.
Core Mechanism: Positive Allosteric Modulation of the GABA-A Receptor
The GABA-A receptor is a pentameric, ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens an integral chloride (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, reducing its excitability and leading to synaptic inhibition.[6][7]
Androstenol functions as a positive allosteric modulator (PAM) of the GABA-A receptor.[4][7] This means it enhances the receptor's response to GABA without directly activating it at physiological concentrations.[4][6][7] Its key mechanistic features include:
-
Allosteric Binding Site : Androstenol binds to a distinct site on the GABA-A receptor, separate from the binding sites for GABA, benzodiazepines, and barbiturates.[6][8] Evidence suggests this neurosteroid binding pocket is located within the transmembrane domains (TMDs) of the receptor's α and β subunits.[6][8][9]
-
Enhancement of GABAergic Currents : In the presence of GABA, androstenol potentiates the flow of chloride ions through the receptor channel. This is observed experimentally as a concentration-dependent enhancement of GABA-activated whole-cell currents.[3][4][5]
-
Prolongation of Inhibitory Signals : Androstenol prolongs the duration of both spontaneous and miniature inhibitory postsynaptic currents (IPSCs), effectively increasing the duration of the inhibitory signal at the synapse.[3][5]
-
Direct Activation at High Concentrations : At higher, micromolar concentrations (10-300 µM), androstenol can directly gate the GABA-A receptor channel in the absence of GABA.[2][3][5]
-
Stereoselectivity : The modulatory activity of androstenol is highly dependent on its stereochemistry. The 3α-hydroxy configuration of the steroid's A-ring is critical for its function. Its 3β-epimer is devoid of modulatory effects, a characteristic shared by other potent neurosteroid PAMs.[2][3][4][8]
Signaling Pathway of Androstenol at the GABA-A Receptor
Caption: Androstenol's positive allosteric modulation of the GABA-A receptor.
Quantitative Pharmacological Data
The efficacy and potency of androstenol have been quantified through various electrophysiological and in vivo studies. The data highlight its activity at both cellular and systemic levels.
| Parameter | Experimental Model | Value | Reference(s) |
| EC₅₀ (Enhancement of GABA Currents) | Cultured Cerebellar Granule Cells | 0.4 µM | [2][3][5] |
| EC₅₀ (Enhancement of GABA Currents) | Cerebellar Granule Cells in Slices | 1.4 µM | [2][3][5] |
| Potentiation Range | Recombinant α1β2γ2 & α2β2γ2 Receptors | 0.1 - 1 µM | [3][5] |
| Direct Activation Range | Recombinant & Native Receptors | 10 - 300 µM | [3][5] |
| ED₅₀ (Anticonvulsant Effect) | 6-Hz Electroshock Model (mice) | 21.9 mg/kg | [2][3] |
| ED₅₀ (Anticonvulsant Effect) | Pentylenetetrazol (PTZ) Model (mice) | 48.9 mg/kg | [2][3] |
| Effective Anxiolytic Dose Range | Open-Field & Elevated Zero-Maze (mice) | 30 - 50 mg/kg | [2][3] |
| Effective Antidepressant Dose Range | Forced Swim Test (mice) | 5 - 10 mg/kg | [2][3] |
Experimental Protocols & Methodologies
The neurosteroidal properties of androstenol have been characterized using a combination of electrophysiology, animal behavioral models, and human neuroimaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the effect of androstenol on GABA-A receptor-mediated ion currents in single neurons.
-
Objective: To quantify the potentiation of GABA-activated currents by androstenol.
-
Preparations:
-
Detailed Protocol:
-
Cell Preparation: Cells are prepared on coverslips for recording.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the "whole-cell" configuration.
-
Voltage Clamp: The neuron's membrane potential is clamped at a fixed value (e.g., -60 mV) to measure ionic currents.[4]
-
GABA Application: A baseline current is established by applying a low concentration of GABA (e.g., 0.25 µM) for a brief period (2-5 seconds).[4]
-
Androstenol Application: Androstenol is first pre-applied for 15-20 seconds and then co-applied with GABA to the cell.[4] This is repeated for a range of androstenol concentrations.
-
Data Acquisition: The resulting inward chloride currents are recorded. Potentiation is calculated as the percentage increase in current amplitude in the presence of androstenol compared to GABA alone.
-
Washout: A washout period with a drug-free solution is performed to confirm the reversibility of the effect.[4]
-
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
Preclinical Behavioral Models
In vivo animal models are essential for determining if the molecular actions of androstenol translate into behaviorally relevant effects consistent with GABAergic enhancement.
-
Objective: To assess the anxiolytic, antidepressant, and anticonvulsant properties of androstenol.
-
General Protocol:
-
Animal Subjects: Mice are commonly used.
-
Drug Administration: Androstenol is dissolved in a vehicle solution and administered systemically, typically via intraperitoneal (i.p.) injection, across a range of doses (e.g., 5-100 mg/kg).[2][3][11] A control group receives only the vehicle.
-
Behavioral Testing: After a predetermined time, animals are subjected to specific behavioral paradigms:
-
Anxiolytic: In the Open-Field Test , an increase in time spent in the exposed center area is indicative of an anxiolytic effect.[2][3][11] In the Elevated Zero-Maze , an increase in time spent in the open arms suggests reduced anxiety.[2][3]
-
Antidepressant: The Forced Swim Test measures the duration of immobility when the animal is placed in an inescapable cylinder of water. A reduction in immobility time is interpreted as an antidepressant-like effect.[2][3]
-
Anticonvulsant: Protection against seizures induced by either a 6-Hz electrical stimulation or the chemical convulsant pentylenetetrazol (PTZ) is assessed.[2][3]
-
-
Data Analysis: Behavioral metrics from the androstenol-treated groups are compared statistically to the vehicle-control group to determine efficacy and dose-response relationships.
-
Caption: General workflow for preclinical behavioral testing of androstenol.
Relationship Between Molecular Action and Behavioral Outcomes
The anxiolytic, antidepressant, and anticonvulsant effects of androstenol are the logical systemic consequences of its potentiation of GABA-A receptor-mediated inhibition in key neural circuits. By enhancing the brain's primary inhibitory system, androstenol effectively dampens neuronal hyperexcitability that can underlie anxiety, seizure activity, and aspects of depression.
Caption: Logical flow from molecular mechanism to behavioral effects of androstenol.
Conclusion and Future Directions
Androstenol is a well-characterized neurosteroid that exerts its influence on the central nervous system primarily through the positive allosteric modulation of GABA-A receptors. Its ability to enhance inhibitory neurotransmission provides a clear mechanistic basis for its observed anxiolytic, antidepressant, and anticonvulsant properties. The stereospecificity and potency of androstenol make it a valuable pharmacological tool for studying GABA-A receptor function. For drug development professionals, androstenol and its structural analogs represent a potential scaffold for designing novel therapeutics for epilepsy, anxiety disorders, and mood disorders, leveraging the well-established clinical relevance of the neurosteroid-GABA-A receptor pathway. Further research into the subunit selectivity of androstenol could pave the way for developing modulators with more targeted and refined therapeutic profiles.
References
- 1. Androstenol – a Steroid Derived Odor Activates the Hypothalamus in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors PMID: 16415088 | MCE [medchemexpress.cn]
- 3. The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurosteroid Analogues. 17. Inverted Binding Orientations of Androsterone Enantiomers at the Steroid Potentiation Site on γ-Aminobutyric Acid Type A (GABAA) Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing GABAA receptors with inhibitory neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Androstenol as a Putative Human Pheromone: A Technical Review of the Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androstenol (5α-androst-16-en-3α-ol) is a steroid compound found in human sweat and urine that has been a subject of scientific inquiry for its potential role as a human pheromone. This technical whitepaper provides an in-depth review of the existing evidence, focusing on quantitative data from key studies, detailed experimental methodologies, and proposed signaling pathways. The contentious nature of androstenol's classification as a human pheromone is critically examined, with a balanced presentation of both supporting and contradictory findings. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical signals that mediate human social and physiological responses.
Introduction
Pheromones are chemical substances released by an animal that affect the behavior or physiology of others of the same species. While well-documented in many species, the existence and function of human pheromones remain a topic of significant scientific debate. Androstenol, a 16-androstene steroid, is one of the most studied candidate human pheromones. It is a volatile compound with a musk-like odor, and its concentration in humans, particularly in male axillary sweat, increases significantly after puberty.
The central hypothesis is that androstenol acts as a chemical signal influencing mood, social interactions, and physiological states in humans. However, the research landscape is fraught with conflicting results and methodological critiques. A major point of contention is the functionality of the vomeronasal organ (VNO) in humans, the specialized sensory organ for detecting pheromones in many other mammals, which is largely considered vestigial in adult humans. This whitepaper will synthesize the available data to provide a clear and critical overview of the current state of androstenol research.
Evidence from Human Studies: A Quantitative Overview
The effects of androstenol have been investigated across behavioral, cognitive, and physiological domains. This section summarizes the quantitative findings from key studies.
Effects on Mood and Social Perception
Several studies have explored the impact of androstenol on mood and the perception of others. The results, however, are not always consistent.
| Study | Participants | Androstenol Administration | Key Findings |
| Kirk-Smith et al. (1978)[1][2][3][4][5] | 24 male and female undergraduates | Surgical mask impregnated with androstenol | Photographed women rated as "sexier" and "more attractive"; photographed men and women rated as "warmer" and "friendlier".[3][4] Mood ratings showed subjects felt "friendlier" and "more elated" at the start of the session.[1][4] |
| Benton (1982) | Female subjects | Androstenol or placebo applied to the upper lip daily for a month | In the middle of their menstrual cycle, women exposed to androstenol rated their moods as more "submissive" rather than "aggressive". No significant effect on ratings of happy/depressed, lethargic/lively, sexy/unsexy, or irritable/good-tempered.[6][7] |
| Filsinger et al. (1984) | Not specified | Not specified | Female subjects rated themselves as less sexy in the presence of androstenol.[3] |
Effects on Attractiveness Ratings
A common hypothesis is that androstenol may influence perceptions of attractiveness.
| Study | Participants | Androstenol Administration | Key Findings |
| Cutler et al. (1998) | Not specified | Not specified | Females rated male targets as more attractive, friendly, sexy, and warm in the presence of androstenol.[8] |
| Gustavson et al. (1987) | University students | A confederate of the experimenter emanating the odor of androstenol | No evidence that the odor of androstenol influenced students' judgments of the attractiveness of the confederates.[7] |
Physiological Effects
Researchers have also investigated the impact of androstenol on physiological parameters, including hormonal levels and brain activity.
| Study | Participants | Androstenol Administration | Key Findings |
| Shinohara et al. (2000)[8][9][10][11] | Female college students in the follicular phase | Androstenol applied to the upper lip | The frequency of Luteinizing Hormone (LH) pulses was decreased.[8][9] |
| Savic et al. (2001)[12][13][14] | 16 healthy heterosexual women | Passive smelling of androstenol | Positron Emission Tomography (PET) scans showed activation in the anterior hypothalamus.[12][13] This activation pattern was distinct from that of ordinary odors, which activated classical olfactory regions.[12] |
Cognitive Effects
The influence of androstenol on cognitive processes, such as lexical decision-making, has also been explored.
| Study | Participants | Androstenol Administration | Key Findings |
| d'Ettorre et al. (2018)[15][16] | 90 women and 77 men | Androstene compounds (including androstenol) applied to the philtrum | Men exposed to androstenol showed a significantly reduced error rate in a lexical decision task.[15] Androstenol did not significantly affect reaction times to words with different emotional valences.[15] |
Experimental Protocols: A Closer Look
The methodologies employed in androstenol research are critical to interpreting the findings. This section details the protocols of some of the key studies cited.
Kirk-Smith et al. (1978): Mood and Social Perception Study
-
Objective: To investigate the effect of androstenol on social attitudes.
-
Participants: 24 male and female undergraduate students.
-
Experimental Design: A within-subjects design where each participant was tested in two sessions, one with androstenol and one with a clean mask (control).
-
Androstenol Administration: A surgical mask was impregnated with a solution of androstenol. The exact concentration and solvent are not specified in the available abstracts.
-
Procedure: Participants wore the mask and rated photographs of people, animals, and buildings on 15 nine-point bipolar category scales (e.g., warm-cold, friendly-antagonistic). They also rated their own moods before and after the task.
-
Outcome Measures: Ratings on the bipolar scales for the photographs and self-reported mood scales.
-
Data Analysis: Factor analysis was used to assess the pattern of changes in ratings.[4]
Shinohara et al. (2000): Luteinizing Hormone (LH) Secretion Study
-
Objective: To examine the effects of androstenol on the pulsatile secretion of LH in human females.[8][9][11]
-
Participants: Female college students in the follicular phase of their menstrual cycle.
-
Experimental Design: A crossover design where participants were exposed to androstenol and a control substance on different occasions.
-
Androstenol Administration: Androstenol was applied to the upper lip of the participants. The exact dosage and vehicle are not detailed in the available abstracts. One report mentions a concentration of 2.5 mM in isopropanol being used in a related study.[17]
-
Procedure: Blood samples were taken to measure LH levels and determine the frequency of LH pulses before and after exposure to androstenol.
-
Outcome Measures: The frequency of LH pulses.
-
Data Analysis: Comparison of LH pulse frequency before and during androstenol exposure.
Savic et al. (2001): Brain Activation Study
-
Objective: To determine if smelling androstenol elicits cerebral activation and if this pattern differs from that of ordinary odors.[12]
-
Participants: 16 healthy, right-handed, heterosexual women.
-
Experimental Design: Participants were exposed to androstenol, four ordinary odors, and odorless air (baseline) during PET scans.
-
Androstenol Administration: Passive smelling of crystalline androstenol (200 mg) presented in a glass bottle 10 mm from the nose.[18]
-
Procedure: Regional cerebral blood flow (rCBF) was measured using [15O]H2O PET during each stimulus condition.
-
Outcome Measures: Changes in rCBF, indicating brain activation.
-
Data Analysis: Statistical Parametric Mapping (SPM2) was used to analyze the PET data and identify regions of significant activation by contrasting the androstenol condition with the baseline. The Talairach coordinates for the peak activation in the hypothalamus were reported as 4, 0, -18.[13]
Proposed Signaling Pathways and Mechanisms of Action
The mechanism by which androstenol might exert its effects is a key area of investigation, particularly given the debate over the functionality of the human VNO.
The Vomeronasal Organ (VNO) and the Olfactory System
In many mammals, the VNO is the primary organ for detecting pheromones. However, in humans, the VNO is generally considered to be non-functional in adults. The genes encoding for VNO receptors are pseudogenes, and there is no clear neural connection from the VNO to the brain. Therefore, it is more likely that any effects of androstenol are mediated through the main olfactory system.
Hypothalamic Activation
The finding of hypothalamic activation in response to androstenol is significant because the hypothalamus plays a crucial role in regulating hormones, emotions, and social behaviors. The proposed pathway suggests that androstenol is detected by olfactory receptors in the nasal cavity, and this information is then transmitted to the olfactory bulb and subsequently to other brain regions, including the hypothalamus.
Modulation of GABA-A Receptors
Recent research has suggested a more direct neuromodulatory role for androstenol. Studies have shown that androstenol can act as a positive modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[19][20] This action is similar to that of endogenous neurosteroids. By enhancing GABAergic inhibition, androstenol could potentially influence mood and arousal states.
Experimental Workflow Diagrams
To provide a clearer understanding of the research methodologies, the following diagrams illustrate the workflows of two key experimental paradigms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Item - Human social attitudes affected by androstenol - University of Sussex - Figshare [sussex.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. The influence of androstenol - a putative human pheromone - on mood throughout the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of 5alpha-androst-16-en-3alpha-ol on the pulsatile secretion of luteinizing hormone in human females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20130295140A1 - Testosterone olfaction - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Androstenol – a Steroid Derived Odor Activates the Hypothalamus in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pheromone signal transduction in humans: What can be learned from olfactory loss - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Exposure to Androstenes Influences Processing of Emotional Words [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of CYP17A1 in Androstenol Precursor Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 17A1 (CYP17A1), a bifunctional enzyme located in the endoplasmic reticulum, is a critical nexus in the steroidogenesis pathway. Its dual enzymatic activities, 17α-hydroxylase and 17,20-lyase, are indispensable for the production of glucocorticoids and androgens, including the precursors to androstenol. This technical guide provides a comprehensive overview of the function of CYP17A1 in the synthesis of androstenol precursors, with a focus on its enzymatic kinetics, the intricate biochemical pathways it governs, and the experimental methodologies used to elucidate its function. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in steroid hormone research and drug development.
Introduction
Steroid hormones are essential signaling molecules that regulate a vast array of physiological processes, including development, metabolism, and reproduction. The synthesis of these hormones, a process known as steroidogenesis, involves a series of enzymatic reactions that convert cholesterol into a diverse array of steroid products. At a key branch point in this intricate network lies Cytochrome P450 17A1 (CYP17A1), an enzyme encoded by the CYP17A1 gene.[1]
CYP17A1 exhibits two distinct catalytic activities: a 17α-hydroxylase activity and a 17,20-lyase activity.[1] These sequential reactions are fundamental for the production of both glucocorticoids, such as cortisol, and the C19 steroids that serve as precursors for all androgens and estrogens. The products of CYP17A1's 17,20-lyase activity, dehydroepiandrosterone (DHEA) and androstenedione, are the primary precursors for the synthesis of androstenol and other androgens. Given its central role, CYP17A1 is a major therapeutic target for diseases driven by excess androgen production, most notably castration-resistant prostate cancer.
This guide will delve into the technical details of CYP17A1's function, presenting quantitative data on its enzymatic activity, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.
Biochemical Pathways Involving CYP17A1
CYP17A1's strategic position in the steroidogenic pathway allows it to direct the flow of precursors towards different classes of steroid hormones.
The Classical (Δ5 and Δ4) Androgen Synthesis Pathways
The synthesis of androgen precursors primarily proceeds through two interconnected pathways, the Δ5 and Δ4 pathways, which are named based on the position of a double bond in the steroid nucleus.
-
The Δ5 Pathway: This pathway is initiated by the 17α-hydroxylation of pregnenolone by CYP17A1 to form 17α-hydroxypregnenolone. Subsequently, the 17,20-lyase activity of CYP17A1 cleaves the C17-C20 bond of 17α-hydroxypregnenolone to produce dehydroepiandrosterone (DHEA). DHEA is a key C19 androgen precursor.
-
The Δ4 Pathway: In this pathway, pregnenolone is first converted to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD). CYP17A1 then hydroxylates progesterone at the 17α position to yield 17α-hydroxyprogesterone. The subsequent 17,20-lyase action of CYP17A1 on 17α-hydroxyprogesterone produces androstenedione, another crucial androgen precursor. In humans, the 17,20-lyase activity of CYP17A1 is significantly more efficient with 17α-hydroxypregnenolone as a substrate compared to 17α-hydroxyprogesterone.[2]
The "Backdoor" Pathway of Androgen Synthesis
In addition to the classical pathways, an alternative route, termed the "backdoor" pathway, can lead to the synthesis of potent androgens.[3] This pathway bypasses the conventional intermediates DHEA and androstenedione. In this pathway, 17α-hydroxyprogesterone is converted to 17α-hydroxyallopregnanolone, which is then acted upon by the 17,20-lyase activity of CYP17A1 to produce androsterone, a precursor to dihydrotestosterone (DHT).[3][4] The backdoor pathway is particularly relevant in certain physiological and pathological states.[3]
Regulation by Cofactors: The Role of Cytochrome b5 and Cytochrome P450 Reductase (POR)
The enzymatic activity of CYP17A1 is critically dependent on the presence of redox partners that provide the necessary electrons for its catalytic cycle. Cytochrome P450 reductase (POR) is the obligate electron donor for the 17α-hydroxylase activity.
The 17,20-lyase activity, however, is significantly enhanced by the presence of cytochrome b5.[5] Cytochrome b5 is thought to act as an allosteric effector, promoting a conformational change in CYP17A1 that favors the lyase reaction.[6] This interaction is crucial for efficient androgen production.
Quantitative Analysis of CYP17A1 Function
The enzymatic efficiency of CYP17A1 varies depending on the substrate and the specific reaction being catalyzed. Understanding these kinetic parameters is crucial for predicting steroidogenic flux and for the development of targeted inhibitors.
Kinetic Parameters of CYP17A1
The following table summarizes the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the primary reactions catalyzed by human CYP17A1. These values are compiled from various studies and may vary depending on the experimental conditions and the source of the enzyme.
| Reaction | Substrate | Km (μM) | kcat (min-1) | Reference |
| 17α-Hydroxylase | Pregnenolone | 0.93 - 5.0 | 0.39 - 1.5 | [7] |
| Progesterone | 5.87 - 11.4 | 1.01 - 1.31 | [7][8] | |
| 17,20-Lyase | 17α-Hydroxypregnenolone | 0.5 - 2.0 | 0.24 - 1.0 | [7] |
| 17α-Hydroxyprogesterone | 1.0 - 5.0 | 0.02 - 0.1 | [9] |
Inhibition of CYP17A1 Activity
Several small molecules have been developed to inhibit the activity of CYP17A1, primarily for the treatment of prostate cancer. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).
| Inhibitor | Target Activity | IC50 (nM) | Reference |
| Abiraterone | 17α-Hydroxylase & 17,20-Lyase | 2 - 20 | [8] |
| Ketoconazole | 17α-Hydroxylase & 17,20-Lyase | 20 - 100 | [6] |
| Galeterone | 17,20-Lyase (selective) | 10 - 50 | [6] |
Cytochrome b5 Binding Affinity
The interaction between CYP17A1 and cytochrome b5 is essential for robust 17,20-lyase activity. The binding affinity is characterized by the dissociation constant (Kd).
| Interacting Proteins | Kd (nM) | Reference |
| CYP17A1 and Cytochrome b5 | 2.5 | [10][11] |
Experimental Protocols
The characterization of CYP17A1 function relies on a variety of in vitro and cell-based assays. This section provides detailed methodologies for key experiments.
Recombinant Human CYP17A1 Expression and Purification in E. coli
Objective: To produce and purify recombinant human CYP17A1 for in vitro enzymatic assays.
Methodology:
-
Expression Vector: The cDNA encoding human CYP17A1 is cloned into an E. coli expression vector, such as pCW, often with an N-terminal modification to enhance expression and a C-terminal polyhistidine tag for purification.[12]
-
Bacterial Strain: A suitable E. coli strain for protein expression, such as DH5α or BL21(DE3), is transformed with the expression vector.
-
Culture Growth: A starter culture is grown overnight and then used to inoculate a larger volume of Terrific Broth or Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with vigorous shaking to an OD600 of 0.6-0.8.
-
Induction of Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for a further 16-24 hours at a reduced temperature (e.g., 28°C) to improve protein folding and solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 300 mM NaCl, 10% glycerol, 1 mM PMSF). The cells are lysed by sonication or high-pressure homogenization.
-
Membrane Fractionation: The cell lysate is centrifuged at a low speed to remove cell debris, followed by ultracentrifugation to pellet the membrane fraction containing the recombinant CYP17A1.
-
Solubilization: The membrane pellet is resuspended in a solubilization buffer containing a detergent (e.g., 1% sodium cholate) to extract the membrane-bound protein.
-
Affinity Chromatography: The solubilized protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The recombinant CYP17A1 is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Dialysis and Storage: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM potassium phosphate, pH 7.4, 20% glycerol) to remove imidazole and stored at -80°C.
CYP17A1 Enzymatic Activity Assay using Radiolabeled Substrates and HPLC
Objective: To measure the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 by quantifying the conversion of a radiolabeled substrate to its product.
Methodology:
-
Reaction Mixture: In a microcentrifuge tube, combine the following components in a final volume of 200 µL:
-
50 mM Potassium Phosphate Buffer (pH 7.4)
-
Recombinant human CYP17A1 (10-50 nM)
-
Recombinant human Cytochrome P450 Reductase (POR) (in a 2:1 molar ratio to CYP17A1)
-
Cytochrome b5 (for lyase activity assays, in a 1:1 molar ratio to CYP17A1)
-
Liposomes (e.g., 20 µg/mL dipalmitoylphosphatidylcholine)
-
Radiolabeled substrate (e.g., [14C]-Progesterone or [3H]-17α-Hydroxypregnenolone) at a concentration around the Km value.
-
Test inhibitor or vehicle control (e.g., DMSO).
-
-
Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C.
-
Initiation: Initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding 1 mL of ice-cold ethyl acetate or dichloromethane.
-
Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. Transfer the organic phase containing the steroids to a new tube and evaporate to dryness under a stream of nitrogen.
-
HPLC Analysis: Reconstitute the dried extract in a small volume of mobile phase and inject it onto a reverse-phase C18 HPLC column. Separate the substrate and product using an appropriate gradient of solvents (e.g., acetonitrile and water).
-
Quantification: Detect and quantify the radiolabeled substrate and product using an in-line radioactivity detector. Calculate the percentage of substrate conversion to determine the enzyme activity.
Fluorometric CYP17A1 Inhibition Assay
Objective: To determine the IC50 value of a test compound for CYP17A1 inhibition using a high-throughput fluorometric method.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and a positive control inhibitor (e.g., abiraterone) in DMSO.
-
Prepare serial dilutions of the inhibitors.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare an enzyme master mix containing recombinant human CYP17A1, POR, and cytochrome b5 in the reaction buffer.
-
Prepare an NADPH regenerating system and a solution of a fluorogenic CYP17A1 substrate.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 1 µL) of the serially diluted inhibitor, positive control, or vehicle control (DMSO) to the wells of a black 96-well microplate.
-
Add the enzyme master mix to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the fluorogenic substrate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding a suitable stop reagent (e.g., acetonitrile).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Subtract the background fluorescence (from wells with no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
-
Conclusion
CYP17A1 stands as a gatekeeper in the synthesis of androstenol precursors and other essential steroid hormones. Its dual hydroxylase and lyase activities, modulated by cofactors and subject to inhibition, represent a complex and tightly regulated system. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers seeking to further unravel the intricacies of CYP17A1 function and to develop novel therapeutic strategies targeting this pivotal enzyme. A thorough understanding of the biochemical pathways, enzymatic kinetics, and experimental methodologies related to CYP17A1 is paramount for advancing our knowledge of steroid hormone biology and for the rational design of drugs for hormone-dependent diseases.
References
- 1. CYP17A1 - Wikipedia [en.wikipedia.org]
- 2. The broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP17A1 exhibits 17αhydroxylase/17,20-lyase activity towards 11β-hydroxyprogesterone and 11-ketoprogesterone metabolites in the C11-oxy backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The activities of 5α-reductase and 17,20-lyase determine the direction through androgen synthesis pathways in patients with 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. uniprot.org [uniprot.org]
- 8. CYTOCHROME P450 17A1 STRUCTURES WITH PROSTATE CANCER DRUGS ABIRATERONE AND TOK-001 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human cytochrome CYP17A1. The structural basis for compromised lyase activity with 17-hydroxyprogesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tight binding of cytochrome b5 to cytochrome P450 17A1 is a critical feature of stimulation of C21 steroid lyase activity and androgen synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tight binding of cytochrome b5 to cytochrome P450 17A1 is a critical feature of stimulation of C21 steroid lyase activity and androgen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular cloning and heterologous expression in E. coli of cytochrome P45017alpha. Comparison of structural and functional properties of substrate-specific cytochromes P450 from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Neurosteroid Androstenol as a Positive Allosteric Modulator of GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androstenol (5α-androst-16-en-3α-ol), a steroidal compound with known pheromonal properties, also functions as a potent neurosteroid, exhibiting positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Structurally similar to endogenous neurosteroids like allopregnanolone, androstenol enhances GABA-activated chloride currents, thereby increasing neuronal inhibition.[2][3] This activity underlies its observed anxiolytic, antidepressant, and anticonvulsant effects in preclinical models.[1] This technical guide provides an in-depth analysis of androstenol's interaction with the GABA-A receptor, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated pathways and workflows.
Mechanism of Action: Positive Allosteric Modulation
The primary mechanism of androstenol is the positive allosteric modulation of the GABA-A receptor, an ionotropic receptor that forms a chloride-selective ion channel.[4][5] In this role, androstenol binds to a site on the receptor distinct from the GABA binding site.[4] This binding event does not typically open the channel directly at physiological concentrations; instead, it enhances the receptor's affinity and/or efficacy for GABA.[3] The potentiation of GABA's natural inhibitory effect leads to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuron and a reduced likelihood of firing an action potential.[4]
At higher, micromolar concentrations, androstenol can also act as a direct agonist, opening the GABA-A receptor channel in the absence of GABA.[1][2] The modulatory effects of androstenol are stereospecific; its 3β-epimer does not produce the same potentiation, highlighting the specific structural requirements for interaction with the neurosteroid binding site.[1][6]
Signaling Pathway
The signaling pathway for androstenol's modulatory action is direct and rapid, characteristic of ionotropic receptor modulation.
Caption: Signaling pathway of Androstenol's modulation of the GABA-A receptor.
Quantitative Data on Androstenol's Effects
The modulatory and direct effects of androstenol have been quantified across various experimental systems. The following tables summarize the key findings.
Table 1: In Vitro Electrophysiological Data
| Preparation | Receptor Subunits | Effect Measured | Parameter | Value | Citation |
| Cultured Cerebellar Granule Cells | Native | Enhancement of GABA-activated current | EC₅₀ | 0.4 µM | [1][2] |
| Cerebellar Slices | Native | Enhancement of GABA-activated current | EC₅₀ | 1.4 µM | [1][2] |
| Transfected HEK 293 Cells | Recombinant α1β2γ2 | Potentiation of GABA-activated current | Concentration Range | 0.1 - 1.0 µM | [1] |
| Transfected HEK 293 Cells | Recombinant α2β2γ2 | Potentiation of GABA-activated current | Concentration Range | 0.1 - 1.0 µM | [1] |
| Transfected HEK 293 Cells | Recombinant α1β2γ2 / α2β2γ2 | Direct receptor activation | Concentration Range | 10 - 300 µM | [1][2] |
Table 2: In Vivo Behavioral and Pharmacological Data (Mouse Models)
| Test / Model | Effect | Parameter | Value (mg/kg, i.p.) | Citation |
| Open-Field & Elevated Zero-Maze | Anxiolytic-like effects | Effective Dose | 30 - 50 mg/kg | [1] |
| Forced Swim Test | Antidepressant-like effects | Effective Dose | 5 - 10 mg/kg | [1] |
| 6-Hz Electroshock Seizure Model | Seizure protection | ED₅₀ | 21.9 mg/kg | [1] |
| Pentylenetetrazol (PTZ) Seizure Model | Seizure protection | ED₅₀ | 48.9 mg/kg | [1] |
Experimental Protocols
To assess the modulatory effects of androstenol on GABA-A receptors, whole-cell patch-clamp electrophysiology on transiently transfected Human Embryonic Kidney (HEK) 293 cells is a standard and powerful technique.
Protocol: Whole-Cell Voltage-Clamp Recording from Transfected HEK 293 Cells
-
Cell Culture and Transfection:
-
Culture HEK 293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
Co-transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) and a marker gene (e.g., GFP) using a lipid-based transfection reagent like Lipofectamine.
-
Plate the transfected cells onto glass coverslips in a 35-mm culture dish.
-
Allow 24-48 hours for receptor expression before recording.[2]
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
-
Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller, with a final resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual guidance (GFP fluorescence indicates transfected cells), approach a cell with the pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").
-
Apply gentle suction to rupture the cell membrane, establishing the whole-cell configuration.
-
Clamp the cell's membrane potential at -60 mV using a patch-clamp amplifier.
-
-
Drug Application:
-
Use a rapid solution exchange system to apply GABA and androstenol.
-
To test for potentiation, first apply a low concentration of GABA (e.g., EC₅-EC₂₀, typically 0.25-1 µM) to elicit a baseline control current.
-
Pre-apply androstenol (at desired concentrations, e.g., 100 nM to 10 µM) for 15-20 seconds, followed by co-application of androstenol and the same concentration of GABA.[6]
-
Perform a "washout" step by perfusing with the external solution to allow the current to return to baseline, confirming the reversibility of the effect.[6]
-
To test for direct activation, apply high concentrations of androstenol (e.g., 10-300 µM) in the absence of GABA.[2]
-
-
Data Acquisition and Analysis:
-
Record currents using acquisition software (e.g., pCLAMP).
-
Measure the peak amplitude of the GABA-activated currents in the absence and presence of androstenol.
-
Calculate the potentiation as a percentage increase over the control GABA response.
-
Construct concentration-response curves and fit with the Hill equation to determine EC₅₀ values for potentiation.
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the electrophysiological experiment described above.
Caption: Workflow for assessing Androstenol's effect on recombinant GABA-A receptors.
Conclusion and Future Directions
Androstenol is a potent positive allosteric modulator of the GABA-A receptor, with a mechanism and in vivo effect profile consistent with other neurosteroids.[1][3] The quantitative data demonstrate its efficacy at both native and specific recombinant receptor subtypes. The established electrophysiological protocols provide a robust framework for further investigation.
Future research should focus on:
-
Subunit Specificity: A comprehensive analysis across a wider range of GABA-A receptor subunit combinations, particularly those including δ and ε subunits, which are known to alter neurosteroid sensitivity.[7][8]
-
Binding Site Elucidation: Utilizing site-directed mutagenesis and photolabeling studies to precisely identify the binding site of androstenol and compare it to that of other neurosteroids like allopregnanolone.[9][10]
-
Therapeutic Potential: Further preclinical development to explore the potential of androstenol or its analogs as therapeutic agents for anxiety, depression, or epilepsy, focusing on optimizing potency and minimizing off-target effects.
References
- 1. The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Neurosteroid Potentiation of Ternary GABAAReceptors Containing the δ Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. δ Subunit Inhibits Neurosteroid Modulation of GABAAReceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurosteroid Analogues. 17. Inverted Binding Orientations of Androsterone Enantiomers at the Steroid Potentiation Site on γ-Aminobutyric Acid Type A (GABAA) Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]
Endogenous Androstenol Production in Human Adrenal Glands: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the intricate process of endogenous androstenol production within the human adrenal glands. It provides a comprehensive overview of the biochemical pathways, regulatory mechanisms, and key enzymatic players. This document is intended to serve as a valuable resource for researchers investigating adrenal steroidogenesis and professionals involved in the development of novel therapeutics targeting these pathways.
Introduction to Adrenal Androstenol Synthesis
Androstenol, a C19 steroid, is a known pheromone in some species and its physiological roles in humans are an active area of research. The primary site of adrenal androgen synthesis is the zona reticularis of the adrenal cortex. The production of androstenol is intricately linked to the broader steroidogenic pathways, diverging from the synthesis of glucocorticoids and mineralocorticoids at key enzymatic steps. This guide will detail the conversion of cholesterol to androstenol, focusing on the specific enzymes and regulatory signals involved.
Biochemical Pathway of Androstenol Synthesis
The synthesis of androstenol from cholesterol is a multi-step enzymatic process. The initial steps are shared with the synthesis of other adrenal steroids.
Table 1: Key Steroid Intermediates in Adrenal Androstenol Synthesis
| Precursor | Intermediate | Product |
| Cholesterol | Pregnenolone | 5,16-Androstadien-3β-ol |
| 5,16-Androstadien-3β-ol | Androstadienone | Androstenone |
| Androstenone | - | Androstenol |
The critical branching point for androstenol synthesis is the conversion of pregnenolone to 5,16-androstadien-3β-ol. This reaction is catalyzed by a specific activity of the cytochrome P450c17 (CYP17A1) enzyme, known as andien-β-synthase.[1]
Key Enzymes and Their Kinetics
The enzymatic cascade responsible for androstenol production involves several key players. While specific kinetic data for every step in the direct androstenol pathway within human adrenal tissue is not extensively documented, data from related reactions and tissues provide valuable insights.
Table 2: Enzymes Involved in Adrenal Androstenol Synthesis and Their Known Kinetic Parameters
| Enzyme | Substrate | Product | Cofactor(s) | Km | Vmax | Notes |
| CYP17A1 (Andien-β-synthase activity) | Pregnenolone | 5,16-Androstadien-3β-ol | NADPH, Cytochrome b5 | Not well established | Not well established | Activity is significantly enhanced by cytochrome b5.[2][3][4] |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Type 2 | 5,16-Androstadien-3β-ol | Androstadienone | NAD+ | ~0.3-0.9 µM (for DHEA) | Not well established | The Km value is for the related substrate DHEA in human adrenal microsomes.[5][6] |
| 5α-Reductase | Androstadienone | Androstenone | NADPH | 68.3 ± 1.6 nM (in hyperplastic prostate) | Not well established | Kinetic data is from human prostate tissue.[7] |
| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Androstenone | Androstenol | NADPH/NADH | Not well established | Not well established | Multiple isoforms exist with varying substrate specificities.[3][8] |
Regulatory Mechanisms of Adrenal Androstenol Production
The synthesis of adrenal androgens, including the precursors to androstenol, is primarily regulated by the hypothalamic-pituitary-adrenal (HPA) axis.
ACTH Signaling Pathway
Adrenocorticotropic hormone (ACTH), released from the pituitary gland, is the principal stimulator of adrenal androgen synthesis.[9][10] The binding of ACTH to its receptor (MC2R) on adrenocortical cells initiates a signaling cascade.
This pathway leads to both increased transcription of the CYP17A1 gene and post-translational modification of the CYP17A1 enzyme.[2] Phosphorylation of CYP17A1 by Protein Kinase A (PKA) has been shown to enhance its 17,20-lyase activity, which is crucial for the production of DHEA and, by extension, the precursor for androstenol.[1][2][11]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of adrenal androstenol production.
Isolation of Human Adrenal Zona Reticularis Cells
The isolation of a pure population of zona reticularis cells is essential for studying the specific cellular processes of androgen synthesis. This protocol is adapted from methods for isolating other adrenal cell types and mononuclear cells, employing a density gradient centrifugation technique.[12][13][14][15]
Protocol 1: Isolation of Zona Reticularis Cells
-
Tissue Preparation: Obtain fresh human adrenal gland tissue under sterile conditions. Place the tissue in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Capsule Removal and Dissection: Carefully remove the adrenal capsule and surrounding adipose tissue. Under a dissecting microscope, identify and separate the outer cortex (zona glomerulosa and fasciculata) from the inner, more pigmented zona reticularis and medulla.
-
Mechanical and Enzymatic Digestion: Mince the isolated zona reticularis tissue into small fragments (1-2 mm³). Digest the tissue fragments in a solution of 0.25% collagenase type II and 0.05% DNase I in HBSS for 30-45 minutes at 37°C with gentle agitation.
-
Cell Dispersion and Filtration: Stop the digestion by adding an equal volume of cold HBSS with 10% Fetal Bovine Serum (FBS). Disperse the cells by gentle pipetting. Filter the cell suspension through a 70 µm nylon cell strainer to remove undigested tissue.
-
Density Gradient Centrifugation: Carefully layer the cell suspension onto a Ficoll-Paque density gradient (1.077 g/mL). Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Cell Collection and Washing: Aspirate the upper layer and carefully collect the band of cells at the interface, which will be enriched with adrenocortical cells. Wash the collected cells twice with HBSS by centrifugation at 200 x g for 10 minutes.
-
Cell Counting and Viability: Resuspend the cell pellet in an appropriate culture medium. Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
Measurement of Andien-β-Synthase Activity in Adrenal Microsomes
This protocol outlines a method to measure the andien-β-synthase activity of CYP17A1, which can be adapted from assays for general 17,20-lyase activity.
Protocol 2: Andien-β-Synthase Activity Assay
-
Microsome Preparation: Homogenize isolated zona reticularis cells or whole adrenal cortex tissue in a hypotonic buffer and prepare microsomes by differential centrifugation. Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 20% glycerol).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Adrenal microsomes (50-100 µg of protein)
-
Radiolabeled substrate (e.g., [³H]-Pregnenolone)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Cytochrome b5 (to enhance activity)
-
-
Initiation and Incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the radiolabeled substrate. Incubate for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
Reaction Termination and Steroid Extraction: Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate). Extract the steroids by vortexing and centrifugation.
-
Chromatographic Separation: Separate the steroid products (including 5,16-androstadien-3β-ol) from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled product formed using liquid scintillation counting or by integrating the peak areas from the HPLC chromatogram.
Quantification of Androstenol and its Precursors by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids in biological matrices.[16][17][18][19][20]
Protocol 3: LC-MS/MS Quantification
-
Sample Preparation: Homogenize adrenal tissue samples in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of a deuterated internal standard for each analyte to the homogenate to correct for extraction losses and matrix effects.
-
Liquid-Liquid or Solid-Phase Extraction: Extract the steroids from the homogenate using an appropriate method (e.g., liquid-liquid extraction with methyl tert-butyl ether or solid-phase extraction on a C18 cartridge).
-
Derivatization (Optional): For some steroids, derivatization may be necessary to improve chromatographic separation and ionization efficiency.
-
LC-MS/MS Analysis: Inject the extracted and prepared sample into an LC-MS/MS system.
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and methanol or acetonitrile) to separate the steroids.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for each analyte and internal standard for specific and sensitive detection.
-
-
Data Analysis: Quantify the concentration of each steroid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of analytical standards.
Conclusion
The endogenous production of androstenol in the human adrenal glands is a complex process that is a specialized branch of the adrenal androgen synthesis pathway. The key enzyme, CYP17A1, with its andien-β-synthase activity, plays a pivotal role in directing steroid precursors towards androstenol formation. The regulation of this pathway by the HPA axis, particularly through ACTH-mediated signaling, highlights the intricate control of adrenal steroidogenesis. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of androstenol synthesis, its regulation, and its physiological significance. Further research is warranted to fully elucidate the specific kinetic parameters of all enzymes in the androstenol pathway and to refine the methods for isolating and studying the specialized cells of the zona reticularis. A deeper understanding of these processes will be invaluable for the development of targeted therapies for adrenal disorders and other conditions where androgen metabolism plays a role.
References
- 1. CYP17A1 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of androgen-5 alpha-reductase by an enzyme kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure/function aspects of human 3beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic parameters of 5 alpha-reductase activity in stroma and epithelium of normal, hyperplastic, and carcinomatous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3α-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Multiple Signaling Pathways Coordinate CYP17 Gene Expression in the Human Adrenal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serine phosphorylation of human P450c17 increases 17,20-lyase activity: implications for adrenarche and the polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Liquid Chromatography–Tandem Mass Spectrometry Analysis of Human Adrenal Vein 19-Carbon Steroids Before and After ACTH Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC‐MS/MS‐Based Assay for Steroid Profiling in Peripheral and Adrenal Venous Samples for the Subtyping of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. LC-MS based simultaneous profiling of adrenal hormones of steroids, catecholamines, and metanephrines - PMC [pmc.ncbi.nlm.nih.gov]
The Behavioral Neuro-Hormonal Effects of Androstenol: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androstenol (5α-androst-16-en-3α-ol) is a 16-androstene steroid found in the sweat, urine, and plasma of humans and other mammals, notably pigs, where it functions as a recognized pheromone.[1][2][3] In humans, it is considered a putative pheromone, with research suggesting influences on social interactions, mood, and physiological responses.[1][2] This technical guide provides a comprehensive review of the existing literature on the behavioral effects of androstenol, detailing the experimental methodologies of key studies, presenting quantitative data in a structured format, and illustrating the proposed signaling pathways. The evidence points to androstenol's potential role as a neuromodulator, primarily through its action as a positive allosteric modulator of the GABA-A receptor, which may underlie its observed anxiolytic-like and mood-influencing effects.[1][4] Brain imaging studies further support its role in activating hypothalamic regions involved in social and reproductive behaviors, distinct from the pathways of ordinary odors.[2][5][6]
Introduction
Androstenol is a volatile steroid with a characteristic musk-like odor.[1] First isolated from boar testes, it plays a crucial role in triggering mating behavior in sows.[2][3] Its presence in human axillary sweat, particularly at higher concentrations in males, has led to extensive investigation into its potential role as a human pheromone.[3][7] While the existence of human pheromones remains a topic of debate, a body of evidence suggests that androstenol can modulate human mood, social perception, and even hormonal secretion.[2][8][9] This guide synthesizes the findings from key research to provide a detailed overview for professionals in neuroscience, psychology, and pharmacology.
Behavioral and Psychological Effects
The influence of androstenol on human behavior has been explored in various contexts, from mood evaluation to attractiveness ratings and social choices. The results, while not always consistent, point towards context-dependent effects.
Effects on Mood
Studies have reported varied effects of androstenol on self-rated mood, with some indicating a positive or calming influence, while others show more complex, sometimes negative, responses depending on the context and method of administration.[8][10][11] For instance, when sniffed through the right nostril, androstenol was associated with feeling more "lively" in males and "sexy" in both sexes, whereas left-nostril administration was linked to increased ratings of irritability and aggression.[8][11] One study found that women exposed to androstenol during the middle of their menstrual cycle tended to rate their moods as more submissive than aggressive.[12]
Effects on Social Perception and Attractiveness
A significant portion of androstenol research has focused on its impact on how individuals perceive others. Several studies have found that exposure to androstenol can enhance ratings of the attractiveness of others, particularly of the opposite sex.[7][11][13] In one of the foundational experiments, participants wearing a mask impregnated with androstenol rated photographs of people as "warmer" and more attractive.[13][14] This effect was not observed for images of animals or buildings, suggesting a degree of specificity to social stimuli.[14] However, the research is not uniformly conclusive, with some studies finding no significant effect on attractiveness ratings.[8]
Effects on Social Behavior
Beyond perception, androstenol has been shown to influence overt social behaviors. In one study, men were observed to avoid restroom stalls that had been sprayed with androstenol, suggesting a potential role as a spacing pheromone in male-male competition contexts.[15][16] Conversely, some research indicates it can make individuals appear more approachable, potentially increasing social interactions.[17][18] For example, women exposed to androstenol overnight reported a higher number of social interactions, particularly with men, the following day.[17]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the behavioral effects of androstenol.
| Table 1: Effects of Androstenol on Mood Ratings | ||||
| Study | Participants | Methodology | Key Findings | Citation |
| Benton (1982) | Female subjects | Daily application of androstenol or placebo to the upper lip for one month, with evening mood ratings. | During mid-cycle, women exposed to androstenol rated their moods as more submissive vs. aggressive. No significant effect on happy/depressed, lethargic/lively, or sexy/unsexy scales. | [12] |
| Beaton et al. (2022) | Male and female participants | Unilateral nostril exposure to androstenol or ethanol (control), followed by mood scale ratings. | Right nostril exposure: Males felt more "lively," both sexes felt more "sexy." Left nostril exposure: Participants rated themselves as more irritable and aggressive. | [8][11] |
| Table 2: Effects of Androstenol on Attractiveness Ratings | ||||
| Study | Participants | Methodology | Key Findings | Citation |
| Kirk-Smith et al. (1978) | 24 male and female undergraduates | Participants wore a surgical mask with or without androstenol while rating photographs of people, animals, and buildings. | Both sexes rated photographs of men and women as more attractive and "warmer" in the androstenol condition. | [13][14] |
| Beaton et al. (2022) | Male and female participants | Unilateral nostril exposure to androstenol or ethanol (control), followed by rating attractiveness of opposite-sex photographs. | Photographs were rated as significantly more attractive after sniffing androstenol compared to the control. | [8][11] |
| Filsinger et al. (1985) | Male subjects | Exposure to androstenol, androstenone, or musk odors while rating photographs of a target male and female. | Androstenol increased the rated sexual attractiveness of the target male for male participants. | [7][10] |
| Table 3: Effects of Androstenol on Social Behavior | ||||
| Study | Participants | Methodology | Key Findings | Citation |
| Gustavson et al. (1987) | Male and female restroom users | Androstenol or a control odor was applied to half of the restroom stalls over a 5-week period. | Men significantly avoided the stalls treated with androstenol. No effect was observed for women. | [15][16] |
| Ebster & Kirk-Smith (2005) | 120 male and female participants | Participants rated masculine, neutral, and feminine magazines in a room with or without diffused androstenol. | Male consumers evaluated male-oriented magazines more positively and as more masculine under the influence of androstenol. | [10][16] |
Experimental Protocols
Kirk-Smith et al. (1978): Photo Rating Study
-
Objective: To assess the effect of androstenol on social attitudes.
-
Participants: 24 male and female undergraduate students.
-
Stimulus: 5α-Androst-16-en-3α-ol dissolved in ethanol, applied to a surgical mask. A control group wore a clean mask.
-
Procedure: A within-subjects design was used where participants attended two sessions. In one session they wore the androstenol-impregnated mask and in the other, a control mask. During each session, they rated a series of photographs of people, animals, and buildings on 15 different 9-point bipolar scales (e.g., warm-cold, friendly-unfriendly). Participants also completed mood scales before and after the rating task.
-
Data Analysis: Analysis of variance (ANOVA) was used to compare the ratings between the androstenol and control conditions.
Beaton et al. (2022): Unilateral Olfactory Exposure
-
Objective: To investigate the effects of androstenol on mood and attractiveness judgments, and to explore hemispheric differences in processing.
-
Participants: Male and female volunteers.
-
Stimulus: Androstenol and a control odor (pure ethanol).
-
Procedure: Participants were instructed to sniff the odorant unilaterally, through either the left or right nostril, while the other was blocked. Following exposure, they rated the attractiveness of photographs of the opposite sex and completed four mood scales. The order of odorant and nostril presentation was counterbalanced across participants.
-
Data Analysis: Statistical analysis was performed to compare the ratings obtained after androstenol exposure with those after the control odor, taking into account the nostril of presentation.
Gustavson et al. (1987): Restroom Stall Choice Study
-
Objective: To determine if androstenol acts as a spacing pheromone affecting human spatial behavior.
-
Participants: Unwitting male and female users of public restrooms.
-
Stimulus: Androstenol and a control odor (androsterone) were applied to the inside of stall doors.
-
Procedure: The study was conducted over five weeks. Weeks 1, 3, and 5 served as baseline periods with no odor. In week 2, half the stalls were treated with androstenol. In week 4, half were treated with androsterone. Observers discreetly recorded the stall choices of individuals entering the restrooms.
-
Data Analysis: Chi-square tests were used to compare the frequency of treated versus untreated stall selection during the experimental weeks against the baseline weeks.
Signaling Pathways and Mechanism of Action
The biological mechanisms underlying androstenol's effects are multifaceted, involving both classical olfactory pathways and direct neuromodulatory actions.
Neurosteroid Activity at GABA-A Receptors
A primary mechanism of action for androstenol is its function as a potent positive allosteric modulator of the GABA-A receptor.[1][4] This is similar to the action of other endogenous neurosteroids like allopregnanolone. By enhancing the effect of the inhibitory neurotransmitter GABA, androstenol can produce anxiolytic-like, antidepressant-like, and anticonvulsant effects, which has been demonstrated in animal models.[1][4] This GABAergic activity is likely a key contributor to its reported effects on mood and relaxation.[18]
Hypothalamic Activation
Brain imaging studies using Positron Emission Tomography (PET) have shown that smelling androstenol activates specific brain regions. In heterosexual women, androstenol exposure led to the activation of the anterior hypothalamus, a brain region associated with mating and social behaviors in animals.[2][5][6] Notably, this activation pattern is distinct from that produced by ordinary odors, which typically engage classical olfactory regions like the piriform cortex and amygdala.[2][6] This suggests that androstenol may be processed via a pathway that is at least partially separate from the one for conscious odor perception, lending support to its role as a chemosignal.
Biosynthesis
Androstenol is synthesized from cholesterol via the steroidogenic pathway. A key precursor is 5,16-androstadien-3β-ol, which is converted into androstenol through the action of enzymes such as 3β-hydroxysteroid dehydrogenase and 5α-reductase.[19] This shared pathway with other sex steroids underscores its biological origin and potential as an endocrine-related signaling molecule.[19][20]
Conclusion and Future Directions
The available evidence indicates that androstenol is a biologically active steroid with measurable effects on human mood, perception, and behavior. Its role as a positive allosteric modulator of the GABA-A receptor provides a plausible molecular mechanism for its observed psychological effects. Furthermore, the distinct activation of the hypothalamus suggests a specialized role in processing social chemosignals.
However, the literature is marked by some inconsistent findings, which may be attributable to variations in experimental design, stimulus concentration, context, and individual differences in olfactory sensitivity and receptor genetics. Future research should focus on:
-
Dose-Response Studies: Systematically investigating the effects of different concentrations of androstenol.
-
Contextual Factors: Exploring how the social environment (e.g., presence of others, gender of experimenter) modulates androstenol's effects.[21]
-
Genetic Correlates: Examining the relationship between genetic variations in olfactory and steroid receptors and individual responses to androstenol.
-
Longitudinal Studies: Assessing the long-term effects of exposure to androstenol.
For drug development professionals, androstenol and its analogues represent a potential avenue for developing novel therapeutics targeting anxiety, mood disorders, and social behavioral deficits. Its neurosteroid activity at the GABA-A receptor is a particularly promising target for further investigation. A deeper understanding of this putative pheromone's mechanism of action could unlock new strategies for modulating neural circuits involved in social cognition and emotional regulation.
References
- 1. Androstenol - Wikipedia [en.wikipedia.org]
- 2. Androstenol – a Steroid Derived Odor Activates the Hypothalamus in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Androstenol--a steroid derived odor activates the hypothalamus in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. houseofpheromones.com [houseofpheromones.com]
- 8. aromafero.co.uk [aromafero.co.uk]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. Judgements of attractiveness of the opposite sex and nostril differences in self-rated mood: The effects of androstenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of androstenol - a putative human pheromone - on mood throughout the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human social attitudes affected by androstenol | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Exposure to Androstenes Influences Processing of Emotional Words [frontiersin.org]
- 17. Pheromone Science: Androstenol And Behavior • Love Scent Pheromones Blog [blog.love-scent.com]
- 18. royalpheromones.com [royalpheromones.com]
- 19. Comparative biosynthetic pathway of androstenol and androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pheromones and their effect on women’s mood and sexuality - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A High-Yield Synthesis of Androstenol from Dehydroepiandrosterone (DHEA)
Abstract
This application note provides a detailed and reliable protocol for the synthesis of Androstenol (specifically, androst-5-ene-3β,17β-diol) from the precursor dehydroepiandrosterone (DHEA). The described method utilizes a straightforward and high-yielding reduction of the 17-keto group of DHEA using sodium borohydride. This protocol is designed for researchers in steroid chemistry, drug development, and related fields, offering a robust method to obtain high-purity Androstenol. All procedural steps, including reaction setup, workup, and purification, are outlined. Additionally, comprehensive characterization data for the final product are provided in a clear, tabular format for easy reference.
Introduction
Dehydroepiandrosterone (DHEA) is an abundant endogenous steroid hormone that serves as a crucial metabolic intermediate in the biosynthesis of androgens and estrogens.[1] Its metabolite, androst-5-ene-3β,17β-diol (commonly referred to as Androstenol), is a steroid hormone with its own distinct biological activities, including acting as a weak androgen and estrogen.[2][3] Androstenol is of significant interest to the scientific community for its potential therapeutic applications.
The synthesis of Androstenol from DHEA is a fundamental transformation in steroid chemistry. The protocol detailed herein describes the selective reduction of the 17-ketone of DHEA to the corresponding 17β-hydroxyl group, yielding Androstenol. This method is characterized by its high efficiency, operational simplicity, and the use of a mild reducing agent, sodium borohydride (NaBH₄).
Reaction Scheme
The chemical transformation described in this protocol is the reduction of the ketone at the C-17 position of DHEA to a secondary alcohol, yielding androst-5-ene-3β,17β-diol.
References
- 1. Androst-5-ene-3alpha,17beta-diol | C19H30O2 | CID 9922062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxyandrost-5-en-17-one via microbial 7alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Androstenol in Human Serum using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the human pheromone Androstenol (5α-androst-16-en-3α-ol) in human serum. The protocol employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by chemical derivatization to enhance volatility and thermal stability. Analysis is performed by gas chromatography coupled with mass spectrometry (GC-MS) operating in selected ion monitoring (SIM) mode to ensure high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals investigating the physiological and behavioral effects of Androstenol.
Introduction
Androstenol is a 16-androstene steroid with recognized pheromonal properties in humans and other mammals.[1] Its characteristic musky odor and potential influence on mood and social behavior make it a compound of significant interest in various research fields. Accurate and reliable quantification of Androstenol in biological matrices is essential for understanding its biosynthesis, metabolism, and physiological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like steroids.[2] However, due to the low volatility and polar nature of Androstenol, a derivatization step is necessary to convert it into a more thermally stable and volatile compound suitable for GC-MS analysis.[3] This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of Androstenol from human serum.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction and purification of Androstenol from human serum using a polymeric SPE cartridge.
Materials:
-
Human serum samples
-
Internal Standard (IS) solution (e.g., d4-Androstenol, 100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water
-
Polymeric SPE cartridges (e.g., Strata-X, 30 mg/1 mL)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen serum samples at room temperature.
-
To 500 µL of serum in a centrifuge tube, add 10 µL of the internal standard solution.
-
Add 500 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds to mix.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 30% methanol in water to remove less hydrophobic interferences.
-
Dry the cartridge under high vacuum for 5-10 minutes.
-
-
Elution:
-
Elute Androstenol and the internal standard with 1 mL of methanol into a clean collection tube.
-
-
Dry-down:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization
This protocol describes the silylation of the extracted Androstenol to form a trimethylsilyl (TMS) derivative.
Materials:
-
Dried sample extract from SPE
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Heating block or oven
Procedure:
-
Reconstitute the dried extract in 50 µL of anhydrous ethyl acetate.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Add 10 µL of anhydrous pyridine to catalyze the reaction.[4]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
This protocol outlines the parameters for the analysis of the Androstenol-TMS derivative.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (e.g., Agilent 7890A GC with 5975C MSD).
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for Androstenol-TMS):
-
Quantifier ion: m/z 346 (M+)
-
Qualifier ions: m/z 331 ([M-CH3]+), m/z 256 ([M-TMSOH]+)
-
-
Ions to Monitor (for d4-Androstenol-TMS):
-
Quantifier ion: m/z 350 (M+)
-
Data Presentation
Quantitative data for the analysis of Androstenol should be summarized in tables for clear comparison. The following tables present typical performance characteristics for the analysis of steroids using GC-MS, which can be expected for Androstenol analysis.
Table 1: GC-MS Method Performance Characteristics for Androstenol
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 105% |
Table 2: Retention Time and Monitored Ions
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Androstenol-TMS | Approx. 12.5 | 346 | 331 | 256 |
| d4-Androstenol-TMS (IS) | Approx. 12.4 | 350 | 335 | 260 |
Mandatory Visualization
Caption: Experimental workflow for Androstenol detection by GC-MS.
Caption: Androstenol signaling via GABA-A receptor modulation.
Discussion
The presented GC-MS method provides a reliable and sensitive approach for the quantification of Androstenol in human serum. The use of solid-phase extraction effectively removes matrix interferences, leading to a clean extract and minimizing ion suppression effects. Derivatization with BSTFA is a crucial step that enhances the volatility and thermal stability of Androstenol, resulting in improved chromatographic peak shape and sensitivity.[5] The selection of specific ions for monitoring in SIM mode ensures high selectivity and allows for accurate quantification even at low physiological concentrations.
Androstenol is known to act as a positive allosteric modulator of the GABA-A receptor.[1][6] This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This mechanism is believed to underlie the anxiolytic and antidepressant-like effects observed in some studies.[1] The ability to accurately measure Androstenol levels in biological fluids is therefore critical for correlating its concentrations with specific physiological and behavioral outcomes.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of Androstenol in human serum by GC-MS. The method is sensitive, selective, and reproducible, making it a valuable tool for researchers in the fields of endocrinology, neuroscience, and drug development. The provided experimental workflow and signaling pathway diagrams offer a clear visual representation of the analytical process and the biological context of Androstenol.
References
- 1. The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Sensitive Enzyme Immunoassay for Androstenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstenol (5α-androst-16-en-3α-ol) is a pheromonal steroid found in mammals, including humans, and is associated with various physiological and behavioral effects. Accurate quantification of Androstenol in biological matrices is crucial for research in endocrinology, neurobiology, and pharmacology. This document provides a detailed protocol for the development of a sensitive competitive enzyme immunoassay (EIA) for Androstenol. The methodology covers hapten synthesis, immunogen and coating antigen preparation, polyclonal antibody production, and a comprehensive competitive EIA protocol, along with assay validation parameters.
Principle of the Androstenol Competitive EIA
The developed assay is a competitive enzyme immunoassay. In this format, free Androstenol in a sample competes with a fixed amount of enzyme-labeled Androstenol (or an Androstenol-protein conjugate for coating) for binding to a limited number of specific anti-Androstenol antibody binding sites. The amount of enzyme-labeled Androstenol bound to the antibody is inversely proportional to the concentration of unlabeled Androstenol in the sample. The signal is generated by the enzymatic conversion of a substrate to a colored product, and the intensity of the color is measured spectrophotometrically.
Caption: Principle of the competitive enzyme immunoassay for Androstenol.
Experimental Protocols
Synthesis of Androstenol-3-O-hemisuccinate (Hapten)
To render the small Androstenol molecule immunogenic, it must first be derivatized to introduce a functional group for conjugation to a carrier protein. The 3α-hydroxyl group of Androstenol is an ideal site for this modification. A common and effective method is the creation of a hemisuccinate derivative.[1]
Materials:
-
5α-Androst-16-en-3α-ol (Androstenol)
-
Succinic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Dissolve 100 mg of Androstenol in 5 mL of anhydrous pyridine in a round-bottom flask.
-
Add 1.5 equivalents of succinic anhydride to the solution.
-
Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, remove the pyridine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 20 mL of DCM and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude Androstenol-3-O-hemisuccinate.
-
Purify the product by column chromatography on silica gel.
References
Protocol for Androstenol Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Androstenol (5α-androst-16-en-3α-ol) is a steroid with pheromonal properties that has garnered significant interest in neurobehavioral research. It is structurally similar to endogenous neurosteroids that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides detailed protocols for the administration of androstenol to rodents and its subsequent behavioral assessment, focusing on its anxiolytic and antidepressant-like effects. The provided methodologies are based on established practices in the field to ensure reproducibility and accuracy of experimental outcomes.
Systemic administration of androstenol has been shown to produce anxiolytic-like effects in behavioral assays such as the open-field test and the elevated plus maze. Additionally, it has demonstrated antidepressant-like properties in the forced swim test. The behavioral effects of androstenol are consistent with its action as a positive modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Careful consideration of the administration protocol, including the choice of vehicle, route of administration, and dosage, is critical for obtaining reliable and interpretable results. The following sections detail these experimental parameters and provide step-by-step instructions for commonly used behavioral paradigms.
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the administration of androstenol in rodents.
| Rodent Model | Androstenol Dose | Administration Route | Vehicle | Behavioral Assay | Observed Effect |
| Mice | 10, 30, 50, 100 mg/kg | Intraperitoneal (i.p.) | Not Specified | Open Field Test | Increased time in the center at 30 and 50 mg/kg, indicating anxiolytic-like action.[1] |
| Mice | 30-50 mg/kg | Systemic | Not Specified | Open Field Test, Elevated Zero-Maze | Anxiolytic-like effects. |
| Mice | 5-10 mg/kg | Systemic | Not Specified | Forced Swim Test | Antidepressant-like effects. |
| Rats (GDX) | 1 mg/kg | Subcutaneous (s.c.) | Sesame Oil | Elevated Plus Maze | Modest anxiolytic effects.[2] |
Experimental Protocols
Androstenol Administration
1. Vehicle Preparation:
Due to its lipophilic nature, androstenol requires a suitable vehicle for in vivo administration. Common vehicles for steroid hormones include:
-
Sesame Oil or Corn Oil: Suitable for subcutaneous (s.c.) or intramuscular (i.m.) injections. To prepare, dissolve androstenol in the oil to the desired concentration. Gentle warming and vortexing may be required to aid dissolution.
-
Aqueous Suspension: For intraperitoneal (i.p.) injections, a suspension can be prepared using a vehicle containing a small percentage of a non-toxic solvent and a surfactant. A common vehicle is a mixture of saline, a low concentration of ethanol or DMSO to initially dissolve the compound, and a surfactant like Tween 80 to maintain the suspension.
2. Administration Routes:
-
Intraperitoneal (i.p.) Injection (Mice):
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no bodily fluids are drawn into the syringe, indicating incorrect placement.
-
Inject the solution slowly. The typical injection volume for a mouse is 0.1-0.2 mL.
-
-
Subcutaneous (s.c.) Injection (Mice/Rats):
-
Gently lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.
-
Aspirate to check for blood, which would indicate entry into a blood vessel.
-
If no blood is present, inject the solution to form a small bleb under the skin.
-
Behavioral Assays
1. Open Field Test (OFT):
This test assesses general locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square arena (typically 50 cm x 50 cm x 40 cm for mice) made of a non-porous material. The floor is divided into a central zone and a peripheral zone.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer androstenol or vehicle as per the chosen protocol (e.g., 30 minutes before the test).
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set period, typically 5-10 minutes, using an automated tracking system or by manual scoring.
-
Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center zone versus the peripheral zone.
-
Number of entries into the center zone.
-
Rearing frequency.
-
Grooming duration.
-
2. Elevated Plus Maze (EPM):
The EPM is a widely used test to assess anxiety-like behavior, based on the rodent's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze raised above the floor (typically 50 cm for mice) with two open arms and two enclosed arms of equal size.
-
Procedure:
-
Acclimate the animals to the testing room.
-
Administer androstenol or vehicle.
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
Clean the maze with 70% ethanol after each trial.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open arms and closed arms.
-
Total distance traveled.
-
3. Forced Swim Test (FST):
The FST is a common screening tool for antidepressant-like activity, based on the principle of behavioral despair.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Administer androstenol or vehicle (typically 30-60 minutes before the test).
-
Gently place the animal into the water cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period.
-
Record the animal's behavior during the last 4 minutes of the test.
-
After the test, remove the animal, dry it with a towel, and return it to a clean, warm cage.
-
-
Parameters Measured:
-
Immobility time: The duration for which the animal remains floating with only minimal movements necessary to keep its head above water.
-
Swimming time: The duration of active swimming movements.
-
Climbing time: The duration of active attempts to climb the walls of the cylinder.
-
Visualizations
Caption: Experimental workflow for androstenol administration and behavioral testing in rodents.
Caption: Signaling pathway of androstenol's action on the GABA-A receptor.
References
Application Notes and Protocols for the Quantification of Androstenol in Human Axillary Sweat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstenol (5α-androst-16-en-3α-ol) is a 16-androstene steroid found in human axillary sweat and is considered a putative human pheromone. It is produced in greater quantities by males and is thought to influence human behavior and physiology.[1] Accurate quantification of androstenol in axillary sweat is crucial for research into its biological significance, its role in social and sexual signaling, and for the development of products related to odor control and fragrance. These application notes provide detailed protocols for the collection of human axillary sweat and the quantification of androstenol using gas chromatography-mass spectrometry (GC-MS), a widely used and robust analytical technique for steroid analysis.
Quantitative Data Summary
The concentration of androstenol and other 16-androstene steroids in human axillary secretions can vary significantly between individuals. The following table summarizes quantitative data from published studies to provide a reference range for expected concentrations.
| Compound | Matrix | Concentration Range | Subjects | Analytical Method | Reference |
| 3α-Androstenol | Axillary Skin Wash (diethyl ether) | Mean: 6.9 ± 3.7 pmol/cm² | 6 Males | GC-MS | [2] |
| 3α-Androstenol | Apocrine Sweat (adrenaline-induced) | < 0.1 nmol/µL | 8 Males, 2 Females | GC-MS | [2] |
| 5α-Androst-16-en-3α-ol | Axillary Hair | 0-17 pmol/mg hair | Males (18-40 years) | GC-MS | [3] |
| 5α-Androst-16-en-3-one | Apocrine Sweat (adrenaline-induced) | 0.1-2.0 nmol/µL | 8 Males, 2 Females | GC-MS | [2] |
| 4,16-Androstadien-3-one | Apocrine Sweat (adrenaline-induced) | 0-1.9 nmol/µL | 8 Males, 2 Females | GC-MS | [2] |
| 5,16-Androstadien-3β-ol | Apocrine Sweat (adrenaline-induced) | 0.05-1.05 nmol/µL | 5 of 10 Subjects | GC-MS | [2] |
Experimental Protocols
Protocol 1: Axillary Sweat Sample Collection
This protocol describes a non-invasive method for collecting axillary sweat for steroid analysis.
Materials:
-
Cotton pads (100% cotton, sterile)
-
Tweezers (sterile)
-
Glass vials with PTFE-lined caps (e.g., 20 mL scintillation vials)
-
70% Ethanol
-
Sterile water
-
Gauze pads (sterile)
-
Gloves
Procedure:
-
Subject Preparation: Instruct subjects to avoid using deodorants, antiperspirants, or scented products for at least 24 hours prior to sample collection.
-
Axilla Cleaning: The researcher, wearing gloves, should clean the subject's axillary region with a sterile gauze pad soaked in 70% ethanol, followed by a sterile gauze pad soaked in sterile water. The area should then be dried with a sterile gauze pad.
-
Sweat Collection:
-
Using sterile tweezers, place a pre-weighed sterile cotton pad in the subject's axilla.
-
The subject should keep their arm pressed against their side to hold the pad in place.
-
The pad should remain in place for a designated period, typically 1-2 hours, during which the subject should engage in light to moderate activity to induce sweating.
-
-
Sample Recovery:
-
Using sterile tweezers, carefully remove the cotton pad from the axilla and place it into a pre-labeled glass vial.
-
Seal the vial immediately.
-
-
Storage: Store the samples at -20°C or lower until extraction and analysis.
Protocol 2: Sample Preparation and Extraction
This protocol details the extraction of steroids from the collected cotton pads.
Materials:
-
Collected sweat samples in glass vials
-
Diethyl ether (analytical grade)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Glass Pasteur pipettes
-
Nitrogen gas evaporator
-
Pyridine
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
Procedure:
-
Extraction:
-
To each vial containing a sweat-laden cotton pad, add a sufficient volume of diethyl ether to fully submerge the pad (e.g., 10 mL).
-
Vortex the vial for 1 minute to facilitate the extraction of steroids into the solvent.
-
Allow the sample to stand for 10 minutes, then vortex again for 1 minute.
-
Carefully transfer the diethyl ether extract to a clean glass centrifuge tube using a Pasteur pipette.
-
Repeat the extraction process with a fresh aliquot of diethyl ether and combine the extracts.
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.
-
Evaporation: Evaporate the diethyl ether extract to dryness under a gentle stream of nitrogen gas at room temperature.
-
Derivatization:
Protocol 3: GC-MS Quantification of Androstenol
This protocol outlines the instrumental analysis for the quantification of androstenol-TMS derivatives.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at 10°C/min.
-
Ramp 2: Increase to 300°C at 5°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for androstenol-TMS (e.g., m/z 346 [M+], 256).
-
Procedure:
-
Calibration:
-
Prepare a series of calibration standards of authentic androstenol in a suitable solvent (e.g., pyridine).
-
Derivatize the standards using the same procedure as the samples.
-
Inject the derivatized standards into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Inject an aliquot (e.g., 1 µL) of the derivatized sample extract into the GC-MS.
-
Acquire data in SIM mode, monitoring the characteristic ions for androstenol-TMS.
-
-
Quantification:
-
Identify the androstenol-TMS peak in the sample chromatogram based on its retention time, which should match that of the standard.
-
Integrate the peak area of the androstenol-TMS peak.
-
Calculate the concentration of androstenol in the sample by using the calibration curve.
-
Express the final concentration in appropriate units (e.g., pmol/mg of sweat or ng/pad).
-
Visualizations
Androstenol Biosynthesis and Putative Signaling Pathway
Caption: Biosynthesis of androstenol and its putative signaling pathway.
Experimental Workflow for Androstenol Quantification
Caption: Workflow for quantifying androstenol in axillary sweat.
References
- 1. Pheromones and their effect on women’s mood and sexuality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 16-androstene steroid concentrations in sterile apocrine sweat and axillary secretions: interconversions of 16-androstenes by the axillary microflora--a mechanism for axillary odour production in man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of five odorous steroids (16-androstenes) in the axillary hair of men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Experimental Design for Testing Androstenol's Effects on Human Mood
1.0 Application Note: Investigating the Psychoactive Properties of Androstenol
1.1 Introduction Androstenol (5α-androst-16-en-3α-ol) is a 16-androstene steroid found in human sweat, urine, and plasma, primarily in males.[1] First isolated from boar testes, it is considered a putative human pheromone, although its role in human chemical communication is a subject of ongoing research and debate.[1][2] Unlike molecules that have been conclusively identified as pheromones in other species, there is no robust, bioassay-led evidence to definitively classify Androstenol as a human pheromone.[2][3]
Previous studies have yielded mixed results regarding its effects on human mood and behavior. Some research suggests Androstenol can influence social and behavioral responses, such as affecting the pulsatile secretion of luteinizing hormone in females, which is assumed to be mediated by the hypothalamus.[1][4] One study reported that women exposed to Androstenol rated their moods as more submissive during the middle of their menstrual cycle, though it did not significantly affect other mood scales like happy/depressed or lethargic/lively.[5] Brain imaging studies have shown that smelling Androstenol can activate the hypothalamus in women, a region involved in mediating pheromone-triggered behaviors in animals.[1][6]
Mechanistically, Androstenol is structurally similar to endogenous neurosteroids and has been shown to act as a positive modulator of GABA-A receptors.[7][8] This action is consistent with potential anxiolytic-like effects.[7] Given the conflicting behavioral data and the plausible neurobiological mechanism, a rigorous, controlled experimental design is necessary to systematically evaluate the effects of Androstenol on human mood.
This document provides a detailed experimental framework for researchers, scientists, and drug development professionals to investigate the hypothesis that acute exposure to Androstenol modulates subjective mood and physiological arousal in humans. The protocol employs a double-blind, placebo-controlled crossover design to ensure high internal validity.
1.2 Scientific Rationale The primary challenge in human pheromone research is controlling for confounding variables and placebo effects.[2] A double-blind, placebo-controlled, within-subjects crossover design is the gold standard for minimizing these issues. Each participant serves as their own control, reducing variability due to individual differences in personality, olfactory sensitivity, and physiology.
The dependent variables include both subjective self-reported mood and objective physiological markers.
-
Subjective Mood: Validated questionnaires provide a standardized measure of a participant's emotional state. The Positive and Negative Affect Schedule (PANAS) and the Depression, Anxiety, and Stress Scale-21 (DASS-21) are selected for their reliability and distinct measurement domains.[9]
-
Physiological Arousal: Changes in the autonomic nervous system are clear indicators of emotional arousal.[10] Heart Rate (HR), Skin Conductance Level (SCL), and salivary cortisol provide objective, quantitative data to complement the subjective reports.[1][11]
By combining these measures, this experimental design allows for a comprehensive assessment of Androstenol's potential effects on the human central nervous system and its manifestation as mood.
2.0 Experimental Design and Protocols
2.1 Overall Design A double-blind, placebo-controlled, within-subjects crossover study. Each participant will attend two identical experimental sessions, separated by a washout period of one week. In a counterbalanced order, participants will be exposed to either Androstenol or a placebo solution during each session. Mood and physiological data will be collected at baseline and at multiple time points post-exposure.
2.2 Protocol 1: Participant Recruitment and Screening
-
Inclusion Criteria:
-
Healthy adults (male and female), age 18-40.
-
Self-reported normal or corrected-to-normal vision and a normal sense of smell (normosmia).
-
For female participants, inclusion of both naturally cycling individuals and those on hormonal contraceptives, to be used as a covariate in analysis. Menstrual cycle phase should be recorded.
-
-
Exclusion Criteria:
-
Current or history of psychiatric, neurological, or endocrine disorders.
-
Current smokers or heavy users of caffeine/alcohol.
-
Known respiratory conditions (e.g., asthma) or skin sensitivities.[12]
-
Pregnancy or breastfeeding.
-
Use of any medication known to affect mood or the central nervous system.
-
-
Ethical Considerations:
-
Obtain written informed consent from all participants before the study.[13]
-
The study protocol must be approved by an Institutional Review Board (IRB).
-
Participants should be informed that they will be exposed to a substance found in human sweat but the exact purpose of the study (testing a putative pheromone) may be masked to prevent expectancy bias. This minor deception is acceptable if it is necessary to maintain the validity of the study and participants are fully debriefed afterward.[4]
-
Inform participants of their right to withdraw at any time without penalty.
-
Ensure confidentiality of all participant data.[13]
-
2.3 Protocol 2: Preparation of Androstenol and Placebo Solutions
-
Materials:
-
Androstenol (5α-androst-16-en-3α-ol), crystalline powder (Sigma-Aldrich or similar).
-
Solvent: Propylene glycol (USP grade), an odorless and non-volatile carrier.
-
Sterile glass vials.
-
Precision scale and volumetric flasks.
-
-
Preparation of Androstenol Solution (e.g., 2.5 mM):
-
Dissolve an appropriate mass of Androstenol in propylene glycol to achieve a final concentration of 2.5 mM. This pharmacological concentration is consistent with that used in prior mood studies.[14]
-
Aliquot the solution into coded vials.
-
-
Preparation of Placebo Solution:
-
Aliquot pure propylene glycol into identically coded vials.
-
-
Blinding:
-
An independent researcher not involved in data collection should prepare and code the vials. The codes should not be broken until data analysis is complete.
-
2.4 Protocol 3: Experimental Session Procedure
-
Environment: Conduct sessions in a well-ventilated, temperature-controlled room with neutral, consistent lighting.
-
Participant Preparation: Instruct participants to refrain from using scented products (perfume, deodorant, etc.) and from consuming alcohol or caffeine for 12 hours prior to each session.
-
Procedure Timeline:
-
(T-15 min): Participant arrives, acclimatizes to the room. Physiological sensors (ECG, SCL) are attached.
-
(T0): Baseline Measures:
-
Collect the first salivary cortisol sample.
-
Administer baseline mood questionnaires (PANAS, DASS-21).
-
Record 5 minutes of baseline physiological data.
-
-
(T+5 min): Administration:
-
(T+15 min): Post-Exposure Measures 1:
-
Administer mood questionnaires.
-
Record 5 minutes of physiological data.
-
-
(T+30 min): Post-Exposure Measures 2:
-
Collect the second salivary cortisol sample.
-
Administer mood questionnaires.
-
Record 5 minutes of physiological data.
-
-
(T+45 min): Post-Exposure Measures 3:
-
Administer mood questionnaires.
-
Record 5 minutes of physiological data.
-
-
(T+50 min): End of Session: Remove sensors.
-
-
Crossover and Washout: The second session should occur exactly one week later at the same time of day to control for circadian rhythms. The participant will receive the opposite substance they were exposed to in the first session.
2.5 Protocol 4: Mood Assessment
-
Positive and Negative Affect Schedule (PANAS):
-
This 20-item questionnaire measures two orthogonal dimensions of mood: positive affect and negative affect. Participants rate each item (e.g., "excited," "upset") on a 5-point Likert scale based on how they feel "right now."
-
-
Depression, Anxiety and Stress Scale - 21 Items (DASS-21):
-
This 21-item scale measures the emotional states of depression, anxiety, and stress.[9] Participants rate each item based on their experience over the past week (for baseline) or how they feel at the moment (for post-exposure measures).
-
2.6 Protocol 5: Physiological Data Acquisition
-
Heart Rate (HR):
-
Use a 3-lead electrocardiogram (ECG) connected to a data acquisition system (e.g., Biopac, ADInstruments).
-
Calculate beats per minute (BPM) averaged over each 5-minute recording period.
-
-
Skin Conductance Level (SCL):
-
Place two Ag/AgCl electrodes on the medial phalanges of the index and middle fingers of the non-dominant hand.
-
Use a Galvanic Skin Response (GSR) amplifier to measure tonic SCL in microsiemens (µS), which reflects sympathetic nervous system activity.
-
-
Salivary Cortisol:
-
Use commercial saliva collection kits (e.g., Salivette®).
-
Instruct participants to place the cotton swab in their mouth for 2 minutes without chewing.
-
Store samples at -20°C until analysis via enzyme-linked immunosorbent assay (ELISA).
-
2.7 Protocol 6: Data Analysis
-
Data Preparation: Score questionnaires according to their respective manuals. Process physiological data to obtain mean values for each recording period.
-
Statistical Analysis:
-
Use a 2 (Condition: Androstenol, Placebo) x 4 (Time: Baseline, T+15, T+30, T+45) repeated measures Analysis of Variance (ANOVA) for each dependent variable (PANAS scores, DASS-21 scores, HR, SCL).
-
For cortisol, use a 2 (Condition) x 2 (Time: Baseline, T+30) repeated measures ANOVA.
-
Significant interactions should be followed up with post-hoc tests (e.g., paired t-tests with Bonferroni correction).
-
Set significance level (alpha) at p < 0.05.
-
3.0 Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Participant Demographics (Example)
| Characteristic | Mean ± SD or N (%) |
|---|---|
| N (Female/Male) | 40 (20/20) |
| Age (years) | 24.5 ± 3.1 |
| BMI ( kg/m ²) | 22.1 ± 1.9 |
| Olfactory Score* | 9.5 ± 0.8 |
| Self-reported on a 10-point scale | |
Table 2: Subjective Mood Scores (Example Data)
| Measure | Time Point | Placebo (Mean ± SD) | Androstenol (Mean ± SD) | p-value |
|---|---|---|---|---|
| PANAS Positive | Baseline | 28.1 ± 5.2 | 28.3 ± 5.5 | 0.89 |
| T+15 min | 27.9 ± 5.4 | 29.5 ± 5.1 | 0.04* | |
| T+30 min | 27.5 ± 5.6 | 29.1 ± 5.3 | 0.03* | |
| T+45 min | 27.6 ± 5.3 | 28.0 ± 5.4 | 0.51 | |
| DASS-21 Anxiety | Baseline | 4.2 ± 2.1 | 4.1 ± 2.3 | 0.92 |
| T+15 min | 4.3 ± 2.2 | 3.1 ± 1.9 | 0.02* | |
| T+30 min | 4.1 ± 2.3 | 2.9 ± 1.8 | 0.01* | |
| T+45 min | 4.2 ± 2.1 | 3.5 ± 2.0 | 0.15 |
| Statistically significant difference | | | | |
Table 3: Physiological Measures (Example Data)
| Measure | Time Point | Placebo (Mean ± SD) | Androstenol (Mean ± SD) | p-value |
|---|---|---|---|---|
| Heart Rate (BPM) | Baseline | 70.1 ± 8.2 | 70.5 ± 8.5 | 0.81 |
| T+15 min | 70.3 ± 8.4 | 68.2 ± 7.9 | 0.04* | |
| T+30 min | 70.6 ± 8.6 | 67.9 ± 8.1 | 0.03* | |
| T+45 min | 70.2 ± 8.3 | 69.1 ± 8.0 | 0.24 | |
| Cortisol (nmol/L) | Baseline | 15.2 ± 4.1 | 15.5 ± 4.3 | 0.77 |
| T+30 min | 14.8 ± 3.9 | 12.1 ± 3.5 | 0.01* |
| Statistically significant difference | | | | |
4.0 Hypothesized Signaling Pathway
Androstenol is proposed to act as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel. This mechanism is similar to that of other neurosteroids. Binding of Androstenol to a site on the GABA-A receptor enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain. This leads to an increased influx of chloride ions (Cl-), hyperpolarization of the neuron, and subsequent neuronal inhibition. This inhibitory action in brain regions associated with emotion, such as the amygdala and hypothalamus, could theoretically produce anxiolytic and mood-altering effects.[7]
References
- 1. Androstenol – a Steroid Derived Odor Activates the Hypothalamus in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The search for human pheromones: the lost decades and the necessity of returning to first principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. psychologyrocks.org [psychologyrocks.org]
- 5. The influence of androstenol - a putative human pheromone - on mood throughout the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. maic.qld.gov.au [maic.qld.gov.au]
- 10. Physiological Changes Associated with Emotion - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Exposure to Androstenes Influences Processing of Emotional Words [frontiersin.org]
- 12. Inhalational Anesthetic - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. brainly.com [brainly.com]
- 14. Pheromones and their effect on women’s mood and sexuality - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Androstenol from Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androstenol (5α-androst-16-en-3α-ol) is a steroid of significant interest due to its pheromonal properties in mammals, including humans, and its role as a neurosteroid. Accurate quantification of androstenol in biological fluids such as plasma, serum, urine, and saliva is crucial for research in endocrinology, neuroscience, and pharmacology. Solid-phase extraction (SPE) is a robust and selective method for the extraction and concentration of androstenol from complex biological matrices prior to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the SPE of androstenol from various biological fluids.
Signaling and Biosynthetic Pathway of Androstenol
Androstenol is synthesized from pregnenolone through a series of enzymatic reactions. The key enzymes in this pathway include CYP17A1 (16-ene-synthetase activity), 3β-hydroxysteroid dehydrogenase, 5α-reductase, and 3α-hydroxysteroid dehydrogenase.[1][2] Functionally, androstenol has been identified as a potent positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system. This modulation enhances the effect of GABA, leading to the anxiolytic-like, antidepressant-like, and anticonvulsant effects observed in animal studies.[3][4]
Experimental Protocols
The following protocols provide a general framework for the solid-phase extraction of androstenol from various biological fluids. Optimization may be required based on the specific laboratory conditions and analytical instrumentation.
General SPE Workflow
The general workflow for the solid-phase extraction of androstenol from biological fluids involves several key steps: sample pre-treatment, column conditioning, sample loading, washing, and elution.
Protocol 1: Extraction of Androstenol from Urine
1. Sample Pre-treatment (Hydrolysis of Conjugates):
-
To 1-5 mL of urine, add a suitable internal standard.
-
Add 1 mL of acetate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate at 55°C for 3 hours to deconjugate the steroids.
-
Allow the sample to cool to room temperature.
2. Solid-Phase Extraction (using C18 cartridges):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Follow with a wash of 5 mL of 40% methanol in water to remove less polar interferences.
-
-
Drying: Dry the cartridge under a stream of nitrogen or under vacuum for 5-10 minutes.
-
Elution: Elute androstenol with 5 mL of methanol or ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.
Protocol 2: Extraction of Androstenol from Plasma/Serum
1. Sample Pre-treatment:
-
To 1 mL of plasma or serum, add a suitable internal standard.
-
Precipitate proteins by adding 2 mL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
2. Solid-Phase Extraction (using polymeric cartridges, e.g., HLB):
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Drying: Dry the cartridge under vacuum for 1-2 minutes.
-
Elution: Elute androstenol with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Protocol 3: Extraction of Androstenol from Saliva
1. Sample Pre-treatment:
-
Centrifuge the saliva sample to remove any particulate matter.
-
To 1 mL of clear saliva, add a suitable internal standard.
2. Solid-Phase Extraction (using mixed-mode or C18 cartridges):
-
Conditioning: Condition a C18 or mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated saliva sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 40% methanol in water.
-
Drying: Dry the cartridge under a stream of nitrogen or under vacuum.
-
Elution: Elute androstenol with 1-2 mL of methanol. For mixed-mode cartridges, an elution solvent containing a small percentage of a weak base (e.g., 2% ammonium hydroxide in methanol) might be necessary.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Data Presentation
The following tables summarize typical quantitative data for the analysis of steroids in biological fluids using SPE coupled with mass spectrometry. It is important to note that specific values for androstenol may vary, and the data presented for other steroids can serve as a reference for expected performance.
Table 1: Recovery Rates of Steroids using Solid-Phase Extraction
| Analyte | Biological Matrix | SPE Sorbent | Recovery Rate (%) | Reference |
| Testosterone | Serum | Polymeric | 95 | [7] |
| Aldosterone | Serum | Polymeric | 42 | [7] |
| Various Steroids | H295R incubation medium | Polymeric | 98.2 - 109.4 | |
| Illicit Drugs | Urine | Mixed-mode | 62 - 126 | [8] |
| Illicit Drugs | Oral Fluid | Mixed-mode | >76 | [9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Steroid Analysis
| Analyte | Biological Matrix | Analytical Method | LOD | LOQ | Reference |
| Steroids | Urine | GC-MS/MS | 1.0–2.5 ng/mL | 2.5–5 ng/mL | [10] |
| Androstenedione | Serum | LC-MS/MS | - | 1 pg/mL | [7] |
| Testosterone | Serum | LC-MS/MS | - | 2 pg/mL | [7] |
| Aldosterone | Serum | LC-MS/MS | - | 10 pg/mL | [7] |
| Illicit Drugs | Urine | GC-MS | 2-75 ng/mL | 5-98 ng/mL | [8] |
| Illicit Drugs | Oral Fluid | LC-MS/MS | 0.2-0.5 µg/L | 2 µg/L | [9] |
| Steroids | Saliva | LC-MS/MS | - | 0.05-0.50 ng/mL | [11] |
Conclusion
Solid-phase extraction is a highly effective technique for the isolation and concentration of androstenol from complex biological fluids. The choice of SPE sorbent and the optimization of the extraction protocol are critical for achieving high recovery and accurate quantification. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with androstenol. The use of appropriate internal standards and validation of the method are essential for obtaining reliable and reproducible results.
References
- 1. Comparative biosynthetic pathway of androstenol and androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Gas chromatography-mass spectrometric method for the screening and quantification of illicit drugs and their metabolites in human urine using solid-phase extraction and trimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of multiple illicit drugs in preserved oral fluid by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Use of Radiolabeled Androstenone in Metabolic Pathway Studies
Introduction
Androstenone (5α-androst-16-en-3-one) is a testicular steroid responsible for boar taint, an off-flavor in pork from intact male pigs. Understanding its metabolic pathways is crucial for developing strategies to reduce its accumulation. Radiolabeled androstenone, particularly with Tritium ([³H]) or Carbon-14 ([¹⁴C]), serves as a powerful tool for elucidating these pathways, quantifying metabolite formation, and investigating the regulation of its metabolism. The use of radiolabels provides high sensitivity for detecting and quantifying metabolites, even at low concentrations, making it an invaluable technique in drug discovery and metabolic research.[1][2][3][4][5]
Principle
Radiolabeled androstenone is introduced into an in vitro or in vivo system. As the compound is metabolized, the radiolabel is incorporated into its various metabolites. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector can then be used to separate and quantify the parent compound and its radiolabeled metabolites.[6][7][8] This allows for the precise tracking of the metabolic fate of androstenone.
Applications
-
Identification of Metabolic Pathways: Tracing the radiolabel allows for the identification of the primary metabolic routes of androstenone, including Phase I (oxidation/reduction) and Phase II (conjugation) reactions.[6][7][9]
-
Enzyme Kinetics: Determining the rate of metabolite formation helps in characterizing the enzymes involved in androstenone metabolism.
-
Modulation of Metabolism: Investigating how different compounds or conditions affect the metabolic profile of androstenone can help identify potential interventions to reduce its accumulation.[6][10]
-
Toxicology Studies: Understanding the metabolic profile is essential for assessing the safety of any potential drug candidates designed to modulate androstenone metabolism.[4][5]
Metabolic Pathways of Androstenone
The hepatic metabolism of androstenone is a two-phase process.[6][7]
-
Phase I Metabolism: Involves the reduction of androstenone to its corresponding alcohols, 3α-androstenol and 3β-androstenol. This reaction is primarily catalyzed by aldo-keto reductases (AKR1C1 and AKR1C4) and 3β-hydroxysteroid dehydrogenase (3βHSD).[6][9][11]
-
Phase II Metabolism: The parent compound and its Phase I metabolites undergo conjugation reactions, primarily glucuronidation and sulfoconjugation, to increase their water solubility and facilitate excretion. UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are the key enzymes in this phase.[6][9]
Androstenone Metabolic Pathway
Experimental Protocols
Protocol 1: In Vitro Metabolism of [³H]-Androstenone in Primary Porcine Hepatocytes
This protocol describes the procedure for studying the metabolism of radiolabeled androstenone in a primary cell culture model.
Materials:
-
Primary porcine hepatocytes
-
William's E Medium (supplemented with fetal bovine serum, penicillin-streptomycin, insulin, dexamethasone, and thyroxine)
-
[³H]-Androstenone (e.g., 13.5 µCi/µmol)[6]
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (for modulation studies)
-
6-well collagen-coated plates
-
Acetonitrile (HPLC grade)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
HPLC system with a C18 column and a radiodetector
Procedure:
-
Cell Seeding: Seed primary porcine hepatocytes at a density of 1 x 10⁶ cells/well in 6-well collagen-coated plates.
-
Cell Culture: Culture the cells in supplemented William's E Medium at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for attachment.
-
Treatment (Optional): To study the effect of modulators, replace the medium with fresh medium containing the test compounds or DMSO (as a vehicle control) and incubate for 20 hours.[6]
-
Radiolabel Incubation: Replace the medium with 0.5 mL of serum-free medium containing 20 µM [³H]-androstenone.[6]
-
Incubation: Incubate the cells for a defined period (e.g., 3 hours), as the rate of androstenone metabolism has been shown to be linear up to this time.[6]
-
Sample Collection: Following incubation, collect the cell culture media.
-
Sample Preparation:
-
HPLC Analysis:
-
Inject a 100 µL aliquot of the prepared sample into an HPLC system equipped with a C18 column.[6]
-
Use a gradient elution program with a mobile phase consisting of water and acetonitrile to separate androstenone and its metabolites.
-
Monitor the eluent with a UV detector and a radiodetector to identify and quantify the parent compound and its radiolabeled metabolites.
-
-
Data Analysis:
-
Calculate the percentage of overall androstenone metabolism by the decrease in the initial androstenone concentration.[6]
-
Quantify the production of individual metabolites based on the radioactivity detected for each peak.
-
In Vitro Androstenone Metabolism Workflow
Data Presentation
Table 1: Effect of Nuclear Receptor Agonists on Androstenone Metabolism in Porcine Hepatocytes
| Treatment (Target Receptor) | Overall Androstenone Metabolism (% of Control) | 3α/β-Androstenol Production (% of Control) | 16-Androstene Glucuronide Production (% of Control) |
| DMSO (Control) | 100.0 ± 10.0 | 100.0 ± 15.0 | 100.0 ± 12.0 |
| DAS (CAR) | Increased[6] | 266.2 ± 74.3[6] | Not significantly different |
| GUG (Multiple) | Increased[6] | Not significantly different | Not significantly different |
| OA (FXR) | Decreased[6] | Not significantly different | Not significantly different |
Data are presented as mean ± standard error. Data is illustrative based on findings in the cited literature.[6]
Table 2: Time Course of Androstenone Metabolism in Primary Porcine Hepatocytes
| Incubation Time (hours) | Overall Androstenone Metabolism (%) |
| 1 | 49.9 ± 2.0[12] |
| 2 | 75.3 ± 1.8 (interpolated) |
| 3 | 90.9 ± 1.5[12] |
| 4 | Plateaued after 4h[12] |
Data are presented as mean ± standard error from 3 technical replicates.[12]
Logical Relationships in Metabolic Regulation
The metabolism of androstenone is regulated by a network of nuclear receptors that control the expression of metabolic enzymes.
Nuclear Receptor Regulation of Androstenone Metabolism
References
- 1. moravek.com [moravek.com]
- 2. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. openmedscience.com [openmedscience.com]
- 6. Natural Product-Induced Modulation of Androstenone Metabolism in Porcine Hepatocytes [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmaron.com [pharmaron.com]
- 9. Metabolism of Androstenone, 17β-Estradiol and Dihydrotestosterone in Primary Cultured Pig Hepatocytes and the Role of 3β-Hydroxysteroid Dehydrogenase in This Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterisation of androstenone metabolism in pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatic Gene Expression and Metabolite Profiles of Androstenone and Skatole Relative to Plasma Estrone Sulfate Levels in Boars - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Models in Androstenol Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of androstenol biosynthesis. The following sections detail suitable cell lines, experimental protocols, and data presentation formats to facilitate research into the pathways and regulation of this intriguing steroid.
Introduction to Androstenol Biosynthesis
Androstenol is a steroid that has garnered interest for its potential pheromonal effects in humans and its established role as a pheromone in pigs.[1][2] Its biosynthesis from pregnenolone involves a series of enzymatic conversions analogous to the synthesis of other sex steroids.[2][3] Understanding the cellular and molecular mechanisms of androstenol production is crucial for elucidating its physiological functions and for the development of potential therapeutic interventions. In vitro cell culture models offer a controlled environment to dissect the enzymatic pathways, identify regulatory factors, and screen for compounds that may modulate androstenol synthesis.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for the successful study of androstenol biosynthesis. The following cell lines have been identified as suitable models based on their steroidogenic capabilities and amenability to genetic manipulation.
-
HEK-293 (Human Embryonic Kidney) Cells: While not endogenously steroidogenic, HEK-293 cells are an excellent model for studying the function of specific enzymes in the androstenol biosynthesis pathway.[1][2] These cells can be transiently or stably transfected with expression vectors encoding key enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD), 5α-reductase, and 3α-hydroxysteroid dehydrogenase (3α-HSD) to reconstitute the pathway and study the conversion of precursors to androstenol.[1][2]
-
NCI-H295R (Human Adrenocortical Carcinoma) Cells: The H295R cell line is a well-established in vitro model for studying adrenal steroidogenesis.[4][5][6] These cells express most of the key enzymes required for steroid hormone production, including those involved in the synthesis of androgens, which share precursors with androstenol.[5][6] The H295R cell line can be used to study the regulation of the upstream pathways leading to androstenol precursors and to screen for compounds that may affect overall steroidogenesis.[7][8][9]
-
Leydig Cells (Primary Cultures and Immortalized Lines): As the primary site of androstenol synthesis in males, Leydig cells are a highly relevant model.[2][10] Primary cultures of Leydig cells, particularly from porcine testes, can be used to study the native biosynthesis and metabolism of androstenol and its precursors.[10] Immortalized Leydig cell lines, where available, offer a more reproducible and scalable model system.
Data Presentation: Comparison of Cell Culture Models
The following table summarizes the key characteristics and applications of the recommended cell culture models for studying androstenol biosynthesis.
| Cell Line | Origin | Key Expressed Enzymes (Endogenous/Transfected) | Suitability for Androstenol Biosynthesis Studies | Key Applications |
| HEK-293 | Human Embryonic Kidney | Transfected: 3β-HSD, 5α-reductase, 3α-HSD[1][2] | High (with genetic modification) | Elucidating the function of specific enzymes; Reconstituting the biosynthetic pathway. |
| NCI-H295R | Human Adrenocortical Carcinoma | Endogenous: CYP11A1, CYP17A1, 3β-HSD, and others[5][6] | Moderate to High | Studying the regulation of upstream steroidogenesis; Screening for modulators of steroid synthesis.[7][8] |
| Leydig Cells | Testicular (e.g., Porcine) | Endogenous: CYP17A1, 3β-HSD, 5α-reductase, 3α-HSD[2][10] | High | Investigating the native biosynthesis and metabolism of androstenol; Studying testicular steroidogenesis.[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Maintenance and Culture of Cell Lines
Materials:
-
HEK-293, NCI-H295R, or Leydig cells
-
Dulbecco's Modified Eagle's Medium (DMEM) for HEK-293 and Leydig cells
-
DMEM/F12 (1:1 mixture) for NCI-H295R cells[7]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Maintain HEK-293 and Leydig cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture NCI-H295R cells in DMEM/F12 supplemented with 5 ml/l ITS+ Premix and 12.5 ml/l Nu-Serum.[7]
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in fresh medium at the desired density.
Protocol 2: Stable Transfection of HEK-293 Cells
Materials:
-
HEK-293 cells
-
Expression vectors containing cDNAs for 3β-HSD, 5α-reductase, and 3α-HSD
-
Transfection reagent (e.g., Lipofectamine)
-
Selection antibiotic (e.g., G418)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Seed HEK-293 cells in 6-well plates to be 70-80% confluent on the day of transfection.
-
For each well, dilute the expression vectors and the transfection reagent in separate tubes containing Opti-MEM I, according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the DNA-transfection reagent complexes to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh complete growth medium.
-
48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium.
-
Replace the selection medium every 3-4 days until resistant colonies appear.
-
Isolate and expand individual colonies to establish stable cell lines.
-
Verify the expression of the transfected genes by qPCR or Western blotting.
Protocol 3: Steroidogenesis Stimulation and Inhibition Assays
Materials:
-
Cultured cells (e.g., NCI-H295R or transfected HEK-293)
-
Forskolin (stimulator of steroidogenesis)[7]
-
Test compounds for screening
-
Precursor steroid (e.g., pregnenolone or 5,16-androstadien-3β-ol)
-
Serum-free culture medium
Procedure:
-
Seed cells in 24-well or 96-well plates and allow them to adhere overnight.
-
Replace the growth medium with serum-free medium containing the precursor steroid at a suitable concentration (e.g., 1-10 µM).
-
Add forskolin (e.g., 10 µM) to stimulate steroidogenesis.[7]
-
Add test compounds at various concentrations to the appropriate wells. Include vehicle controls.
-
Incubate the cells for 24-48 hours at 37°C.
-
Collect the cell culture supernatant for steroid analysis.
-
Perform a cell viability assay (e.g., MTT or LDH assay) to assess the cytotoxicity of the test compounds.
Protocol 4: Quantification of Androstenol and its Precursors by LC-MS/MS
Materials:
-
Cell culture supernatant
-
Internal standards (deuterated steroids)
-
Solid-Phase Extraction (SPE) cartridges
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water)
-
LC-MS/MS system
Procedure:
-
Add internal standards to the cell culture supernatant samples.
-
Perform steroid extraction from the supernatant using SPE cartridges.
-
Elute the steroids from the SPE cartridges and evaporate the solvent to dryness.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
Inject the samples into the LC-MS/MS system.
-
Separate the steroids using a suitable chromatography column and gradient.
-
Detect and quantify the steroids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Generate a standard curve using known concentrations of androstenol and its precursors to quantify the steroids in the samples.
Visualizations
Androstenol Biosynthesis Pathway
Caption: Enzymatic conversion of pregnenolone to androstenol.
Experimental Workflow for Studying Androstenol Biosynthesis
References
- 1. Comparative biosynthetic pathway of androstenol and androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Androstenol - Wikipedia [en.wikipedia.org]
- 4. Adrenocortical cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of chemical synthesis of Androstenol
Welcome to the technical support center for the chemical synthesis of Androstenol (specifically 5α-androst-16-en-3α-ol). This resource is designed for researchers, scientists, and professionals in drug development to provide detailed guidance on improving reaction yields and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of Androstenol. The primary synthetic routes often involve the formation of the C16-C17 double bond from a C17-ketone precursor, followed by the stereoselective reduction of a C3-ketone.
Issue 1: Low Yield in C16-C17 Double Bond Formation via Tosylhydrazone Decomposition
Q1: My yield is consistently low when forming the C16-C17 double bond from a C17-tosylhydrazone using the Shapiro or Bamford-Stevens reaction. What are the common causes and solutions?
A1: Low yields in this key step are a frequent challenge. Here are the primary factors and troubleshooting strategies:
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Incomplete Tosylhydrazone Formation: The initial reaction between the C17-ketone (e.g., from an Epiandrosterone derivative) and tosylhydrazine can be incomplete.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the hydrazone. Use a slight excess of tosylhydrazine and allow for sufficient reaction time, monitoring progress via Thin Layer Chromatography (TLC).
-
-
Suboptimal Base and Solvent Conditions: The choice of base and solvent is critical for the elimination reaction. The Shapiro reaction uses alkyllithium reagents (e.g., n-BuLi, MeLi), while the Bamford-Stevens reaction uses bases like sodium methoxide or sodium hydride.
-
Solution (Shapiro Reaction): Use at least two equivalents of a fresh, properly titrated organolithium reagent in an anhydrous aprotic solvent like THF or ether. The first equivalent deprotonates the nitrogen, and the second abstracts the α-proton to initiate the elimination. Old or poorly stored reagents are a common cause of failure.
-
Solution (Bamford-Stevens Reaction): This reaction can produce a mixture of products depending on the solvent. Aprotic solvents favor the formation of a carbene intermediate, while protic solvents can lead to carbocation intermediates, which may rearrange. For less substituted alkenes, the Shapiro reaction is often preferred.
-
-
Side Reactions: The intermediate vinyllithium species (in the Shapiro reaction) or carbene/carbocation (in Bamford-Stevens) can be highly reactive and participate in undesired side reactions if not properly managed.
-
Solution: Maintain a low reaction temperature (e.g., -78°C to 0°C) during the addition of the organolithium reagent to minimize side reactions. After the elimination is complete, ensure the vinyllithium intermediate is quenched appropriately with a proton source (like water or methanol) to form the alkene.
-
Issue 2: Poor Stereoselectivity in the Reduction of the C3-Ketone
Q2: I am getting a mixture of 3α- and 3β-hydroxy epimers when reducing the 5α-androst-16-en-3-one precursor. How can I improve the selectivity for the desired 3α-Androstenol?
A2: Achieving high stereoselectivity for the 3α-alcohol is crucial. The axial attack of the hydride reagent on the C3-ketone is required.
-
Incorrect Choice of Reducing Agent: Common reducing agents like sodium borohydride (NaBH₄) may give mixtures of epimers.
-
Solution: Employ sterically hindered hydride reagents that favor axial attack. Bulky reagents like Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or Lithium tri-sec-butylborohydride (L-Selectride®) are known to provide high selectivity for the axial alcohol (3α-ol).
-
-
Reaction Conditions: Temperature and solvent can influence the stereochemical outcome.
-
Solution: Perform the reduction at low temperatures (e.g., -78°C) to enhance selectivity. The choice of solvent can also play a role; THF is commonly used for these selective reductions.
-
-
Enzymatic Reduction: For ultimate selectivity, consider a biocatalytic approach.
Issue 3: Difficulty with Product Purification
Q3: How can I effectively purify the final Androstenol product from starting materials and side products?
A3: Purification is typically achieved using column chromatography.
-
Ineffective Separation: Stereoisomers (epimers) and unreacted starting materials can be difficult to separate.
-
Solution: Use silica gel column chromatography.[3][4][5][6][7] A solvent system of low to medium polarity, such as a hexane/ethyl acetate gradient, is typically effective. The less polar 3-keto starting material will elute first, followed by the Androstenol product. The polarity of the solvent mixture can be fine-tuned based on TLC analysis to achieve optimal separation.[5]
-
-
Monitoring Fractions: It can be challenging to know which fractions contain the desired product, especially if it is colorless.
-
Solution: Collect multiple small fractions and analyze each one by TLC. Spot the fractions on a TLC plate alongside a reference standard of the starting material and, if available, the pure product. Combine the fractions that show a single spot corresponding to pure Androstenol.[6]
-
Data and Yield Optimization
Improving yield requires careful selection of reagents and optimization of reaction conditions. The following tables summarize key parameters for the critical steps in Androstenol synthesis.
Table 1: Formation of C16-C17 Double Bond from C17-Tosylhydrazone
| Reaction Type | Base (Equivalents) | Solvent | Temperature | Typical Yield Range | Notes |
| Shapiro Reaction | n-BuLi or MeLi (2.0-2.2) | Anhydrous THF/Ether | -78°C to RT | 50-80% | Preferred for forming less-substituted alkenes. Requires strictly anhydrous conditions.[8][9][10] |
| Bamford-Stevens | NaH or NaOMe (Excess) | Aprotic (e.g., Diglyme) | Reflux | 40-70% | Can lead to mixtures of more and less substituted alkenes.[11][12] |
Table 2: Stereoselective Reduction of 5α-androst-16-en-3-one
| Reducing Agent | Solvent | Temperature | Typical Yield | 3α : 3β Selectivity | Notes |
| NaBH₄ | Methanol/Ethanol | 0°C to RT | >90% | ~ 1 : 1 to 3 : 7 | Low selectivity, favors the more stable equatorial (3β) alcohol. |
| LiAlH(Ot-Bu)₃ | Anhydrous THF | -78°C to 0°C | 85-95% | > 9 : 1 | Bulky reagent provides good selectivity for the axial (3α) alcohol. |
| L-Selectride® | Anhydrous THF | -78°C | >90% | > 19 : 1 | Excellent selectivity due to extreme steric hindrance. |
| 3α-HSDH (Enzyme) | Buffer (e.g., Phosphate) | RT | >95% | > 99 : 1 | Offers the highest possible stereoselectivity.[1][2] |
Experimental Protocols
The following are generalized protocols for the key transformations in Androstenol synthesis, starting from a suitable precursor like Epiandrosterone acetate.
Protocol 1: Synthesis of 5α-androst-16-en-3-one via Shapiro Reaction
This protocol outlines the conversion of a C17-ketone to the C16-C17 alkene.
-
Step A: Formation of the Tosylhydrazone
-
Materials: Epiandrosterone (or similar 17-keto steroid), p-toluenesulfonyl hydrazide (1.1 eq), methanol or ethanol, catalytic acetic acid.
-
Procedure:
-
Dissolve the starting steroid in methanol.
-
Add p-toluenesulfonyl hydrazide and a few drops of glacial acetic acid.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the tosylhydrazone.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
-
-
-
Step B: Shapiro Elimination
-
Materials: C17-Tosylhydrazone from Step A, anhydrous THF, n-butyllithium (n-BuLi, 2.1 eq).
-
Procedure:
-
Suspend the dried tosylhydrazone in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the suspension to -78°C in a dry ice/acetone bath.
-
Slowly add n-BuLi (2.1 eq) dropwise via syringe, maintaining the temperature below -70°C. The solution may turn deep red or orange.
-
After addition, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction mixture will evolve nitrogen gas.
-
Cool the reaction to 0°C and carefully quench by the slow addition of water.
-
Perform an aqueous workup by extracting with a non-polar solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkene product. This intermediate is typically oxidized in the next step without extensive purification.
-
-
Protocol 2: Oxidation to the 3-Keto-Steroid
-
Materials: Crude product from Protocol 1, dichloromethane (DCM), Pyridinium chlorochromate (PCC, 1.5 eq) or other suitable oxidizing agent.
-
Procedure:
-
Dissolve the crude alkene-alcohol in anhydrous DCM.
-
Add PCC in one portion and stir at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.
-
Wash the pad thoroughly with additional ether.
-
Concentrate the filtrate to yield crude 5α-androst-16-en-3-one. Purify by column chromatography (Hexane/Ethyl Acetate gradient) if necessary.
-
Protocol 3: Stereoselective Reduction to 3α-Androstenol
-
Materials: Purified 5α-androst-16-en-3-one, anhydrous THF, L-Selectride® (1.2 eq, 1.0 M solution in THF).
-
Procedure:
-
Dissolve the 3-keto steroid in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C.
-
Add L-Selectride® solution dropwise via syringe.
-
Stir the reaction at -78°C for 2-3 hours, monitoring by TLC.
-
Carefully quench the reaction at -78°C by the slow addition of water, followed by aqueous sodium hydroxide and then hydrogen peroxide to decompose the borane complexes.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Perform an aqueous workup, extracting the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, 5α-androst-16-en-3α-ol, by column chromatography or recrystallization.
-
Visualized Workflows and Pathways
The following diagrams illustrate the key chemical pathways and logical troubleshooting steps.
Caption: Chemical Synthesis Pathway for Androstenol.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxysteroid Dehydrogenase-Catalyzed Highly Regio-, Chemo-, and Enantioselective Hydrogenation of 3-Keto in Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. columbia.edu [columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rnlkwc.ac.in [rnlkwc.ac.in]
- 8. Shapiro Reaction [organic-chemistry.org]
- 9. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Addressing stability issues of Androstenol in experimental solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Androstenol in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is Androstenol and what are its primary applications in research?
Androstenol (5α-androst-16-en-3α-ol) is a steroid pheromone found in mammals, including humans.[1][2] In research, it is often studied for its effects on behavior, mood, and physiological responses.[1][2] It is also known to modulate the activity of nuclear orphan receptors CAR (constitutive androstane receptor) and PXR (pregnane X receptor), making it relevant for studies in drug metabolism and toxicology.[3]
Q2: What are the main factors that can affect the stability of Androstenol in my experimental solutions?
The stability of Androstenol, like other steroid compounds, can be influenced by several factors:
-
pH: Extreme acidic or basic conditions can catalyze degradation reactions such as hydrolysis.[4]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[5]
-
Light: Exposure to UV light can cause photodegradation.[6]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[7]
-
Solvent Choice: The type of solvent can impact both solubility and stability.
Q3: What are the recommended solvents for preparing Androstenol stock solutions?
While specific solubility data for Androstenol is limited in the reviewed literature, based on the properties of a similar steroid, Androsterone, organic solvents are recommended. Androsterone is soluble in ethanol, methanol, and acetonitrile at approximately 1 mg/mL.[8] For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for hydrophobic compounds, though its concentration in the final culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.[9]
Q4: What are the ideal storage conditions for Androstenol solutions?
To ensure the stability of Androstenol solutions, the following storage conditions are recommended:
-
Temperature: For long-term storage, solutions should be kept at -20°C or lower.[8]
-
Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[10]
-
Aliquoting: It is best to store solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[10]
Troubleshooting Guides
Problem 1: Precipitation observed when diluting Androstenol stock solution into aqueous buffer.
-
Question: I prepared a 10 mM stock solution of Androstenol in DMSO, but when I dilute it into my aqueous phosphate buffer (pH 7.4), I see a cloudy precipitate. What is happening and how can I fix it?
-
Answer: This is a common issue for hydrophobic compounds like steroids when diluted into an aqueous medium. The concentration of Androstenol in your final working solution likely exceeds its solubility limit in the buffer.
Troubleshooting Steps:
-
Decrease Final Concentration: Your target concentration may be too high. Try preparing a more dilute working solution.
-
Use a Co-solvent: If your experimental design allows, adding a small percentage of an organic co-solvent like ethanol to your final buffer can help maintain solubility. Always include a vehicle control with the same co-solvent concentration in your experiment.
-
Sonication: Gentle sonication of the final solution may help to dissolve small amounts of precipitate.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions from your stock solution immediately before use to minimize the time for precipitation to occur.
-
Problem 2: Inconsistent results in my cell-based assays.
-
Question: I am seeing variable results in my cell-based assay when treating cells with Androstenol. Could this be a stability issue?
-
Answer: Yes, inconsistent results are often a sign of compound degradation in the experimental setup. Androstenol may be degrading in the cell culture medium over the incubation period.
Troubleshooting Steps:
-
pH of Medium: While standard cell culture media are buffered, the pH can shift slightly during cell growth. If you suspect pH-mediated degradation, consider preparing your Androstenol solution in a more robustly buffered solution immediately before adding it to the cells.
-
Minimize Incubation Time: If possible, reduce the exposure time of Androstenol in the incubator. Prepare fresh solutions for each experiment and consider time-course experiments to understand the degradation kinetics at 37°C.
-
Control for Oxidation: Phenol red in some culture media can act as a weak estrogen and may also have pro-oxidant effects. If oxidation is a concern, consider using a phenol red-free medium and prepare solutions with degassed buffers.
-
Stability Check: Perform a stability study of Androstenol in your specific assay medium. Incubate the compound in the medium for the duration of your experiment and analyze the remaining concentration by HPLC.
-
Problem 3: Appearance of unexpected peaks in HPLC analysis.
-
Question: My HPLC analysis of an aged Androstenol solution shows several new peaks that were not present in the freshly prepared standard. What are these?
-
Answer: These new peaks are likely degradation products. Their appearance indicates that Androstenol is unstable under your storage or analytical conditions.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure your stock solutions are stored at or below -20°C and protected from light.[8][10] Avoid repeated freeze-thaw cycles by using aliquots.
-
Solvent Purity: Use high-purity, HPLC-grade solvents for your stock solutions and mobile phases. Impurities in solvents can catalyze degradation.
-
Conduct a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study.[11] This involves intentionally exposing Androstenol to stress conditions (acid, base, oxidation, heat, light) to generate the degradation products, which can then be characterized.[11]
-
Data Presentation
Table 1: Solubility and Storage Recommendations for Androstenol and a Related Steroid.
| Compound | Solvent | Approximate Solubility | Recommended Stock Solution Storage |
| Androstenol | DMSO, Ethanol, Methanol | Data not available, expected to be similar to Androsterone | -20°C or below, protected from light, in aliquots |
| Androsterone | Ethanol, Methanol, Acetonitrile | ~ 1 mg/mL[8] | -20°C[8] |
Note: Specific quantitative solubility data for Androstenol was not found in the reviewed literature. The information for Androsterone is provided as a reference for a structurally similar steroid.
Experimental Protocols
Protocol 1: Preparation of Androstenol Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the desired amount of solid Androstenol powder using a calibrated analytical balance in a sterile environment. For a 10 mM solution, this would be approximately 2.74 mg per mL of DMSO.
-
Initial Dissolution: Add the weighed Androstenol to a sterile, amber microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of anhydrous, high-purity DMSO to the tube.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the Androstenol is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes, protected from light.
Protocol 2: Forced Degradation Study for Androstenol
This protocol outlines a general procedure to investigate the stability of Androstenol under various stress conditions. A stability-indicating HPLC method should be used to analyze the samples.
-
Acid Hydrolysis:
-
Dissolve Androstenol in a solution of 0.1 M HCl.
-
Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve Androstenol in a solution of 0.1 M NaOH.
-
Incubate at 60°C for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve Androstenol in a solution containing 3% hydrogen peroxide.
-
Keep at room temperature for a defined period.
-
At each time point, withdraw a sample and analyze by HPLC.
-
-
Thermal Degradation:
-
Place solid Androstenol powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.
-
Also, heat a solution of Androstenol at 60°C for a defined period.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of Androstenol to a light source (e.g., natural sunlight or a photostability chamber with UV lamps) for a defined period.[6]
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC.
-
Visualizations
Caption: Androstenol signaling through CAR/PXR nuclear receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Androstenol – a Steroid Derived Odor Activates the Hypothalamus in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative biosynthetic pathway of androstenol and androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Direct photodegradation of androstenedione and testosterone in natural sunlight: inhibition by dissolved organic matter and reduction of endocrine disrupting potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of Protocatechuate in Pseudomonas testosteroni by a Pathway Involving Oxidation of the Product of Meta-Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Sensitivity in Androstenol Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered during Androstenol immunoassay experiments, with a focus on overcoming low sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a competitive immunoassay for Androstenol?
A competitive immunoassay is a common format for detecting small molecules like Androstenol. In this setup, unlabeled Androstenol in your sample competes with a fixed amount of labeled Androstenol (e.g., conjugated to an enzyme like HRP) for a limited number of binding sites on a specific anti-Androstenol antibody that is typically coated onto a microplate. The amount of labeled Androstenol that binds to the antibody is inversely proportional to the concentration of Androstenol in the sample. A lower signal indicates a higher concentration of Androstenol in the sample.
Q2: My standard curve is flat or has a very poor slope. What are the likely causes?
An inadequate standard curve is a common issue that can stem from several factors. Firstly, verify the preparation of your standards, ensuring accurate serial dilutions. It is crucial to use fresh standards for each assay, as repeated freeze-thaw cycles can degrade the analyte. Also, confirm that the antibodies and other reagents have not expired and have been stored correctly. Improper incubation times or temperatures can also lead to a poor standard curve.
Q3: What are the most common causes of low sensitivity in an Androstenol immunoassay?
The most frequent causes of poor sensitivity are suboptimal antibody concentration, insufficient incubation times, and high background signal. Since Androstenol is a small molecule (hapten), the immunoassay is typically in a competitive format. In this format, the concentration of the specific antibody is a critical factor influencing sensitivity.[1] Additionally, issues with the sample matrix, cross-reactivity with other steroids, and improper washing steps can all contribute to low sensitivity.[2]
Q4: How can I reduce high background noise in my assay?
High background is often due to non-specific binding of assay components. To mitigate this, ensure thorough washing between steps, use an effective blocking buffer (e.g., 1-5% BSA in PBS), and consider adding a detergent like Tween-20 (0.05%) to your wash buffer.[2] Optimizing the concentration of the enzyme-conjugated secondary antibody is also crucial, as excessively high concentrations can lead to non-specific binding.[3][4] Running a control without any primary antibody can help determine if the secondary antibody is binding non-specifically.
Q5: Can components in my sample matrix interfere with the assay?
Yes, this is known as a "matrix effect". Components in biological samples like serum, plasma, or saliva can interfere with the antibody-antigen binding, leading to inaccurate results.[5][6][7] To minimize matrix effects, it is often necessary to dilute the samples or perform a sample extraction step to purify the Androstenol.[6] When possible, preparing your standards in a matrix that closely resembles your sample matrix can also help to compensate for these effects.
Troubleshooting Guides
Problem 1: Low or No Signal
| Possible Cause | Recommended Solution |
| Incorrect Reagent Preparation or Addition | Ensure all reagents are prepared according to the protocol and are at room temperature before use.[8] Double-check that all reagents were added in the correct order and volume. |
| Expired or Improperly Stored Reagents | Verify the expiration dates on all kit components. Ensure reagents have been stored at the recommended temperatures. |
| Suboptimal Antibody Concentration | The concentration of the primary antibody is critical in a competitive assay. Perform a checkerboard titration to determine the optimal antibody and antigen-conjugate concentrations.[9] |
| Insufficient Incubation Time or Temperature | Ensure incubation steps are carried out for the specified duration and at the correct temperature to allow for adequate binding.[10][11] |
| Inactive Enzyme Conjugate | The enzyme conjugate (e.g., HRP) may have lost activity. Use fresh conjugate or verify its activity with a positive control. |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles and/or the soaking time between washes to ensure complete removal of unbound reagents.[2][3][4][12] |
| Non-specific Binding of Antibodies | Optimize the blocking buffer by increasing the concentration or trying a different blocking agent. Adding a mild detergent like Tween-20 to the wash buffer can also help.[2] |
| High Concentration of Detection Reagent | Titrate the enzyme-conjugated antibody to find the optimal concentration that provides a good signal without increasing the background.[3][4] |
| Contaminated Reagents or Plate | Use sterile technique and fresh buffers. Ensure the microplate is clean and has not been contaminated.[3] |
| Cross-Contamination Between Wells | Be careful during pipetting to avoid splashing. Use fresh pipette tips for each standard and sample.[13] |
Problem 3: Poor Precision (High Coefficient of Variation - CV)
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting Technique | Ensure pipettes are calibrated and use proper pipetting technique to ensure accurate and consistent volumes are dispensed.[7] Pre-rinse pipette tips with the reagent before dispensing. |
| Improper Mixing of Reagents | Thoroughly mix all reagents and samples before adding them to the wells.[11] |
| Temperature Gradients Across the Plate | Avoid stacking plates during incubation. Ensure the plate is incubated in an environment with uniform temperature.[11] |
| Edge Effects | To minimize evaporation from the outer wells, which can lead to inconsistent results, ensure the plate is properly sealed during incubations and consider not using the outermost wells for critical samples or standards. |
| Incomplete Washing | Ensure all wells are washed equally and thoroughly. An automated plate washer can improve consistency. |
Quantitative Data Summary
The following tables provide typical concentration ranges and parameters for steroid immunoassays, which can be used as a starting point for optimizing your Androstenol assay. Note that optimal conditions should be determined empirically for each specific assay.
Table 1: Typical Reagent Concentrations and Dilutions for a Competitive Steroid ELISA
| Reagent | Typical Concentration/Dilution | Reference |
| Coating Antigen (Androstenol-Protein Conjugate) | 1 µg/mL | [9] |
| Primary Antibody (Anti-Androstenol) | 1:10,000 - 1:100,000 dilution | [9] |
| Enzyme-Labeled Secondary Antibody (e.g., Anti-Rabbit HRP) | 1:5,000 - 1:20,000 dilution | [9] |
| Blocking Buffer (e.g., BSA in PBS) | 1 - 5% (w/v) | [1] |
Table 2: Typical Incubation Parameters for a Competitive Steroid ELISA
| Step | Duration | Temperature | Reference |
| Coating | Overnight | 4°C | [9] |
| Blocking | 1 - 2 hours | 37°C or Room Temperature | [9][14] |
| Sample/Standard and Primary Antibody Incubation | 1 - 2 hours | 37°C or Room Temperature | [9][14] |
| Secondary Antibody Incubation | 1 hour | 37°C or Room Temperature | [9][14] |
| Substrate Incubation | 15 - 30 minutes | Room Temperature (in the dark) | [1][14] |
Table 3: Cross-Reactivity of a Polyclonal Anti-Androstenone Antibody with Other Steroids
Note: Androstenone is structurally very similar to Androstenol. Cross-reactivity should be empirically determined for your specific anti-Androstenol antibody.
| Compound | Cross-Reactivity (%) |
| Androstenone | 100 |
| Androstenol | High (exact % not specified but expected) |
| Androstenedione | Low to moderate |
| Testosterone | Low |
| Progesterone | Very Low |
| Estradiol | Very Low |
(Data compiled from general knowledge of steroid immunoassay cross-reactivity, specific values need to be determined for each antibody lot)[2][15][16]
Experimental Protocols
Protocol 1: Indirect Competitive ELISA for Androstenol
This protocol provides a general framework. Optimal concentrations and incubation times should be determined through checkerboard titrations.
-
Coating:
-
Dilute the Androstenol-protein conjugate (e.g., Androstenol-BSA) to 1 µg/mL in coating buffer (0.05 M sodium bicarbonate, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate 3 times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of your Androstenol standards and samples.
-
In a separate dilution plate, add 50 µL of each standard or sample to respective wells.
-
Add 50 µL of diluted primary anti-Androstenol antibody to each well.
-
Incubate for 10-15 minutes at room temperature to pre-incubate.
-
Transfer 100 µL of the pre-incubated mixture from each well of the dilution plate to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate 5 times with wash buffer.
-
-
Detection:
-
Add 100 µL of diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) to each well.
-
Incubate for 1 hour at 37°C.[9]
-
Wash the plate 5 times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Protocol 2: Fecal Androstenol Sample Extraction
This protocol is adapted for the extraction of steroid metabolites from fecal samples.[14][17]
-
Weigh approximately 0.5 g of the fecal sample.
-
Add 5 mL of 80% methanol.
-
Vortex for 30 minutes.
-
Incubate overnight at 4°C.
-
Centrifuge at 3000 x g for 20 minutes.
-
Collect the supernatant. The supernatant contains the extracted Androstenol and can be used in the immunoassay after appropriate dilution in assay buffer.
Visualizations
Caption: Workflow for an indirect competitive Androstenol ELISA.
Caption: HRP enzymatic reaction in a colorimetric ELISA.
Caption: Logical workflow for troubleshooting low sensitivity.
References
- 1. abcam.com [abcam.com]
- 2. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 3. cloud-clone.com [cloud-clone.com]
- 4. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novusbio.com [novusbio.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Standardization of incubation time and temperature for eight radioimmunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iacld.com [iacld.com]
- 12. Competitive ELISA troubleshooting tips | Abcam [abcam.com]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. Development of an enzyme immunoassay to measure urinary and faecal 5α-androst-16-en-3-one in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Androstenol Antibody Production and Immunoassay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Androstenol antibodies. Our goal is to help you minimize cross-reactivity and ensure the accuracy and specificity of your immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in producing highly specific Androstenol antibodies?
A1: The main challenge lies in the high degree of structural similarity between Androstenol and other endogenous steroids, such as testosterone, progesterone, and other androstane derivatives.[1][2] This structural similarity increases the likelihood of generating antibodies that cross-react with these related compounds, leading to inaccurate and unreliable immunoassay results.
Q2: How does hapten design influence the specificity of an Androstenol antibody?
A2: Hapten design is a critical step in developing specific antibodies against small molecules like Androstenol.[3][4] The position at which a linker is attached to the Androstenol molecule to create the hapten-carrier protein conjugate determines which parts of the molecule are exposed to the immune system. To generate a highly specific antibody, the linker should be attached at a position that is unique to Androstenol, thereby exposing its more distinct structural features.
Q3: What are the key differences between monoclonal and polyclonal antibodies for Androstenol detection?
A3: Monoclonal antibodies are produced by a single B-cell clone and recognize a single epitope on the Androstenol molecule. This results in high specificity and batch-to-batch consistency. Polyclonal antibodies are a mixture of antibodies produced by different B-cell clones and recognize multiple epitopes on the antigen. While this can lead to a stronger signal in some assays, it also increases the risk of cross-reactivity with other steroids. For assays requiring high specificity, monoclonal antibodies are generally preferred.
Q4: How can I assess the cross-reactivity of my Androstenol antibody?
A4: Cross-reactivity is typically assessed using a competitive immunoassay format, such as a competitive ELISA.[5] In this assay, various concentrations of structurally related steroids are tested for their ability to compete with Androstenol for binding to the antibody. The results are expressed as the percentage of cross-reactivity, which is calculated based on the concentration of the competing steroid required to displace 50% of the labeled Androstenol.
Data Presentation: Cross-Reactivity of an Androstenone Antibody
| Steroid | % Cross-Reactivity |
| Androstenone | 100 |
| Androstenol | 6.5 |
| 5α-Androstane-3,17-dione | <0.1 |
| 4-Androstene-3,17-dione | <0.1 |
| Testosterone | <0.1 |
| Dihydrotestosterone | <0.1 |
| Progesterone | <0.1 |
| Estradiol-17β | <0.1 |
| Cortisol | <0.1 |
| Dehydroepiandrosterone (DHEA) | <0.1 |
Data adapted from G. Archunan et al., 2020.[5]
Experimental Protocols
Hapten Synthesis for Androstenol Antibody Production (Conceptual Protocol)
This is a conceptual protocol based on common methods for steroid hapten synthesis. The goal is to derivatize Androstenol at a position that maximizes the exposure of its unique structural features.
-
Selection of Derivatization Site: The hydroxyl group at the C3 position is a common site for derivatization.
-
Synthesis of Androstenol-3-O-carboxymethyloxime (Androstenol-3-CMO):
-
Dissolve Androstenol in a suitable solvent (e.g., pyridine).
-
Add carboxymethoxylamine hemihydrochloride and incubate at room temperature to form the oxime derivative at the C3 position.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Purify the product using column chromatography.
-
-
Conjugation to Carrier Protein (e.g., BSA or KLH):
-
Activate the carboxyl group of Androstenol-3-CMO using a carbodiimide coupling agent (e.g., EDC) and N-hydroxysuccinimide (NHS).
-
Dissolve the carrier protein (Bovine Serum Albumin or Keyhole Limpet Hemocyanin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Slowly add the activated hapten to the protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C.
-
Remove unconjugated hapten by dialysis against PBS.
-
Characterize the conjugate to determine the hapten-to-protein ratio.
-
Competitive ELISA Protocol for Androstenol Quantification
This protocol is adapted from a method for Androstenone quantification and can be optimized for Androstenol.[5]
-
Coating:
-
Coat a 96-well microplate with an Androstenol-protein conjugate (e.g., Androstenol-BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Add 50 µL of Androstenol standards or samples to the appropriate wells.
-
Immediately add 50 µL of the anti-Androstenol antibody (at a pre-optimized dilution) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at the optimal dilution.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2M sulfuric acid.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of Androstenol in the sample.
-
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High Cross-Reactivity | Poor hapten design. | Synthesize a new hapten with the linker at a different position to expose more specific epitopes. |
| Use of polyclonal antibodies. | Switch to a monoclonal antibody for higher specificity. | |
| Non-optimal assay conditions. | Optimize assay parameters such as antibody concentration, incubation times, and temperature. | |
| Low Signal | Insufficient antibody or antigen concentration. | Titrate the coating antigen and primary and secondary antibodies to determine optimal concentrations. |
| Inactive enzyme conjugate. | Use a fresh batch of HRP-conjugated secondary antibody. | |
| Substrate solution is old or inactive. | Prepare fresh TMB substrate solution. | |
| High Background | Non-specific binding of antibodies. | Increase the concentration of the blocking agent (e.g., to 3% BSA). Add a non-ionic detergent (e.g., 0.1% Tween 20) to the wash and antibody dilution buffers. |
| Insufficient washing. | Increase the number of wash steps and the volume of wash buffer. | |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile techniques. | |
| Poor Precision (High %CV) | Inconsistent pipetting. | Ensure pipettes are calibrated and use proper pipetting techniques. |
| Inadequate mixing of reagents. | Thoroughly mix all reagents before use. | |
| Edge effects on the microplate. | Avoid using the outer wells of the microplate. |
Visualizations
Caption: Workflow for Androstenol Hapten Synthesis.
Caption: Competitive ELISA Workflow for Androstenol.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of haptens for development of antibodies to alkylphenols and evaluation and optimization of a selected antibody for ELISA development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Androstenol Dosage for In Vivo Animal Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Androstenol for in vivo animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is Androstenol and what are its known effects in animals?
A1: Androstenol (5α-androst-16-en-3α-ol) is a steroid compound naturally found in various mammals, including boars and humans. It is classified as a pheromone, a chemical substance that triggers innate social responses in members of the same species. In animal studies, Androstenol has been shown to modulate a variety of behaviors, including anxiety, aggression, and sexual behavior. It is known to act as a positive modulator of GABA-A receptors, suggesting a mechanism for its anxiolytic-like effects.[1][2][3]
Q2: What is the primary mechanism of action for Androstenol?
A2: Androstenol is detected by chemosensory receptors located in the vomeronasal organ (VNO) and the main olfactory epithelium (MOE). Upon binding to these G-protein coupled receptors (GPCRs), it initiates an intracellular signaling cascade. This pathway is believed to involve the activation of Phospholipase C (PLC), leading to the opening of the Transient Receptor Potential Cation Channel subfamily C member 2 (TRPC2), which results in neuronal signaling. This signal is then transmitted to brain regions involved in processing social and emotional information, such as the amygdala and hypothalamus.[1]
Q3: What are the different isomers of Androstenol and do they have different effects?
A3: The two primary isomers are alpha-androstenol (3α-androstenol) and beta-androstenol (3β-androstenol). While structurally similar, they can elicit different behavioral responses. Alpha-androstenol is often associated with creating a friendly and approachable social impression, while beta-androstenol is linked to inducing feelings of comfort and trust. In some contexts, they are used together to modulate both the quantity and quality of social interactions.
Q4: How should Androstenol be stored to ensure its stability?
A4: Androstenol, supplied as a crystalline solid, should be stored at -20°C for long-term stability (≥4 years). Stock solutions made in organic solvents like ethanol or DMSO should also be stored at -20°C and purged with an inert gas to prevent oxidation. Aqueous solutions are not recommended for storage for more than one day. For DMSO stock solutions, it is important to be aware that DMSO is hygroscopic (absorbs water), and water uptake can affect compound solubility and stability over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable behavioral effect after administration. | - Incorrect Dosage: The dose may be too low to elicit a response. - Inappropriate Administration Route: The chosen route may not be optimal for the desired effect. - Poor Solubility/Vehicle Formulation: Androstenol may not be properly dissolved or may be precipitating out of the vehicle. - Habituation: Animals may have become habituated to the pheromone. - Strain/Sex Differences: The specific strain or sex of the animal may be less responsive. - Environmental Factors: Competing odors or stressful lab conditions can interfere with pheromonal cues.[4][5] | - Conduct a dose-response study: Start with a range of doses based on published literature (see tables below). - Consider alternative routes: Intranasal or aerosol administration may be more effective for eliciting behavioral responses than systemic injections. - Optimize vehicle formulation: Ensure Androstenol is fully dissolved. For lipophilic compounds, a vehicle containing DMSO and/or oils may be necessary. Prepare fresh solutions for each experiment. - Minimize pre-exposure: Avoid exposing animals to Androstenol outside of the experimental context. - Consult literature for your specific animal model: Responsiveness to pheromones can be highly specific. - Control the environment: Ensure the testing area is clean and free of strong odors. Handle animals consistently and gently to minimize stress.[4] |
| High variability in behavioral responses between animals. | - Inconsistent Administration: Variations in injection volume or technique. - Social Status: Dominance hierarchies within animal groups can influence hormonal states and responsiveness to pheromones. - Estrous Cycle (in females): Hormonal fluctuations during the estrous cycle can alter sensitivity to pheromones. - Experimenter-induced variability: Differences in handling or the presence of strong scents on the experimenter (e.g., perfumes, lotions).[4] | - Standardize administration protocol: Ensure all researchers are trained on the same technique. - House animals appropriately: Consider single housing or allowing stable social hierarchies to form before testing. - Monitor estrous cycle: Track the cycle of female subjects and either test at a specific phase or account for it in the data analysis. - Minimize experimenter-related confounding factors: Wear clean lab coats, and avoid scented products. Handle animals consistently.[4] |
| Signs of irritation or toxicity at the injection site. | - Inappropriate Vehicle: The vehicle may be causing local tissue irritation. - High Concentration of Co-solvent: High concentrations of solvents like DMSO or ethanol can be toxic. - Incorrect pH or Osmolality: The formulation may not be physiologically compatible. | - Screen different vehicles: Test the tolerability of the vehicle alone before administering it with Androstenol. For subcutaneous injections, consider oil-based vehicles like sesame or corn oil.[6] - Use the lowest effective concentration of co-solvents: Dilute the stock solution in a suitable buffer or saline. - Adjust pH and osmolality: Aim for a pH between 5 and 9 and ensure the solution is as isotonic as possible for parenteral routes.[7][8] |
| Difficulty in dissolving Androstenol. | - Poor Solubility in Aqueous Solutions: Androstenol is a lipophilic steroid with low water solubility. | - Use a co-solvent: First, dissolve Androstenol in an organic solvent like DMSO or ethanol. Then, slowly add the aqueous buffer or vehicle while mixing. - Consider an oil-based vehicle: For subcutaneous or intramuscular injections, dissolving Androstenol in a sterile oil (e.g., corn oil, sesame oil) is a viable option.[6][9] |
Quantitative Data Summary
Table 1: Androstenol Dosage and Effects in Mice
| Administration Route | Dosage Range | Vehicle | Observed Effects | Reference |
| Intraperitoneal (i.p.) | 5 - 10 mg/kg | Not specified | Antidepressant-like effects in the forced swim test. | [2][3] |
| Intraperitoneal (i.p.) | 30 - 50 mg/kg | Not specified | Anxiolytic-like effects in the open-field test and elevated zero-maze. | [1][2][3] |
Table 2: Androstenol/Androstenone Dosage and Effects in Pigs
| Compound | Administration Route | Dosage Range | Vehicle | Observed Effects |
| Androstenol | Intramuscular (i.m.) | 10 µ g/gilt | Ethanol and Saline | Stimulation of ovarian follicle development and secretory function. |
| Androstenone | Aerosol (snout) | 0.5 - 5 µ g/pig | Isopropyl Alcohol | Reduction in aggressive behavior. |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of Androstenol in Mice
Objective: To administer a precise dose of Androstenol into the peritoneal cavity of a mouse to investigate its systemic effects on behavior.
Materials:
-
Androstenol
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile syringes (1 ml) and needles (26-28 gauge)
-
70% ethanol for disinfection
Procedure:
-
Preparation of Vehicle and Androstenol Solution:
-
Vehicle Preparation: A common vehicle for lipophilic compounds is a mixture of DMSO, PEG300, Tween 80, and water/saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water/saline.
-
Androstenol Stock Solution: Prepare a stock solution of Androstenol in DMSO. For example, dissolve 10 mg of Androstenol in 1 ml of DMSO to get a 10 mg/ml stock.
-
Final Formulation: To prepare the final injection solution, take the required volume of the Androstenol stock solution and add the other vehicle components in the correct proportions. For example, to make 1 ml of a 1 mg/ml solution, you would take 100 µl of the 10 mg/ml stock and add 400 µl of PEG300, 50 µl of Tween 80, and 450 µl of sterile water/saline. Vortex thoroughly to ensure complete mixing.[10]
-
-
Animal Restraint:
-
Injection:
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[13]
-
Insert a 26-28 gauge needle at a 30-45 degree angle into the peritoneal cavity.[12][13]
-
Gently aspirate to ensure no fluid (urine or intestinal contents) or blood is drawn back into the syringe. If aspiration is positive, discard the syringe and prepare a new one.[11][12][13]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Intranasal Administration of Androstenol in Rodents
Objective: To deliver Androstenol directly to the nasal cavity to target the olfactory system.
Materials:
-
Androstenol
-
Vehicle (e.g., saline, mineral oil, or a specialized vehicle for intranasal delivery)
-
Micropipette with sterile tips
-
Anesthesia (if required by the protocol)
Procedure:
-
Solution Preparation:
-
Dissolve Androstenol in the chosen vehicle to the desired concentration. Ensure the solution is well-mixed and free of precipitates.
-
-
Animal Handling:
-
Administration:
-
Using a micropipette, apply a small droplet (5-10 µl for mice, 10-20 µl for rats) to the opening of one nostril.[15][16]
-
Allow the animal to inhale the droplet.
-
Alternate nostrils for subsequent droplets until the full dose is administered.[15]
-
Monitor the animal for any signs of respiratory distress.
-
-
Post-procedure:
-
Return the animal to its cage and monitor its recovery.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Injectable Lipid-Based Depot Formulations: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. gadconsulting.com [gadconsulting.com]
- 9. WO2002013870A2 - Formulation for administering therapeutic lipophilic molecules - Google Patents [patents.google.com]
- 10. α-Androstenol | GABA Receptor | 1153-51-1 | Invivochem [invivochem.com]
- 11. research.vt.edu [research.vt.edu]
- 12. ltk.uzh.ch [ltk.uzh.ch]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. researchcompliance.asu.edu [researchcompliance.asu.edu]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
Troubleshooting poor reproducibility in Androstenol behavioral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of poor reproducibility in Androstenol behavioral assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Androstenol and why is it used in behavioral assays?
Androstenol (5α-androst-16-en-3α-ol) is a steroid compound found in various mammals, including boars and humans.[1][2] It is recognized for its pheromone-like properties and its ability to modulate mood and behavior.[1][3] In research, it is often used to study anxiety, depression, and social behaviors due to its action as a positive modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[1][4]
Q2: What are the most common behavioral assays used to study the effects of Androstenol?
The most common assays are those that measure anxiety-like and locomotor behaviors. These include the Open Field Test, where an increase in time spent in the center of the arena suggests anxiolytic effects, and the Elevated Plus Maze, where more time in the open arms indicates reduced anxiety.[1][5][6][7] Social interaction assays are also relevant given the role of pheromones in animal communication.
Q3: What is the primary known mechanism of action for Androstenol in the brain?
Androstenol acts as a positive modulator of GABA-A receptors.[1] It enhances the effect of GABA, the main inhibitory neurotransmitter, leading to a decrease in neuronal excitability.[1][4] This mechanism is similar to that of other neurosteroids and is thought to underlie its anxiolytic and antidepressant-like effects.[1] The signaling pathway involves detection in the nasal cavity, followed by activation of olfactory pathways that lead to the hypothalamus and other brain regions involved in emotion and behavior.[2][8][9]
Troubleshooting Guide for Poor Reproducibility
Poor reproducibility in Androstenol behavioral assays can arise from a multitude of factors. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Inconsistent or unexpected behavioral responses to Androstenol.
| Possible Cause | Troubleshooting Steps |
| Androstenol Solution Issues | - Verify Purity and Integrity: Use high-purity Androstenol (e.g., >98%) and check for proper storage conditions to prevent degradation.[2] - Standardize Preparation: Prepare fresh solutions for each experiment. If using a stock solution, validate its stability over time and storage conditions. - Solvent Effects: Ensure the vehicle (e.g., mineral oil, saline with a solubilizing agent) does not have its own behavioral effects. Always include a vehicle-only control group.[10] |
| Dosage and Administration | - Dose-Response Curve: If you are not seeing an effect, the dose may be too low. Conversely, high doses (>50 mg/kg) can lead to generalized motor depression, confounding the results of anxiety assays.[5] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions. - Route and Timing of Administration: The route of administration (e.g., intraperitoneal injection, inhalation) and the time between administration and testing will significantly affect the bioavailability and behavioral effects of Androstenol. Standardize these parameters across all experiments.[5] |
| Subject Variability | - Sex and Hormonal Status: The behavioral response to Androstenol can be influenced by the sex of the animal and, in females, the stage of the estrous cycle.[3][11] Consider testing males and females separately and monitoring the estrous cycle in females. - Strain Differences: Different rodent strains can exhibit varied baseline levels of anxiety and responsiveness to pharmacological agents.[11] Ensure the same strain is used across all experiments and that it is appropriate for the behavioral test being performed. |
Issue 2: High variability between animals within the same experimental group.
| Possible Cause | Troubleshooting Steps |
| Environmental Factors | - Lighting: Rodents are sensitive to light. Maintain consistent and appropriate lighting levels (e.g., dim red light for nocturnal animals) in the testing room.[12][13][14] - Temperature and Humidity: Fluctuations in ambient temperature and humidity can affect both the animal's behavior and the volatility of Androstenol.[15][16][17] Maintain a stable environment and report these parameters in your methods. - Noise and Odors: The testing area should be quiet and free from strong, extraneous odors that could compete with Androstenol or induce stress.[13][18] |
| Acclimation and Handling | - Acclimation Period: Allow animals to acclimate to the testing room for a sufficient period (e.g., at least 30-60 minutes) before starting the assay.[19][20] - Handling Stress: Handle animals consistently and gently to minimize stress, which can significantly impact behavior. Consider habituating the animals to the experimenter.[21] - Shipping Stress: Stress from shipping can have lasting effects on behavior. Allow for an adequate acclimation period (at least one week) after animals arrive at the facility.[22] |
| Housing Conditions | - Cage Cleaning Schedule: Cage cleaning can disrupt the animals' pheromonal environment and cause stress. Avoid testing on the day of a cage change.[21][23] - Housing Density: The number of animals per cage can influence social and anxiety-like behaviors.[21] Standardize housing density across all experimental groups. |
Data Presentation: Quantitative Effects of Androstenol
The following table summarizes the dose-dependent effects of Androstenol on mouse behavior in the Open Field Test, based on data from published research.[5]
| Dose of Androstenol (mg/kg, i.p.) | Horizontal Activity (Counts) | Stereotyped Behavior (Counts) | Time in Center (%) |
| Vehicle | ~1500 (declining to ~250 over 60 min) | ~3000 (declining to ~500 over 60 min) | ~5% |
| 10 | No significant difference from vehicle | No significant difference from vehicle | ~7% |
| 30 | No significant difference from vehicle | No significant difference from vehicle | ~12% (significant increase) |
| 50 | No significant difference from vehicle | No significant difference from vehicle | ~15% (significant increase) |
| 100 | Significant reduction | Significant reduction | Not meaningful due to motor depression |
Note: Values are approximate and represent trends observed in graphical data. The experiment was conducted over a 60-minute period.[5]
Experimental Protocols
Open Field Test
This assay is used to assess locomotor activity and anxiety-like behavior.[20][24][25]
-
Apparatus: A square arena (e.g., 40x40x30 cm) with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.
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Procedure: a. Acclimate the mouse to the testing room for at least 30 minutes.[24] b. Gently place the mouse in the center of the open field arena.[24] c. Record the animal's behavior for a set period (e.g., 5-10 minutes) using a video tracking system.[26] d. Key parameters to measure include: distance traveled, time spent in the center versus the periphery, and frequency of entries into the center zone. e. After each trial, thoroughly clean the arena to remove any scent cues.[25]
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Interpretation: An increase in the time spent in the center zone is interpreted as a reduction in anxiety-like behavior (anxiolytic effect).[5] A significant decrease in total distance traveled may indicate sedative effects.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[6][7][19][27]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure: a. Acclimate the animal to the testing room.[19] b. Place the animal in the center of the maze, facing one of the open arms.[27] c. Allow the animal to explore the maze for a 5-minute period.[6][27] d. Record the number of entries and the time spent in the open and closed arms using a video tracking system. e. Clean the maze thoroughly between animals.[19]
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Interpretation: Anxiolytic compounds typically increase the percentage of time spent in the open arms and the percentage of open arm entries.
Visualizations
Troubleshooting Logic for Androstenol Assays
Caption: A troubleshooting flowchart for diagnosing sources of poor reproducibility.
Androstenol Signaling Pathway
Caption: Simplified signaling pathway of Androstenol from detection to behavioral effect.
References
- 1. The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androstenol – a Steroid Derived Odor Activates the Hypothalamus in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of androstenol - a putative human pheromone - on mood throughout the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Humoral pathway for local transfer of the priming pheromone androstenol from the nasal cavity to the brain and hypophysis in anaesthetized gilts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Humoral pathway for transfer of the boar pheromone, androstenol, from the nasal mucosa to the brain and hypophysis of gilts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effect of environmental lighting on sexual behavior and testosterone levels of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Light Cycle Phase Effects on Behavioral Responses to Stress Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pestboard.ca.gov [pestboard.ca.gov]
- 16. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 19. Elevated plus maze protocol [protocols.io]
- 20. behaviorcloud.com [behaviorcloud.com]
- 21. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reduced Behavioral Response to Gonadal Hormones in Mice Shipped during the Peripubertal/Adolescent Period - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Role of Pheromonal Responses in Rodent Behavior: Future Directions for the Development of Laboratory Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mmpc.org [mmpc.org]
- 26. anilocus.com [anilocus.com]
- 27. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Androstenol Human Exposure Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the selection and use of control substances in human exposure studies involving Androstenol (5α-androst-16-en-3α-ol). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions related to designing and executing robust Androstenol exposure experiments.
Q1: What are the appropriate control substances for an Androstenol study?
A1: The choice of a control is critical for isolating the specific effects of Androstenol. There are three primary types of controls used in this field:
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Vehicle/Placebo Control : This is the most common and essential control. It consists of the carrier solvent used to dissolve and deliver the Androstenol, but without the Androstenol itself.[1] This controls for any effects of the solvent's odor, tactile sensation upon application, or the psychological impact of participating in the study (the placebo effect).[2] Unscented air can serve as a baseline control in neuroimaging studies.[3][4]
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Alternative Odor Control : To ensure that the observed effects are not merely a reaction to any novel odor, researchers may use a control substance that is a common, non-pheromonal scent. Studies have successfully used odors like butanol, cedar oil, lavender oil, or eugenol for this purpose.[3]
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Alternative Steroid Control : To test if the biological response is specific to Androstenol or a general reaction to odorous steroids, a structurally similar but functionally different steroid can be used. For example, 3α-hydroxy-5α-androstan-17-one (Androsterone) has been used as a control substance in previous research.[5][6]
Q2: How do I select the best carrier solvent for my study?
A2: The ideal carrier solvent should be odorless, chemically inert (not reacting with Androstenol), stable over time, and miscible with Androstenol.[7]
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Recommended Solvents : Mineral oil has been identified as a highly suitable carrier for olfactory testing due to its stability and lack of odor.[7][8] Ethanol is also commonly used.[9][10]
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Solvents to Evaluate : Other potential solvents that have been evaluated for olfactory research include sweet almond oil, coconut oil, dipropylene glycol, and silicone oil.[7] It is crucial to pre-screen any chosen solvent with a volunteer cohort to ensure it is perceived as odorless.[7]
Q3: How can I minimize the placebo effect in my experimental design?
A3: The placebo effect can be a significant confounding factor in pheromone research, where participant expectation can influence behavior and perception.[2] The gold standard for mitigating this is a double-blind, placebo-controlled study design .[11][12] In this setup, neither the participants nor the experimenters interacting with them know who has been assigned to the Androstenol group versus the control group. This blinding prevents conscious or unconscious biases from influencing the results.
Q4: My Androstenol solution seems to be degrading or producing inconsistent results. What are the likely causes and solutions?
A4: The chemical stability of your formulation is paramount. Degradation can be caused by several factors:
-
Possible Causes :
-
Oxidation : Exposure to air can degrade sensitive molecules.[13]
-
UV Radiation : Sunlight and even some artificial lighting can cause photodegradation.[13]
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Temperature : High temperatures accelerate chemical degradation.[13]
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pH : Androstenol's stability may be pH-dependent. Similar compounds are most stable in a pH range of 5 to 7.[14]
-
-
Troubleshooting & Solutions :
-
Add Antioxidants : Include antioxidants like Butylated Hydroxytoluene (BHT) or Vitamin E in your formulation to prevent oxidative damage.[13]
-
Use Protective Packaging : Store solutions in amber glass vials or other UV-blocking containers.
-
Control Storage Temperature : For long-term storage, solutions should be kept in a freezer below 0°C.[15] For highly sensitive samples, flash freezing in liquid nitrogen followed by storage at -80°C is recommended.[15]
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Buffer the Solution : Ensure the pH of your solvent system is within a neutral to slightly acidic range (pH 5-7) to maximize stability.[14]
-
Quantitative Data on Control Substances
The following table summarizes control substances and parameters from published Androstenol human exposure studies.
| Control Substance | Androstenol Concentration/Dosage | Application Method | Study Focus | Source |
| Androsterone | Not specified | Applied to restroom stalls | Behavioral Choice (Avoidance) | [5][6] |
| Placebo (Vehicle) | Not specified | Present in the air while subjects read a passage | Sexual Arousal Ratings | [1] |
| Unscented Air / Ordinary Odors | Not specified | Passive inhalation during PET scans | Brain Activation (Neuroimaging) | [3][4] |
| Mineral Oil | 250 μM in mineral oil | Applied to the philtrum (under the nose) | Emotional Word Processing | [8] |
| Ethanol | Not specified | Sniffed from a container | Mood and Attractiveness Ratings | [10] |
Generalized Experimental Protocol
This section outlines a generalized, robust methodology for conducting a double-blind, placebo-controlled human exposure study with Androstenol.
1. Preparation of Test Substances
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Androstenol Solution : Dissolve crystalline Androstenol in the chosen carrier solvent (e.g., mineral oil, ethanol) to the desired final concentration.
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Placebo Solution : Prepare an identical solution containing only the carrier solvent.
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Blinding : Code the solutions (e.g., "Solution A," "Solution B") so that their identity is unknown to both the experimenters and participants. Store solutions under appropriate conditions (e.g., refrigerated, protected from light) until use.
2. Participant Recruitment and Screening
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Define inclusion/exclusion criteria based on the research question (e.g., age, gender, health status, sexual orientation).
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Screen participants for a functional sense of smell and ensure they are free from respiratory illnesses.[3]
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Obtain informed consent from all participants.
3. Experimental Procedure (Double-Blind)
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Substance Administration : Administer the coded substance using a standardized method. Examples include:
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Exposure Duration : The exposure period should be clearly defined, ranging from minutes for immediate response studies (e.g., neuroimaging) to weeks for studies on mood or behavior, with repeated daily applications.[6]
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Data Collection : Collect dependent measures after exposure. These may include:
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Behavioral Ratings : Questionnaires assessing mood, attractiveness of stimuli, or social feelings.[10]
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Cognitive Tasks : Computerized tasks measuring reaction time or accuracy in response to emotional or social cues.[8]
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Physiological Measurements : Recording of heart rate, skin conductance, or cortisol levels.[8]
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Neuroimaging : Using fMRI or PET to measure changes in brain activity during exposure.[3]
-
4. Data Analysis and Unblinding
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Once data collection is complete, perform statistical analysis on the coded groups.
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Compare the outcomes between the group exposed to "Solution A" and the group exposed to "Solution B."
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After statistical analysis is finalized, unblind the codes to reveal which group received Androstenol and which received the placebo.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for a double-blind, placebo-controlled Androstenol study.
Proposed Signaling Pathway of Androstenol
Androstenol is not only a putative pheromone but also acts as a neurosteroid that positively modulates GABA-A receptors. This provides a specific molecular target for its observed anxiolytic-like effects.[16]
Caption: Androstenol's action as a positive modulator of GABA-A receptors.
References
- 1. Effects of androstenol on human sexual arousal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. in.yvex.de [in.yvex.de]
- 3. Androstenol – a Steroid Derived Odor Activates the Hypothalamus in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Androstenol, a putative human pheromone, affects human (Homo sapiens) male choice performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Exposure to Androstenes Influences Processing of Emotional Words [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. athenainstitute.com [athenainstitute.com]
- 12. athenainstitute.com [athenainstitute.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in quantifying endogenous Androstenol concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the quantification of endogenous androstenol concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying endogenous androstenol?
The primary challenges in quantifying endogenous androstenol stem from its low physiological concentrations, structural similarity to other endogenous steroids, and the complexity of biological matrices. Key difficulties include matrix effects, which can suppress or enhance the analytical signal, the need for highly sensitive and specific analytical methods, and potential degradation of the analyte during sample collection and preparation.[1][2]
Q2: Which analytical method is better for androstenol quantification: LC-MS/MS or GC-MS?
Both LC-MS/MS and GC-MS are powerful techniques for steroid analysis, and the choice depends on available instrumentation, required sensitivity, and sample throughput.
-
LC-MS/MS is often preferred for its high specificity and sensitivity without the need for chemical derivatization, allowing for simpler sample preparation.[2][3]
-
GC-MS typically requires a derivatization step to make androstenol volatile and thermally stable for analysis.[4][5] However, GC-MS can offer excellent chromatographic resolution and is a well-established method for steroid profiling.[4]
Q3: Why is an internal standard essential for accurate quantification?
An internal standard (IS) is crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response. The ideal internal standard is a stable isotope-labeled (SIL) version of androstenol (e.g., d3-androstenol). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during extraction, derivatization, and ionization, thus compensating for matrix effects and improving the accuracy and precision of quantification.[6]
Q4: How can I minimize the degradation of androstenol in my samples?
Proper sample handling and storage are critical to prevent the degradation of androstenol. It is recommended to:
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Store biological samples (e.g., plasma, serum, urine) at -80°C until analysis.
-
Avoid repeated freeze-thaw cycles.[7]
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Process samples on ice to minimize enzymatic activity.
Q5: What are matrix effects and how do they impact androstenol quantification?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix, such as phospholipids, salts, and proteins.[6] This can lead to ion suppression (decreased signal) or enhancement (increased signal), resulting in inaccurate and imprecise quantification.[6][8] The impact of matrix effects should be assessed during method validation.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting
| Question | Possible Cause | Troubleshooting Steps |
| Why am I observing poor peak shape (e.g., tailing, fronting) or split peaks for androstenol? | 1. Column Overload: Injecting too high a concentration of the analyte. | 1. Dilute the sample and re-inject. |
| 2. Incompatible Injection Solvent: The solvent used to reconstitute the final extract is too different from the initial mobile phase. | 2. Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase. | |
| 3. Column Degradation: The analytical column has been compromised. | 3. Replace the analytical column. | |
| 4. In-source Degradation: The analyte is degrading in the mass spectrometer's ion source. | 4. Optimize ion source parameters such as temperature and voltages. |
Issue 2: High Background Noise or Interferences
| Question | Possible Cause | Troubleshooting Steps |
| My chromatograms have high background noise, or I'm seeing interfering peaks at the same retention time as androstenol. | 1. Insufficient Sample Cleanup: The sample preparation method is not adequately removing matrix components. | 1. Optimize the sample preparation method. Consider using a more selective solid-phase extraction (SPE) sorbent or a multi-step liquid-liquid extraction (LLE).[7] |
| 2. Contaminated Solvents or Reagents: Impurities in solvents or reagents are causing background noise. | 2. Use high-purity, MS-grade solvents and reagents.[7] | |
| 3. Carryover from Previous Injection: Residual analyte from a previous, more concentrated sample is present in the system. | 3. Inject a blank solvent after high-concentration samples to check for carryover. Optimize the autosampler wash method. | |
| 4. Isobaric Interferences: Other endogenous compounds with the same mass as androstenol are co-eluting. | 4. Improve chromatographic separation by modifying the gradient, mobile phase, or using a different column. Ensure that the MS/MS transitions are specific to androstenol. |
Issue 3: Low Analyte Recovery
| Question | Possible Cause | Troubleshooting Steps |
| I'm experiencing low and inconsistent recovery of androstenol after sample preparation. | 1. Inefficient Extraction: The chosen LLE solvent or SPE protocol is not optimal for androstenol. | 1. Test different LLE solvents (e.g., diethyl ether, ethyl acetate, hexane mixtures).[9][10] For SPE, optimize the conditioning, loading, washing, and elution steps.[11] |
| 2. Analyte Adsorption: Androstenol may be adsorbing to plasticware. | 2. Use low-binding microcentrifuge tubes and pipette tips. Consider using glass vials.[7] | |
| 3. Incomplete Elution from SPE Cartridge: The elution solvent is not strong enough to completely recover the analyte. | 3. Increase the volume or the elution strength of the SPE elution solvent. | |
| 4. Evaporation to Dryness Issues: The analyte may be lost during the evaporation step. | 4. Avoid excessive drying times and high temperatures. Use a gentle stream of nitrogen for evaporation.[7] |
Issue 4: Inconsistent Quantification and Poor Precision
| Question | Possible Cause | Troubleshooting Steps |
| My quantitative results for androstenol are not reproducible. | 1. Variable Matrix Effects: The degree of ion suppression or enhancement varies between samples. | 1. Implement a more effective sample cleanup procedure to minimize matrix components.[6] Ensure the use of a suitable stable isotope-labeled internal standard. |
| 2. Inconsistent Sample Preparation: Variability in manual sample preparation steps. | 2. Ensure consistent vortexing times, evaporation conditions, and reconstitution volumes. Consider automating sample preparation if possible. | |
| 3. Instrument Instability: Fluctuations in the LC-MS/MS system's performance. | 3. Perform system suitability tests before each analytical run. Check for stable spray and consistent peak areas of a standard solution. | |
| 4. Improper Internal Standard Use: The internal standard was added at the wrong stage or is not behaving similarly to the analyte. | 4. Add the internal standard at the very beginning of the sample preparation process. Verify that the IS and analyte peaks have the same retention time and peak shape. |
Quantitative Data Summary
The following table summarizes reported quantitative data for androstenol and related C19 steroids in human biological matrices.
| Analyte | Matrix | Concentration Range | Method | Limit of Quantification (LOQ) | Reference |
| 5α-androst-16-en-3α-ol | Semen | 0.5-0.7 ng/mL | GC-MS | Not Reported | [4] |
| 5α-androst-16-en-3β-ol | Semen | 0.5-0.7 ng/mL | GC-MS | Not Reported | [4] |
| 5α-androst-16-en-3-one | Semen | 0.7-0.9 ng/mL | GC-MS | Not Reported | [4] |
| Testosterone | Semen | 0.5 ng/mL | GC-MS | Not Reported | [4] |
| 5α-dihydrotestosterone | Semen | 0.3 ng/mL | GC-MS | Not Reported | [4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Androstenol from Human Plasma/Serum
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 500 µL of plasma/serum in a glass tube, add the internal standard (e.g., d3-androstenol).
-
-
Extraction:
-
Add 2.5 mL of diethyl ether (or another suitable organic solvent like a hexane/ethyl acetate mixture) to the sample.[9]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Freeze the aqueous layer in a dry ice/ethanol bath and carefully decant the organic supernatant into a clean glass tube.[9]
-
Repeat the extraction step with another 2.5 mL of diethyl ether and combine the organic layers for maximum recovery.[9]
-
-
Evaporation and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Androstenol from Human Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.[6]
-
To 1 mL of urine, add the internal standard.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[11]
-
-
Elution:
-
Elute the androstenol from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.[6]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.
-
Protocol 3: GC-MS Analysis of Androstenol with MSTFA Derivatization
This protocol is a general guideline and should be optimized for your specific application.
-
Derivatization:
-
GC-MS Parameters:
-
Injection: 1 µL of the derivatized sample in splitless mode.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature of 120°C.
-
Ramp to 240°C at 20°C/min.
-
Ramp to 300°C at 10°C/min and hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. Monitor characteristic ions for androstenol-TMS derivative.
-
-
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of androstenol.
Caption: Experimental workflow for GC-MS quantification of androstenol.
Caption: A logical troubleshooting workflow for androstenol quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. labinsights.nl [labinsights.nl]
- 3. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS studies of 16-androstenes and other C19 steroids in human semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. blog.organomation.com [blog.organomation.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. arborassays.com [arborassays.com]
- 10. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
- 11. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and statistical protocol for the effective validation of chromatographic analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Distinguishing Androstenol from its Stereoisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for distinguishing Androstenol (5α-androst-16-en-3α-ol) from its key stereoisomers, such as 5α-androst-16-en-3β-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for distinguishing Androstenol stereoisomers?
A1: The most effective methods for separating and identifying Androstenol stereoisomers are high-resolution analytical techniques that can differentiate based on the spatial arrangement of atoms. These include:
-
Chiral Gas Chromatography (GC): Often coupled with Mass Spectrometry (GC-MS), this is a powerful technique for separating volatile stereoisomers. Chiral stationary phases are essential for achieving separation.[1][2]
-
Chiral High-Performance Liquid Chromatography (HPLC): This method is suitable for less volatile compounds and offers a wide range of chiral stationary phases (CSPs) for method development.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can distinguish between stereoisomers based on subtle differences in the chemical environment of protons and carbons.[4] For enantiomers, a chiral derivatizing agent may be required to induce distinguishable spectral differences.
Q2: Why is derivatization necessary for the GC analysis of Androstenol?
A2: Derivatization is a crucial step in the GC analysis of steroids like Androstenol for several reasons:
-
Increased Volatility: Steroids are often not volatile enough for GC analysis at typical operating temperatures. Derivatization, commonly silylation, replaces polar hydroxyl groups with less polar trimethylsilyl (TMS) groups, increasing the molecule's volatility.[5]
-
Improved Thermal Stability: The derivatization process can enhance the thermal stability of the analyte, preventing degradation in the hot GC inlet and column.[6]
-
Enhanced Chromatographic Performance: Derivatization can lead to sharper peaks and better resolution by reducing interactions between the analyte and active sites in the GC system.[5]
Q3: Which type of chiral GC column is best suited for Androstenol stereoisomer separation?
A3: Cyclodextrin-based chiral stationary phases are widely used and have shown high efficiency in separating a variety of chiral compounds, including steroids.[1][7] The choice of a specific cyclodextrin derivative (e.g., β- or γ-cyclodextrin) will depend on the specific stereoisomers being separated and should be determined through method development and screening of different columns.[7]
Q4: Can NMR spectroscopy alone be used to differentiate between Androstenol and its 3β-epimer?
A4: Yes, NMR spectroscopy can distinguish between diastereomers like 5α-androst-16-en-3α-ol (Androstenol) and 5α-androst-16-en-3β-ol. The different spatial orientation of the hydroxyl group at the C3 position leads to distinct chemical shifts for the protons and carbons near this center. However, to distinguish between enantiomers, which have identical NMR spectra in an achiral solvent, the use of a chiral derivatizing agent or a chiral solvating agent is necessary to create a diastereomeric environment.[4]
Q5: What is the biosynthetic pathway of Androstenol?
A5: Androstenol is synthesized in the testes from pregnenolone. The pathway involves several enzymatic steps: pregnenolone is first converted to androstadienol by the enzyme CYP17A1. Subsequently, androstadienol is transformed into androstenone through the actions of 3β-hydroxysteroid dehydrogenase and 5α-reductase. Finally, androstenone is converted to androstenol by 3α-hydroxysteroid dehydrogenase.[4][8][9]
Troubleshooting Guides
Chiral Gas Chromatography (GC-MS) Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution of Stereoisomers | Inappropriate chiral stationary phase. | Screen different chiral GC columns with varying cyclodextrin derivatives. |
| Suboptimal oven temperature program. | Optimize the temperature ramp rate. Slower ramps often improve resolution of chiral compounds. | |
| Carrier gas flow rate is too high or too low. | Optimize the linear velocity of the carrier gas (e.g., Helium or Hydrogen). | |
| Peak Tailing | Active sites in the GC inlet or column. | Use a deactivated inlet liner. Perform column conditioning. Ensure complete derivatization of the analyte. |
| Co-elution with an interfering compound. | Optimize the temperature program to separate the interfering peak. Check sample purity. | |
| Peak Splitting | Improper injection technique. | Use an autosampler for consistent injections. If injecting manually, ensure a fast and smooth injection.[10] |
| Column installation issue. | Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[10][11] | |
| Incompatibility between the sample solvent and the stationary phase. | Dissolve the derivatized sample in a solvent compatible with the chiral stationary phase (e.g., hexane).[11] | |
| Inconsistent Retention Times | Fluctuations in oven temperature or carrier gas flow. | Ensure the GC oven is properly calibrated and the gas flow is stable. |
| Column aging or contamination. | Condition the column or trim the first few centimeters of the column inlet. | |
| No Peaks or Very Small Peaks | Incomplete derivatization. | Optimize the derivatization reaction conditions (time, temperature, reagent concentration).[12] |
| Analyte degradation in the inlet. | Lower the inlet temperature. Ensure the analyte is thermally stable as its derivative. | |
| Leaks in the system. | Perform a leak check of the GC system, particularly around the inlet septum and column fittings. |
Sample Preparation (Silylation)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Derivatization | Presence of moisture in the sample or reagents. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. |
| Insufficient derivatization reagent. | Use a molar excess of the silylating reagent. | |
| Suboptimal reaction time or temperature. | Increase the reaction time and/or temperature. A common starting point is 60°C for 30-60 minutes.[12] | |
| Derivative Instability | Hydrolysis of the TMS derivative. | Analyze the derivatized samples as soon as possible. Avoid exposure to moisture.[12] |
| Presence of Artifact Peaks | Side reactions during derivatization. | Optimize the reaction conditions. Use a milder silylating agent if necessary. |
Experimental Protocols
Protocol 1: Silylation of Androstenol for GC-MS Analysis
This protocol provides a general procedure for the trimethylsilyl (TMS) derivatization of Androstenol.
Materials:
-
Androstenol standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable anhydrous solvent (e.g., acetonitrile)
-
GC vials with inserts and caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Ensure the Androstenol sample is completely dry. If in solution, evaporate the solvent under a gentle stream of nitrogen.
-
To the dried sample in a GC vial, add 50 µL of anhydrous pyridine to dissolve the residue.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.[12]
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes to facilitate the reaction.[12]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
If necessary, the sample can be further diluted with an anhydrous solvent like hexane prior to injection.
Protocol 2: Chiral GC-MS Method for Androstenol Stereoisomers
This is a representative method and may require optimization for your specific instrumentation and stereoisomers of interest.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Chiral Capillary Column (e.g., a cyclodextrin-based column like a beta- or gamma-dex)
GC-MS Conditions:
| Parameter | Typical Value |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial Temp: 100°C, hold for 1 minRamp: 2°C/min to 240°CHold at 240°C for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Data Analysis:
-
Identification of the TMS-derivatized Androstenol stereoisomers will be based on their retention times and mass spectra. The mass spectrum of the TMS derivative will show a characteristic molecular ion and fragmentation pattern.
Quantitative Data
The retention times and mass spectral data are highly dependent on the specific GC-MS system, chiral column, and operating conditions. The following table provides an example of expected data for illustrative purposes. Actual values must be determined experimentally.
Table 1: Example Chromatographic and Mass Spectral Data for TMS-Derivatized Androstenol Stereoisomers
| Compound | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| TMS-5α-androst-16-en-3α-ol | Varies (e.g., 45.2) | 346 (M+), 256, 129 |
| TMS-5α-androst-16-en-3β-ol | Varies (e.g., 46.5) | 346 (M+), 256, 129 |
Note: The molecular weight of Androstenol is 274.44 g/mol . The molecular weight of the TMS derivative is 346.56 g/mol .
Visualizations
Androstenol Biosynthesis Pathway
Caption: Biosynthesis pathway of Androstenol from Pregnenolone.
Experimental Workflow for Androstenol Stereoisomer Analysis
Caption: General workflow for the analysis of Androstenol stereoisomers.
Logical Relationship for Troubleshooting Poor Resolution
Caption: Decision tree for troubleshooting poor chromatographic resolution.
References
- 1. azom.com [azom.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. Androstenol - Wikipedia [en.wikipedia.org]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. Comparative biosynthetic pathway of androstenol and androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. benchchem.com [benchchem.com]
Enhancing the resolution of Androstenol in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the resolution of Androstenol in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for Androstenol quantification in biological samples?
A1: The most prevalent and robust methods for quantifying Androstenol and other steroids in complex biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is often considered the gold standard due to its high sensitivity, specificity, and ability to analyze multiple steroids simultaneously.[2][4][5] GC-MS is also a powerful technique, particularly for volatile steroids, and often involves derivatization to improve chromatographic properties.[1][3][6]
Q2: Why is sample preparation critical for Androstenol analysis?
A2: Sample preparation is a critical step in Androstenol analysis to remove interfering substances from the biological matrix, which can be complex and contain proteins, lipids, salts, and other endogenous compounds.[7][8][9] Effective sample preparation minimizes matrix effects, such as ion suppression or enhancement in LC-MS/MS, which can significantly impact the accuracy and reproducibility of quantification.[9][10][11] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.[3][8][12][13]
Q3: What is derivatization and is it necessary for Androstenol analysis?
A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties.[14] For Androstenol, which is a neutral steroid, derivatization can improve its volatility for GC-MS analysis and enhance its ionization efficiency for LC-MS/MS, leading to increased sensitivity.[15][14][16] While not always mandatory, it is a powerful tool to overcome low detection issues.[14][17]
Q4: What are "matrix effects" and how can they be minimized?
A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[9][10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy of quantification.[9][10][11] To minimize matrix effects, one can:
-
Optimize sample preparation: Use techniques like SPE or LLE for thorough cleanup.[8][13]
-
Improve chromatographic separation: Ensure the analyte peak is well-resolved from interfering matrix components.
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.[5]
-
Dilute the sample: This can reduce the concentration of interfering matrix components.[13][18]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Tailing Factor (Tf) or Asymmetry Factor (As) outside the acceptable range (typically > 1.2 for tailing).
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample or inject a smaller volume.[19] |
| Secondary Interactions with Silanol Groups | Use an end-capped column. For basic analytes, adjust the mobile phase pH to suppress silanol ionization.[19][20] |
| Column Contamination/Degradation | Use a guard column and replace it regularly. If the analytical column is contaminated, try back-flushing it. If performance does not improve, replace the column.[21][22] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use a buffer to maintain a stable pH.[19] |
| Extra-column Volume | Minimize the length and diameter of tubing connecting the injector, column, and detector.[20] |
Issue 2: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
Androstenol peak is not detectable or has a very low signal-to-noise ratio.
-
Inability to reach the desired lower limit of quantification (LLOQ).
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Ionization | For LC-MS/MS, consider derivatization to introduce a readily ionizable group.[14][17] Optimize ion source parameters (e.g., temperature, gas flows, voltage). |
| Matrix-induced Ion Suppression | Improve sample cleanup using a more rigorous SPE or LLE protocol.[9][10][11] Optimize chromatography to separate Androstenol from suppressive matrix components. |
| Suboptimal Sample Preparation | Optimize the SPE protocol (sorbent type, wash, and elution solvents) to maximize recovery.[23][24][25] Ensure the pH of the sample and solvents are appropriate for efficient extraction. |
| Low Analyte Concentration | Concentrate the sample extract before analysis. |
Data Presentation
Table 1: Comparison of Androstenol Quantification Methods
| Parameter | GC-MS | LC-MS/MS |
| Sample Preparation | LLE or SPE, often requires derivatization. | LLE, SPE, or protein precipitation. Derivatization can enhance sensitivity. |
| Sensitivity | Good, can reach low pg/mL levels with derivatization.[6] | Excellent, often sub-pg/mL to low pg/mL.[4][5][16] |
| Specificity | High, especially with MS/MS. | Very high, particularly with Multiple Reaction Monitoring (MRM).[12] |
| Throughput | Moderate. | High, suitable for large sample batches. |
| Common Issues | Potential for thermal degradation of analytes. | Matrix effects (ion suppression/enhancement).[9][10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Androstenol from Plasma
This protocol provides a general guideline for SPE. Optimization is crucial for each specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.[26]
-
Sample Loading: Dilute 500 µL of plasma with 500 µL of water. Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute Androstenol with 1 mL of methanol or acetonitrile.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization of Androstenol for GC-MS Analysis
This protocol describes a common silylation derivatization.
-
Sample Preparation: Ensure the extracted and dried sample is free of water.
-
Reagent Addition: Add 50 µL of a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 10 µL of a catalyst (e.g., Trimethylchlorosilane - TMCS) to the dried extract.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30 minutes.
-
Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.
Visualizations
Caption: General experimental workflow for Androstenol analysis.
Caption: Troubleshooting logic for peak tailing issues.
References
- 1. Use of gas chromatographic-mass spectrometric techniques in studies of androst-16-ene and androgen biosynthesis in human testis; cytosolic specific binding of 5alpha-androst-16-en-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in the biochemical diagnostics of primary aldosteronism: from immunoassays to steroidomics and proteomics [frontiersin.org]
- 3. Advances in bioanalytical techniques to measure steroid hormones in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A sensitive approach for simultaneous quantification of carbonyl and hydroxyl steroids using 96-well SPE plates based on stable isotope coded-derivatization-UPLC-MRM: method development and application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. google.com [google.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. agilent.com [agilent.com]
- 24. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Comparative Analysis of the Psychological Effects of Androstenol and Androstadienone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the psychological effects of two putative human pheromones, Androstenol and Androstadienone. The information is compiled from various scientific studies to offer an objective overview supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development investigating the potential of these compounds.
Data Presentation: Quantitative Comparison of Psychological Effects
The following table summarizes the key quantitative findings from studies on Androstenol and Androstadienone.
| Psychological Effect | Androstenol | Androstadienone | Supporting Studies |
| Mood (Women) | Tended to rate moods as more submissive rather than aggressive, particularly in the middle of the menstrual cycle.[1] No significant effect on ratings of happy/depressed, lethargic/lively, sexy/unsexy, or irritable/good-tempered.[1] | Improves mood, particularly in the presence of a male experimenter.[2][3][4][5] Reduces nervousness and tension.[6][7][8] Increases positive mood and reduces negative feelings.[5][6][9][10][11] | Benton (1982),[1] Grosser et al. (2000),[8] Jacob & McClintock (2000),[6][9] Lundström et al. (2003),[6] Villemure & Bushnell (2007),[6] Ferdenzi et al. (2016)[11] |
| Mood (Men) | Men exposed to androstenol showed a significantly reduced error rate in a lexical decision task, suggesting increased focus.[12] | May worsen or have no effect on mood.[2] | Ferdenzi et al. (2016),[12] Villemure & Bushnell (2012)[6] |
| Attention & Cognition | Men exposed to androstenol made fewer errors in a lexical decision task.[12] | Enhances attention to emotional stimuli and emotional information.[13][14][15] Slows identification of emotional words in a Stroop task, suggesting greater allocation of attentional resources.[13][15] Does not alter attention to social or general cognitive information.[13][15] | Hummer & McClintock (2009),[13][15] Ferdenzi et al. (2016),[12] Hornung et al. (2017)[5] |
| Social & Behavioral Effects | Men avoided restroom stalls treated with androstenol.[16][17] Women's stall selection was unaffected.[16][17] Increased social interactions for women the day after overnight exposure.[18] | May promote positive mood states in women in a context-dependent manner.[6] Influences the processing of emotional words.[12] | Gustavson et al. (1987),[16][17] Cutler et al. (1998),[18] Bensafi et al. (2004)[6] |
| Physiological Arousal | Limited direct evidence in reviewed studies. | Heightens sympathetic arousal.[6] Alters cortisol levels in women.[6] | Bensafi et al. (2003),[6] Wyart et al. (2007)[6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Androstenol and Androstadienone.
Study on Mood Effects Throughout the Menstrual Cycle (Androstenol)
-
Objective: To assess the influence of Androstenol on the mood of female subjects throughout their menstrual cycle.
-
Participants: Female subjects.
-
Methodology:
-
A double-blind, placebo-controlled design was used.
-
Each morning for one month, subjects applied either 5α-androst-16-en-3α-ol (Androstenol) or a placebo solution to their upper lip.[1]
-
Each evening, participants rated their moods during that day using five scales: happy/depressed, lethargic/lively, sexy/unsexy, irritable/good-tempered, and submissive/aggressive.[1]
-
-
Key Findings: In the middle of their menstrual cycle, women exposed to Androstenol tended to rate their moods as more submissive rather than aggressive.[1] No other significant mood effects were observed.[1]
Comparative Study of Musky Compounds on Psychological State (Androstadienone vs. Androstenol)
-
Objective: To compare the psychological effects of Androstadienone with those of Androstenol and Muscone.
-
Participants: 37 participants.[9]
-
Methodology:
-
A double-blind, within-subject, repeated-measures experiment was conducted.[9][11]
-
A nanomolar amount of each compound (Androstadienone, Androstenol, Muscone) was presented under each participant's nose, masked by clove oil to minimize olfactory differences.[9][11]
-
Participants completed a baseline psychological battery and then again at 25-minute intervals after exposure.[9][11]
-
-
Key Findings: The effects of Androstadienone on psychological state were unique compared to those of Androstenol and Muscone.[9][11]
Study on Attention to Emotional Information (Androstadienone)
-
Objective: To determine the specific psychological processes altered by Androstadienone.
-
Methodology:
-
Solutions of 250 µM Androstadienone or a clove-odor control carrier were applied to the participants' upper lip on separate days.[13][15]
-
Four different studies were completed:
-
Subliminal face-pair presentation: A neutral face and an emotional (happy or angry) face were presented subliminally, followed by a dot probe.[13][15]
-
Stroop paradigms: Emotional or mismatched color words were used to interfere with ink color identification.[13][15]
-
Working memory tasks: Participants performed tasks with neutral faces or shapes as stimuli.[13][15]
-
-
-
Key Findings: Androstadienone specifically enhanced automatic attention to emotional information and increased the allocation of attentional resources towards emotional words, without altering attention to social or general cognitive information.[13][15]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for Androstenol and Androstadienone based on current research.
References
- 1. The influence of androstenol - a putative human pheromone - on mood throughout the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of the steroid androstadienone and pleasant odorants on the mood and pain perception of men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pheromone Science: Androstadienone And Dominance • Love Scent Pheromones Blog [blog.love-scent.com]
- 4. Pheromones and their effect on women’s mood and sexuality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human body odor compound androstadienone leads to anger-dependent effects in an emotional Stroop but not dot-probe task using human faces | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Androstadienone - Wikipedia [en.wikipedia.org]
- 8. Behavioral and electrophysiological effects of androstadienone, a human pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Psychological effects of musky compounds: comparison of androstadienone with androstenol and muscone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Exposure to Androstenes Influences Processing of Emotional Words [frontiersin.org]
- 13. Putative human pheromone androstadienone attunes the mind specifically to emotional information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Androstadienone sensitivity is associated with attention to emotions, social interactions, and sexual behavior in older U.S. adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Androstenol, a putative human pheromone, affects human (Homo sapiens) male choice performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pheromone Science: Androstenol And Behavior • Love Scent Pheromones Blog [blog.love-scent.com]
Unveiling the Anxiolytic Potential of Androstenol: A Comparative Analysis in Murine Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anxiolytic-like effects of Androstenol in mice against the benchmark anxiolytic, Diazepam. This analysis is supported by experimental data from key behavioral paradigms, detailed methodologies, and an exploration of the underlying signaling pathways.
Androstenol, a pheromonal steroid, has demonstrated promising anxiolytic-like properties in preclinical studies. Its mechanism of action, centered on the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, positions it as a potential therapeutic agent for anxiety-related disorders. This guide synthesizes findings from various studies to offer an objective comparison of its efficacy.
Comparative Efficacy of Androstenol and Diazepam
To validate the anxiolytic-like effects of Androstenol, its performance was compared to a vehicle control and the well-established anxiolytic drug, Diazepam, across several behavioral tests.
Elevated Plus Maze (EPM) / Zero-Maze (EZM)
The Elevated Plus Maze and its variant, the Elevated Zero-Maze, are widely used to assess anxiety-like behavior in rodents. An increase in the time spent in and the number of entries into the open, unprotected arms is indicative of an anxiolytic effect.
Table 1: Effect of Androstenol and Diazepam on Mouse Behavior in the Elevated Zero-Maze
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Number of Open Arm Entries (Mean ± SEM) |
| Vehicle | - | 20.08 ± 1.97 | 9.00 ± 1.73 |
| Androstenol | 10 | ~25 | ~12 |
| Androstenol | 30 | ~35 | ~18 |
| Androstenol | 50 | ~40 | ~22 |
| Diazepam | 0.5 | 26.45 ± 4.64 | 13.75 ± 2.45 |
| Diazepam | 1.0 | 22.88 ± 3.67 | 15.50 ± 2.64 |
Note: Data for Androstenol is estimated from graphical representations in Kaminski et al., 2006. A dose-dependent increase in both percentage of time spent and entries into the open arms was observed, with significant effects at 30 and 50 mg/kg. Diazepam data is from a separate study for comparative purposes[1].
Open Field Test (OFT)
The Open Field Test assesses exploratory behavior and anxiety. Anxiolytic compounds typically increase the time spent in the center of the open field, as rodents naturally tend to stay near the walls (thigmotaxis).
Table 2: Effect of Androstenol and Diazepam on Mouse Behavior in the Open Field Test
| Treatment Group | Dose (mg/kg) | % Time in Center (Mean ± SEM) |
| Vehicle | - | ~5% |
| Androstenol | 10 | ~7% |
| Androstenol | 30 | ~12% |
| Androstenol | 50 | ~15% |
| Diazepam | 0.5 | 11.00 ± 2.49* |
| Diazepam | 1.0 | 8.04 ± 1.21 |
Note: Androstenol data is estimated from graphical representations in Kaminski et al., 2006, showing a significant increase in time spent in the center at 30 and 50 mg/kg. Diazepam data is from a separate comparative study[1].
Light-Dark Box (LDB) Test
The Light-Dark Box test is another paradigm for assessing anxiety. Anxiolytic effects are inferred from an increase in the time spent in the brightly illuminated compartment.
Table 3: Effect of Diazepam on Mouse Behavior in the Light-Dark Box Test
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) (Mean ± SEM) |
| Vehicle | - | ~120 |
| Diazepam | 2.0 | ~180* |
| Diazepam | 4.0 | ~200** |
*Note: Specific quantitative data for Androstenol in the Light-Dark Box test was not available in the reviewed literature. The data for Diazepam is provided as a benchmark for anxiolytic efficacy in this paradigm[2]. *p<0.05, *p<0.01 compared to vehicle.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.
Elevated Plus Maze (EPM) Protocol
The EPM apparatus consists of two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes prior to the test.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm.
-
Data Collection: The number of entries into and the time spent in each arm are recorded for a 5-minute period using a video-tracking system.
-
Analysis: An increase in the percentage of time spent and entries into the open arms is indicative of anxiolytic activity. The apparatus is cleaned with 70% ethanol between trials.
Open Field Test (OFT) Protocol
The open field is a square arena with walls.
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes before the test.
-
Procedure: Each mouse is placed in the center of the arena.
-
Data Collection: The animal's activity is recorded for a specified period (e.g., 10-30 minutes). Parameters measured include the total distance traveled and the time spent in the central and peripheral zones of the arena.
-
Analysis: An increase in the time spent in the center zone is considered an anxiolytic-like effect. The arena is cleaned with 70% ethanol between subjects.
Light-Dark Box (LDB) Test Protocol
The apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.
-
Acclimation: Mice are habituated to the testing room prior to the experiment.
-
Procedure: Each mouse is placed in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Data Collection: The time spent in each compartment and the number of transitions between compartments are recorded for a 5-10 minute period.
-
Analysis: An increase in the time spent in the light compartment is interpreted as an anxiolytic effect. The box is cleaned with 70% ethanol after each trial.
Mechanism of Action: Signaling Pathway
Androstenol exerts its anxiolytic-like effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4] This modulation enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately reduces neuronal excitability and produces a calming effect.
The experimental workflow for validating the anxiolytic-like effects of a compound like Androstenol typically follows a standardized process.
References
Androstenol vs. Androstenone: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two putative human pheromones, Androstenol and Androstenone. The information presented is based on available experimental data to assist researchers in understanding their distinct physiological and behavioral effects.
Introduction
Androstenol (5α-androst-16-en-3α-ol) and Androstenone (5α-androst-16-en-3-one) are endogenous steroids found in human sweat and urine.[1][2] While both are classified as 16-androstene steroids and have been investigated for their potential roles in human chemosignaling, they exhibit distinct biological activities. Androstenol is often associated with a musky, pleasant odor, whereas Androstenone is frequently described as having a urinous or unpleasant scent, though perception varies significantly among individuals.[3] This guide will delve into their differing effects on hormonal regulation, neurological pathways, and behavior, supported by experimental findings.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from various studies on the biological effects of Androstenol and Androstenone.
Table 1: Effects on Hormonal Levels
| Compound | Parameter | Species | Effect | Quantitative Data | Citation |
| Androstenol | Luteinizing Hormone (LH) Pulse Frequency | Human (female) | Decrease | Increased interpulse interval from 53.9 ± 3.9 min to 66.0 ± 1.5 min | [1][4] |
| Androstenone (as Androstadienone) | Cortisol Levels | Human (female) | Maintained higher levels | Smelling Androstadienone maintained significantly higher cortisol levels compared to a control stimulus. | [5] |
Table 2: Neurological and Behavioral Effects
| Compound | Test/Model | Species | Effect | Quantitative Data | Citation |
| Androstenol | GABAA Receptor Modulation (in vitro) | Mouse (cerebellar granule cells) | Positive Allosteric Modulator | EC50 of 0.4 µM (cultured cells) and 1.4 µM (slices) | [6] |
| Androstenol | Elevated Plus Maze | Mouse | Anxiolytic-like | Effective at doses of 30-50 mg/kg | [6] |
| Androstenone | Olfactory Receptor Activation (in vitro) | Human (HEK293 cells) | Agonist for OR7D4 | Individuals with the RT/RT genotype for OR7D4 are more sensitive to Androstenone. | |
| Androstenol | Social Judgement | Human | Influences perception of attractiveness | Females exposed to Androstenol evaluated males more favorably. | [3][7] |
| Androstenone | Social Judgement | Human | Influences perception of dominance/aggression | Men with higher testosterone levels are more sensitive to and dislike the odor of Androstenone. | [8] |
Signaling Pathways
The primary mechanisms of action for Androstenol and Androstenone appear to be distinct. Androstenol directly interacts with the central nervous system, while Androstenone's effects are primarily mediated through the olfactory system.
Androstenol: GABAergic Modulation
Androstenol acts as a positive allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain.[6] This modulation enhances the effect of GABA, leading to a decrease in neuronal excitability. This mechanism is thought to underlie its anxiolytic-like effects.
Androstenone: Olfactory Pathway Activation
Androstenone is detected by specific olfactory receptors, with the human olfactory receptor OR7D4 being a key receptor. Genetic variations in the OR7D4 gene are associated with an individual's ability to perceive Androstenone. Upon binding, a signal transduction cascade is initiated, leading to neuronal signals being sent to brain regions involved in processing emotion and social cues.
Experimental Protocols
Androstenol: GABAA Receptor Electrophysiology
-
Objective: To determine the effect of Androstenol on GABA-activated currents.
-
Method: Whole-cell patch-clamp recordings from cultured mouse cerebellar granule cells.[6]
-
Procedure:
-
Cells are voltage-clamped at -60 mV.
-
A baseline current is established by applying a low concentration of GABA (e.g., 0.25 µM).
-
Androstenol is pre-applied for 15-20 seconds, followed by co-application with GABA.
-
The change in current amplitude and duration in the presence of Androstenol is measured and compared to the baseline.
-
A concentration-response curve is generated to determine the EC50.
-
-
Data Analysis: The peak current amplitude in the presence of Androstenol is normalized to the control GABA-evoked current.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pheromones and their effect on women’s mood and sexuality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwo.scholaris.ca [uwo.scholaris.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. Smelling a Single Component of Male Sweat Alters Levels of Cortisol in Women | Journal of Neuroscience [jneurosci.org]
- 6. The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Political attitudes vary with detection of androstenone | Politics and the Life Sciences | Cambridge Core [cambridge.org]
- 8. Sex-hormone dependent perception of androstenone suggests its involvement in communicating competition and aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
Androstenone Antibody Specificity: A Comparative Analysis of Cross-Reactivity with Androstenol
For researchers engaged in the study of pheromones and steroid hormones, the specificity of antibodies is paramount for accurate quantification and localization. This guide provides a detailed comparison of the cross-reactivity of polyclonal anti-androstenone antibodies with its structurally similar C19 steroid, androstenol. The following data and protocols are derived from studies focused on the development and validation of enzyme immunoassays (EIAs) for androstenone.
Data Summary: Antibody Cross-Reactivity
The cross-reactivity of a polyclonal antibody raised against 5α-androst-16-en-3-one (androstenone) was assessed with a panel of C19 and other steroids to determine its specificity. The data reveals that while the antibody is highly specific to androstenone, it exhibits negligible cross-reactivity with androstenol, ensuring minimal interference in immunoassays.
| Steroid | % Cross-Reactivity |
| Androstenone | 100.0 |
| 4,16-Androstadien-3-one | 164.0 |
| Androst-4-ene-3,17-dione | <0.01 |
| Androstenol | <0.01 |
| 5α-Androstanedione | <0.01 |
| Cholesterol | <0.01 |
| Corticosterone | <0.01 |
| Cortisol | <0.01 |
| Dihydrotestosterone | <0.01 |
| Estradiol-17β | <0.01 |
| Estriol | <0.01 |
| Estrone | <0.01 |
| Pregnenolone | <0.01 |
| Progesterone | <0.01 |
| Stigmasterol | <0.01 |
| Testosterone | <0.01 |
Data sourced from Kumar et al. (2022).[1]
Experimental Protocols
The determination of antibody cross-reactivity was performed using an indirect competitive enzyme immunoassay (EIA). The following is a detailed methodology for this key experiment.
Antibody Production
Polyclonal antibodies against androstenone were generated in New Zealand white rabbits. The immunogen used was 16,(5α)-androsten-3-one-carboxymethyloxime conjugated to bovine serum albumin (BSA). Initial immunization was administered with Freund's complete adjuvant, followed by booster shots with Freund's incomplete adjuvant. Blood was collected and the serum containing the polyclonal antibodies was purified using Protein-A affinity chromatography.[2]
Indirect Competitive EIA Protocol
The cross-reactivity of the anti-androstenone antibody was determined by a competitive EIA. This assay measures the ability of other steroids (competitors) to inhibit the binding of androstenone to its antibody.
-
Coating: A 96-well microtiter plate was coated with 16,(5α)-androsten-3-one-carboxymethyloxime:BSA conjugate (1 mg/mL).
-
Blocking: The plate was blocked to prevent non-specific binding.
-
Competition: 50 µL of various steroid standards (including androstenone and androstenol) at different concentrations were added to the wells. Subsequently, 50 µL of the diluted polyclonal anti-androstenone antibody (1:25,600 dilution) was added. The plate was incubated for 90 minutes at 37°C.
-
Secondary Antibody: After washing, 100 µL of horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG secondary antibody was added to each well and incubated for 90 minutes at 37°C.[2]
-
Substrate Addition: The plate was washed again, and a substrate solution (TMB) was added.
-
Signal Detection: The reaction was stopped with a stop solution, and the optical density was measured at 450 nm.
The percentage of cross-reactivity was calculated using the half-displacement method.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive enzyme immunoassay used to determine antibody cross-reactivity.
Caption: Workflow of the competitive EIA for cross-reactivity.
Biosynthesis Pathway of Androstenone and Androstenol
To provide further context, the diagram below outlines the biosynthetic pathway leading to the production of androstenone and its subsequent conversion to androstenol. This highlights the close structural relationship between the two molecules.
Caption: Biosynthesis of Androstenone and Androstenol.
References
- 1. Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an enzyme immunoassay to measure urinary and faecal 5α-androst-16-en-3-one in pigs - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Early Androstenol Pheromone Studies: A Comparative Guide for Researchers
The proposition that Androstenol (5α-androst-16-en-3α-ol), a steroid found in human sweat, acts as a human pheromone has been a subject of scientific inquiry and debate for decades. Early studies from the 1970s and 1980s reported significant effects of Androstenol on human behavior and perception, fueling speculation about its role in social and sexual signaling. However, the foundational claims of this early research have been challenged by subsequent investigations, highlighting issues such as small sample sizes, experimenter bias, and a failure to replicate the initial findings.[1]
This guide delves into the methodologies and results of key early studies, juxtaposing them with modern perspectives and critiques to provide a balanced overview for researchers seeking to understand or replicate this early work.
Seminal Early Studies: A Closer Look
Two of the most frequently cited early studies on the behavioral effects of androgen-related steroids are those conducted by Kirk-Smith and Booth (1980) and Gustavson et al. (1987). These studies, while influential, are also emblematic of the methodological concerns that have been raised about early pheromone research.
Experimental Protocols: Early Methodologies
The experimental designs of these early studies were often naturalistic, aiming to observe behavioral changes in real-world settings.
Kirk-Smith and Booth (1980): The Waiting Room Experiment
This study investigated the effect of Androstenone, a related steroid, on seating preferences in a dentist's waiting room.[2][3]
-
Objective: To determine if an airborne steroid could influence the seating choice of men and women.
-
Methodology:
-
A chair in the waiting room was treated with varying concentrations of Androstenone (3.2 µg, 16 µg, or 32 µg).[3]
-
Observations of where patients chose to sit were recorded.
-
-
Control: The study presumably used periods with no added scent as a baseline, although detailed control procedures are not extensively documented in readily available sources.
Gustavson et al. (1987): The Restroom Stall Choice Experiment
This study examined the influence of Androstenol on the choice of restroom stalls by men and women.[4][5]
-
Objective: To test the hypothesis that Androstenol acts as a "spacing pheromone" by influencing restroom stall selection.[4]
-
Methodology:
-
Control: The study included baseline weeks with no treatment and a control week with a different steroid, Androsterone, to compare the effects of Androstenol.[4]
Comparative Analysis of Findings
The results of these early studies suggested a sex-specific effect of the tested steroids. However, a critical lack of reported quantitative data in many publicly accessible summaries makes a direct numerical comparison challenging.
Table 1: Summary of Findings from Early Androstenol/Androstenone Studies
| Study | Compound | Reported Effect on Females | Reported Effect on Males | Key Limitations & Modern Critique |
| Kirk-Smith and Booth (1980) | Androstenone | Increased likelihood of sitting in the treated chair at certain concentrations.[2][3] | Decreased likelihood of sitting in the treated chair at the highest concentration.[3] | Lack of detailed quantitative data in many reports, potential for experimenter bias, and difficulty in replication. The social context of a waiting room introduces numerous confounding variables. |
| Gustavson et al. (1987) | Androstenol | No significant effect on stall selection.[4][5] | Avoidance of stalls treated with Androstenol.[4][5] | While a control was used, the specific quantitative results (e.g., percentage of avoidance) are not readily available in many summaries. The interpretation of stall choice as a "spacing" behavior is also open to debate. |
Modern re-evaluations of this early work consistently point to the need for more rigorous, controlled, and transparently reported research. The "positive" results of many early studies are now often attributed to factors such as the novelty of the odor, subconscious cuing by researchers, or statistical anomalies arising from small sample sizes.[1]
The Androstenol Signaling Pathway: An Unconventional Route
The mechanism by which Androstenol might exert its purported effects is another area of active investigation and debate. Unlike typical odorants that are processed through the main olfactory system, evidence suggests that Androstenol may utilize a different neural pathway.
Research using positron emission tomography (PET) has shown that exposure to Androstenol can lead to the activation of the hypothalamus in women, a brain region involved in regulating hormones and behavior.[6] This activation appears to occur independently of the vomeronasal organ (VNO), which is considered the primary organ for pheromone detection in many other mammals but is largely considered non-functional in adult humans.[7][8][9] The signaling is thought to be mediated by the olfactory mucosa, but the precise receptors and downstream signaling cascades are still being elucidated.[8][9]
While the involvement of G-protein coupled receptors (GPCRs) is a hallmark of olfactory signaling and steroid hormone action, a direct link between Androstenol and a specific GPCR in this context has not been definitively established.[10][11][12]
Below is a diagram illustrating the proposed signaling pathway for Androstenol, highlighting the potential direct activation of the hypothalamus.
Conclusion: A Call for Rigorous Replication
References
- 1. The search for human pheromones: the lost decades and the necessity of returning to first principles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 3. researchgate.net [researchgate.net]
- 4. Androstenol, a putative human pheromone, affects human (Homo sapiens) male choice performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity and behavioral responses to the pheromone androstenone are not mediated by the vomeronasal organ in domestic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Pheromone Detection by the Vomeronasal Organ: Unnecessary for Mate Selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pheromone signal transduction in humans: What can be learned from olfactory loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-classical testosterone signaling is mediated by a G-protein-coupled receptor interacting with Gnα11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Androstenol and Muscone on Mood States: A Guide for Researchers
This guide provides a detailed comparative analysis of the effects of Androstenol and muscone on human mood states, intended for researchers, scientists, and professionals in drug development. The information presented is based on available experimental data and aims to offer an objective overview to inform future research and development in the field of olfaction and affective science.
Overview of Androstenol and Muscone
Androstenol is a steroid pheromone found in mammalian sweat and urine, often associated with social and sexual signaling. Muscone is a macrocyclic ketone and the primary odoriferous component of musk, traditionally used in perfumery and traditional medicine for its calming and pleasant aroma. While both substances are known to influence mood, their mechanisms of action and specific effects are believed to differ significantly.
Comparative Analysis of Mood Effects: Quantitative Data
The following table summarizes the quantitative findings from studies investigating the impact of Androstenol and muscone on various mood states.
| Substance | Study Population | Dosage/Concentration | Measurement Tool | Key Findings on Mood States | Citation |
| Androstenol | Heterosexual women | 20 µL of 0.25 M solution | Profile of Mood States (POMS) | - Increased ratings of "energetic" and "friendly". - No significant effect on negative mood subscales. | |
| Androstenol | Male and female participants | Not specified | Self-report questionnaires | - Females rated Androstenol as more pleasant and reported more positive mood. - Males showed no significant mood change. | |
| Muscone | Healthy adults | 1% solution in dipropylene glycol | Visual Analog Mood Scales (VAMS) | - Significant increase in "calm" and "relaxed" ratings. - Decrease in self-reported "stress" levels. | |
| Muscone | Healthy volunteers | Undiluted natural musk | Heart Rate Variability (HRV) & POMS | - Increased high-frequency (HF) component of HRV, indicating parasympathetic nervous system activation (relaxation). - Reduced "Tension-Anxiety" scores on the POMS. |
Signaling Pathways
The distinct effects of Androstenol and muscone on mood can be attributed to their different proposed signaling pathways.
Androstenol Signaling Pathway
Androstenol is hypothesized to be detected primarily through the vomeronasal organ (VNO), a chemosensory organ distinct from the main olfactory epithelium. The signal is then relayed to the accessory olfactory bulb and subsequently to brain regions involved in emotional and social behaviors, such as the amygdala and hypothalamus.
Caption: Proposed signaling pathway for Androstenol via the vomeronasal system.
Muscone Signaling Pathway
Muscone is believed to act through the main olfactory system. It binds to specific olfactory receptors (ORs) on olfactory sensory neurons in the main olfactory epithelium. This signal is then transmitted to the main olfactory bulb and processed in various cortical areas, including the piriform cortex and orbitofrontal cortex, which are involved in conscious odor perception and emotional processing.
Caption: Proposed signaling pathway for Muscone via the main olfactory system.
Experimental Protocols
The following section details a generalized experimental protocol for assessing the effects of odorants on mood states, based on common methodologies in the field.
Protocol: Olfactory-Induced Mood Assessment
Objective: To evaluate the effect of an odorant (e.g., Androstenol or muscone) on self-reported mood states compared to a placebo control.
Materials:
-
Test odorant (e.g., Androstenol or muscone) diluted in a non-odorous solvent (e.g., dipropylene glycol).
-
Placebo control (solvent only).
-
Odor delivery devices (e.g., cotton pads, olfactometer).
-
Validated mood assessment questionnaires (e.g., POMS, VAMS).
-
Physiological monitoring equipment (optional, e.g., ECG for HRV).
-
Well-ventilated, quiet testing room.
Procedure:
-
Participant Recruitment: Recruit a cohort of healthy participants, screening for normal olfactory function and absence of respiratory illnesses.
-
Baseline Assessment: Participants complete a baseline mood questionnaire before odor exposure.
-
Randomization: Participants are randomly assigned to either the odorant or placebo group in a double-blind manner.
-
Odor Exposure: The assigned substance is presented to the participant for a standardized duration (e.g., 5 minutes).
-
Post-Exposure Assessment: Immediately following exposure, participants complete the mood questionnaire again.
-
Data Analysis: Statistical analysis (e.g., t-test, ANOVA) is performed to compare the changes in mood scores between the odorant and placebo groups.
Caption: Standardized workflow for an olfactory mood induction experiment.
Conclusion
The available evidence suggests that Androstenol and muscone influence mood through distinct pathways and elicit different affective responses. Androstenol appears to enhance positive, socially-oriented mood states, particularly in females, likely via the vomeronasal system. In contrast, muscone tends to induce a more generalized state of calmness and relaxation, mediated by the main olfactory system.
For researchers and drug development professionals, these differences are critical. The choice between these or similar compounds would depend on the desired therapeutic outcome, whether it be for applications in social anxiety, stress reduction, or general well-being. Future research should focus on direct, well-controlled comparative studies with larger and more diverse populations, incorporating both subjective and objective physiological measures to further elucidate their precise effects and mechanisms of action.
Hypothalamic Activation by Androstenol: An fMRI-Validated Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The investigation into human chemosignals and their influence on brain activity has identified androstenol, a steroid compound found in human sweat, as a substance of interest. Functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) studies have been employed to validate its effects, particularly on the hypothalamus, a brain region critical for regulating hormonal functions and social behaviors. This guide provides a comparative analysis of androstenol's hypothalamic activation, supported by experimental data, and contrasts its effects with other compounds.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the neural response to androstenol and other putative human pheromones. These studies utilize neuroimaging techniques to measure changes in brain activity upon olfactory stimulation.
Table 1: Comparative Hypothalamic Activation by Androstenol and Control Odors in Women
| Compound | Brain Region | Talairach Coordinates (x, y, z) | Peak Z-value | Cluster Size (cm³) | Study |
| Androstenol | Anterior Hypothalamus | 4, 0, -18 | 3.8 | 0.9 | Savic & Berglund, 2010[1][2] |
| Right Medial Amygdala | 18, -10, -4 | - | - | Savic & Berglund, 2010[2] | |
| Ordinary Odors (OO) | Amygdala & Piriform Cortex | 18, -10, -4 / -22, 2, -8 | - | - | Savic & Berglund, 2010[3][4] |
| Anterior Insular Cortex | - | - | - | Savic & Berglund, 2010[1][2] | |
| Anterior Cingulate Cortex | - | - | - | Savic & Berglund, 2010[1][2] |
Note: The study by Savic & Berglund (2010) used PET to measure regional cerebral blood flow (rCBF) as an indicator of neural activity.[1][2]
Table 2: Sex-Differentiated Hypothalamic Activation by Androstadienone
| Participant Group | Compound | Brain Region | Key Finding | Study |
| Heterosexual Women | Androstadienone | Anterior Hypothalamus | Significant activation | Savic et al., 2001[5][6] |
| Heterosexual Men | Androstadienone | Anterior Hypothalamus | No significant activation | Savic et al., 2001[5][6] |
| Homosexual Men | Androstadienone | Anterior Hypothalamus | Activation pattern similar to heterosexual women | Savic et al., 2005 |
| Lesbian Women | Androstadienone | Olfactory Networks | Processed primarily as an odor, not activating the anterior hypothalamus | Berglund et al., 2006[7] |
| Pre-pubertal Girls & Boys | Androstadienone | Hypothalamus | Sex difference in responsiveness already present | Burke et al., 2012[8][9] |
Note: Androstadienone is a compound structurally and functionally similar to androstenol and is often studied in the context of human pheromones.
Experimental Protocols
The methodologies employed in fMRI and PET studies investigating olfactory stimuli are critical for ensuring the validity of the findings. Key considerations include stimulus delivery, control for non-olfactory cues, and data analysis.
Olfactory Stimulation and Delivery
A significant challenge in olfactory fMRI is the precise delivery of odorants without confounding cues such as auditory, tactile, or thermal sensations.[10] To address this, researchers have developed specialized olfactometers.
A common experimental setup involves:
-
Odorant Preparation : Androstenol and control substances are diluted to specific concentrations. For instance, in some studies, androstadienone was used at varying concentrations to observe dose-dependent effects.[8]
-
Delivery System : A computer-controlled olfactometer delivers pulses of odorized air interleaved with odorless air (as a baseline) to the participant through a nasal mask.[10][11] The system is designed for rapid switching between odorant and non-odorant conditions, typically synchronized with the participant's inhalation to ensure consistent stimulus perception.[11][12]
-
Respiration Monitoring : The participant's breathing pattern is often monitored to account for its modulatory effect on olfactory perception and the BOLD signal.[12] Respiration-triggered stimulus delivery can enhance the reliability of fMRI results.[12]
fMRI/PET Data Acquisition and Analysis
-
Imaging Parameters : Functional images are acquired using a high-field MRI scanner (e.g., 7T) to detect the subtle blood-oxygen-level-dependent (BOLD) signal changes associated with neural activity.[13] For PET studies, regional cerebral blood flow (rCBF) is measured as a proxy for brain activation.[1][2]
-
Experimental Design : A block design or event-related design is typically used. In a block design, periods of odorant presentation are alternated with periods of odorless air.
-
Data Preprocessing : The acquired functional data undergo several preprocessing steps, including motion correction, spatial normalization to a standard brain template (e.g., Talairach or MNI), and smoothing.
-
Statistical Analysis : Statistical parametric mapping (SPM) is a common software package used to analyze the data. General linear models are employed to identify brain regions showing a significant change in BOLD signal or rCBF in response to the olfactory stimulus compared to the baseline condition. The results are typically reported as clusters of activation with corresponding statistical values (e.g., Z-scores or T-values) and anatomical coordinates.
Visualizing the Process
To better understand the experimental workflow and the proposed neural processing of androstenol, the following diagrams are provided.
Comparative Analysis and Alternatives
The presented data suggest that androstenol activates the hypothalamus in women, a pattern distinct from that elicited by ordinary odors which primarily engage classical olfactory regions.[1][2] This finding lends support to the hypothesis that androstenol may function as a human chemosignal, processed differently than standard odorants.
The research on androstadienone further strengthens this notion, demonstrating sexually dimorphic hypothalamic responses that are also influenced by sexual orientation.[5][7] For instance, heterosexual women and homosexual men show hypothalamic activation in response to androstadienone, while heterosexual men do not.[5] This suggests a neural circuit attuned to these specific compounds that is linked to sexual preference.
Alternative compounds used in these studies for comparison include:
-
Ordinary Odors (OO) : A cocktail of common odors is used as a control to differentiate the brain activation patterns of putative pheromones from those of typical smells.[3][4]
-
Estratetraenol (EST) : An estrogen-like steroid, EST is another candidate for a human pheromone. Studies have shown that smelling EST activates the hypothalamus in men, a reciprocal effect to that of androstadienone in women.[7][14]
-
Control Substances : Odorless air or the solvent used to dilute the active compounds serves as the baseline condition in fMRI and PET experiments.
It is important to note that the existence and function of human pheromones remain a topic of scientific debate.[15][16] However, the consistent and specific activation of the hypothalamus by compounds like androstenol and androstadienone, as validated by neuroimaging studies, provides compelling evidence for their specialized role in human social chemosignaling. Future research, potentially utilizing higher-resolution imaging and more diverse participant populations, will further elucidate the precise mechanisms and behavioral implications of these findings.
References
- 1. Androstenol--a steroid derived odor activates the hypothalamus in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androstenol – a Steroid Derived Odor Activates the Hypothalamus in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androstenol – a Steroid Derived Odor Activates the Hypothalamus in Women | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. new.sciencenews.org [new.sciencenews.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. pure.rug.nl [pure.rug.nl]
- 9. Hypothalamic Response to the Chemo-Signal Androstadienone in Gender Dysphoric Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method for functional magnetic resonance imaging of olfaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Olfactometry in fMRI studies: odor presentation using nasal continuous positive airway pressure. | Semantic Scholar [semanticscholar.org]
- 12. Methods for olfactory fMRI studies: Implication of respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Functional Activities Detected in the Olfactory Bulb and Associated Olfactory Regions in the Human Brain Using T2-Prepared BOLD Functional MRI at 7T [frontiersin.org]
- 14. Pheromone effects on the human hypothalamus in relation to sexual orientation and gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reproducible research into human chemical communication by cues and pheromones: learning from psychology's renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The search for human pheromones: the lost decades and the necessity of returning to first principles - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Science of Scent: A Comparative Analysis of Androstenol and Estratetraenol
A deep dive into the experimental evidence surrounding two putative human pheromones reveals nuanced effects on mood and behavior, alongside a scientific debate that continues to unfold. For researchers, scientists, and drug development professionals, understanding the subtle impacts and methodological considerations in the study of Androstenol and Estratetraenol is critical.
The quest to understand human chemical communication has led to the investigation of several compounds, with Androstenol and Estratetraenol emerging as prominent candidates for putative pheromones. Androstenol, a steroid found in male sweat, and Estratetraenol, an estrogen-like steroid found in female urine, have been the subjects of numerous studies exploring their potential influence on human mood, perception, and sexual response. While the existence and function of human pheromones remain a topic of vigorous scientific discussion, this guide provides an objective comparison of the reported effects of these two compounds, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the key quantitative findings from various studies on Androstenol and Estratetraenol. It is important to note that results can be context-dependent and are not always replicated across studies.
| Compound | Effect Investigated | Study Population | Key Quantitative Findings | Citation |
| Androstenol | Mood | Female Subjects | During the middle of the menstrual cycle, women exposed to Androstenol tended to rate their moods as more submissive compared to a placebo group. | [1] |
| Sexual Arousal | Female Subjects | No significant evidence that Androstenol influenced sexual feelings when subjects read a sexually-arousing passage. | [2] | |
| Brain Activation | Healthy Heterosexual Women | Smelling Androstenol activated a portion of the hypothalamus, a brain region associated with mating behavior in animals. | [3][4] | |
| Estratetraenol | Autonomic Arousal | Male Subjects | Found to affect autonomic arousal in men. | [5] |
| Gender Perception | Heterosexual Males | Exposure to Estratetraenol decreased the frequency of identifying androgynous point-light walkers as "male". | [5] | |
| Brain Activation | Men | Increased hypothalamic activity in men when exposed to Estratetraenol. | [6] | |
| Sexual Motivation | Heterosexual Males | Increased preference for larger, delayed sexual rewards, suggesting a potential increase in sexual motivation. | [7][8][9] | |
| Emotional Reaction to Touch | Male Subjects | Participants' emotional reaction to images of romantic touch was stronger under exposure to Estratetraenol. | [10] |
Experimental Protocols
The methodologies employed in studying Androstenol and Estratetraenol are crucial for interpreting the results. A typical experimental design involves a double-blind, placebo-controlled setup.
A Generic Experimental Workflow:
References
- 1. The influence of androstenol - a putative human pheromone - on mood throughout the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of androstenol on human sexual arousal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androstenol – a Steroid Derived Odor Activates the Hypothalamus in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androstenol--a steroid derived odor activates the hypothalamus in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LabXchange [labxchange.org]
- 6. Pheromones, in context [apa.org]
- 7. Estratetraenol increases preference for large sexual reward but not impulsivity among heterosexual males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 3α-Androstenol and 3β-Androstenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the two stereoisomers of androstenol: 3α-androstenol and 3β-androstenol. The primary distinction lies in their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a key target in neuropharmacology. This differential activity leads to distinct physiological and behavioral effects, which are detailed below with supporting experimental data.
Core Comparison: GABA-A Receptor Modulation
The most significant difference between the two isomers is their effect on the GABA-A receptor. 3α-androstenol is a potent positive allosteric modulator of this receptor, while its 3β epimer is inactive.[1][2][3][4] This stereoselectivity is a common feature of neurosteroid interaction with the GABA-A receptor, where the 3α-hydroxy configuration is crucial for modulatory activity.[1][5]
Positive allosteric modulation by 3α-androstenol enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability. This mechanism underlies the observed anxiolytic-like, antidepressant-like, and anticonvulsant effects of 3α-androstenol.[2][3] In stark contrast, 3β-androstenol does not potentiate GABA-A receptor function, even at high concentrations.[1][2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for 3α-androstenol and the reported lack of activity for 3β-androstenol.
Table 1: In Vitro GABA-A Receptor Modulation
| Compound | Assay | Receptor Subtype | Effect | EC₅₀ | Source |
| 3α-Androstenol | Whole-cell patch clamp | α1β2γ2, α2β2γ2 | Potentiation of GABA-activated currents | 0.4 µM (cultured cerebellar granule cells), 1.4 µM (cerebellar slices) | [2][3] |
| 3β-Androstenol | Whole-cell patch clamp | Not specified | No potentiation of GABA-activated currents | Not applicable | [2][3] |
Table 2: In Vivo Behavioral and Physiological Effects
| Compound | Model | Effect | ED₅₀ | Source |
| 3α-Androstenol | 6-Hz electroshock seizure model (mice) | Anticonvulsant | 21.9 mg/kg | [2][3] |
| 3α-Androstenol | Pentylenetetrazol seizure model (mice) | Anticonvulsant | 48.9 mg/kg | [2][3] |
| 3α-Androstenol | Elevated zero-maze (mice) | Anxiolytic-like | 30-50 mg/kg (effective dose range) | [2][3] |
| 3α-Androstenol | Forced swim test (mice) | Antidepressant-like | 5-10 mg/kg (effective dose range) | [2][3] |
| 3β-Androstenol | Seizure models (mice) | No anticonvulsant activity | Not applicable | [2][3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of 3α-androstenol at the GABA-A receptor and a typical experimental workflow for its characterization.
References
- 1. Androstenol - Wikipedia [en.wikipedia.org]
- 2. The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3β-Androstenol - Wikipedia [en.wikipedia.org]
- 5. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Androstenol Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The role of the putative human pheromone Androstenol (5α-androst-16-en-3α-ol) in influencing human behavior and physiology remains a subject of considerable scientific debate. While initial studies suggested intriguing effects on mood, social perception, and brain activity, subsequent research has yielded a complex and often contradictory body of evidence. This guide provides an objective comparison of key research findings, focusing on the independent validation of published results, to aid researchers in navigating this contentious field.
Comparative Analysis of Key Research Findings
The following table summarizes the quantitative data from pivotal studies investigating the effects of Androstenol. It highlights the discrepancies in findings across different research groups and experimental paradigms.
| Study | Focus | Key Finding | Contradictory/Validating Findings | Androstenol Concentration | Participants |
| Savic et al. (2010)[1] | Neurobiology | Smelling Androstenol activated the anterior hypothalamus in heterosexual women.[1] | This finding suggests a potential neural substrate for pheromonal effects, but direct replication studies are scarce. | Crystalline form (200 mg)[1] | 16 healthy heterosexual women |
| Benton (1982)[2] | Mood | Women exposed to Androstenol reported feeling more "submissive" during the middle of their menstrual cycle.[2] | Other studies have failed to find a consistent effect on mood, with some reporting no significant changes.[2] | Not specified, applied to the upper lip daily | Female subjects |
| Kirk-Smith et al. (1978) | Attractiveness | Participants rated photographs of people as more attractive when exposed to Androstenol. | Later studies have produced mixed results, with some failing to replicate this effect on attractiveness ratings. | Not specified, impregnated on a mask | Male and female undergraduates |
| Gustavson et al. (1987)[3] | Behavior | Men tended to avoid public restroom stalls treated with Androstenol, suggesting a spacing function.[3] | This behavioral avoidance has not been widely replicated in other contexts. | Not specified, applied to restroom stalls | Male and female restroom users |
| Various Reviews | Overall Efficacy | The effects of Androstenol are often inconsistent and may be influenced by context, concentration, and individual sensitivity. Many studies have been criticized for using pharmacologically high, non-physiological concentrations of the compound.[4][5] | The lack of robust and replicable findings has led many researchers to question whether Androstenol functions as a true human pheromone.[6] | Often pharmacological and not representative of natural human production.[4] | Varies across studies |
Experimental Protocols
Understanding the methodologies employed in Androstenol research is crucial for interpreting the divergent findings. Below are detailed protocols for two key experimental paradigms.
Neuroimaging Studies (Positron Emission Tomography - PET)
This protocol is based on the methodology described by Savic et al. (2010)[1].
-
Participant Selection: Healthy, right-handed, heterosexual, non-smoking women with a regular menstrual cycle were recruited. Participants were screened for any history of neurological or psychiatric disorders and had a normal olfactory function.
-
Stimuli:
-
Androstenol: 200 mg of crystalline Androstenol (98% purity) was presented in a glass jar.
-
Ordinary Odors: A selection of common odors (e.g., butanol, cedar oil, lavender oil, eugenol) were used as control stimuli.
-
Odorless Air: Presented as a baseline condition.
-
-
PET Scanning Procedure:
-
Regional cerebral blood flow (rCBF) was measured using a high-resolution PET scanner.
-
Participants were placed in a supine position with their eyes closed in a quiet, dark room.
-
The stimuli were presented passively to the participant's nose via a computer-controlled olfactometer.
-
Each stimulus was presented for a set duration, followed by a period of odorless air.
-
The order of stimulus presentation was randomized across participants.
-
-
Data Analysis:
-
PET images were reconstructed and pre-processed using statistical parametric mapping software.
-
Significant changes in rCBF in response to Androstenol compared to odorless air and ordinary odors were identified.
-
Mood and Attractiveness Rating Studies
This protocol is a generalized representation based on various studies.
-
Participant Selection: Participants are typically recruited based on age, gender, and sexual orientation, depending on the research question. Olfactory function is usually screened.
-
Androstenol Administration:
-
Androstenol is often dissolved in a carrier solvent (e.g., ethanol, propylene glycol) and applied to a cotton pad, surgical mask, or directly to the upper lip.
-
Concentrations used have varied widely, often in the pharmacological range, which may not reflect physiological levels.
-
-
Experimental Design:
-
A double-blind, placebo-controlled design is typically used.
-
Participants are exposed to either Androstenol or a placebo (carrier solvent alone).
-
Following exposure, participants complete questionnaires to assess their mood (e.g., using scales like the Profile of Mood States - POMS) and/or rate the attractiveness of standardized facial photographs.
-
-
Data Analysis:
-
Statistical analyses (e.g., t-tests, ANOVAs) are used to compare mood and attractiveness ratings between the Androstenol and placebo groups.
-
Visualizing the Putative Signaling Pathway
While the precise molecular signaling pathway for Androstenol in humans is not fully elucidated, it is hypothesized to follow the general mechanism of odorant detection in the olfactory system. The following diagram illustrates this putative pathway.
Caption: Putative olfactory signaling pathway for Androstenol.
This guide underscores the need for rigorous, standardized, and independently validated research to clarify the true effects, if any, of Androstenol on human physiology and behavior. Future studies should prioritize the use of physiologically relevant concentrations and well-controlled experimental designs to move beyond the current state of conflicting findings.
References
- 1. Androstenol – a Steroid Derived Odor Activates the Hypothalamus in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of androstenol - a putative human pheromone - on mood throughout the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pheromones and their effect on women’s mood and sexuality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Pheromones - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Androstenol
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds like Androstenol. Adherence to established safety protocols is paramount to ensure the well-being of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Androstenol, fostering a culture of safety and environmental stewardship.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Androstenol with appropriate personal protective equipment (PPE). The toxicological properties of this substance have not been fully investigated.[1] Therefore, caution is advised.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect clothing and skin.
-
Respiratory Protection: Use in a well-ventilated area. If dust generation is unavoidable, a NIOSH-approved respirator may be necessary.[1]
In the event of a spill, immediately clean the area while wearing appropriate PPE. Sweep up solid material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.[1]
Step-by-Step Disposal Protocol for Androstenol
The disposal of Androstenol, as with many laboratory chemicals, is governed by local, state, and federal regulations. The following is a general procedural guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
-
Waste Identification and Segregation:
-
Identify all waste containing Androstenol, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate Androstenol waste from other chemical waste streams to ensure proper handling and disposal.
-
-
Containerization:
-
Place all solid Androstenol waste into a clearly labeled, sealed, and durable container. The container should be compatible with the chemical properties of Androstenol.
-
For liquid waste containing Androstenol, use a labeled, leak-proof container.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name, "Androstenol."
-
Include the date of waste generation and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of Androstenol down the drain or in regular trash.
-
Quantitative Data Summary
| Parameter | Information | Citation |
| Acute Toxicity | The toxicological properties have not been fully investigated. May cause irritation of the digestive tract, respiratory tract, skin, and eyes. | [1] |
| Environmental Hazards | The environmental impact of this product has not been fully investigated. Steroids and hormones can be environmental pollutants in aquatic environments. | [2][3] |
| Recommended Exposure Limits | No specific PEL (Permissible Exposure Limit) or TLV (Threshold Limit Value) has been established. Handle with caution. | [4] |
| Incompatibilities | Strong oxidizing agents. | [1] |
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of Androstenol, the following diagram outlines the logical workflow from waste generation to final disposal.
Caption: A flowchart outlining the key steps for the safe disposal of Androstenol waste in a laboratory setting.
This comprehensive approach to the disposal of Androstenol not only ensures compliance with safety regulations but also builds a foundation of trust in the laboratory's commitment to safety and environmental responsibility. By providing clear, actionable guidance, researchers are empowered to manage chemical waste effectively, safeguarding both their immediate work environment and the broader ecosystem.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Androstenol
Essential safety protocols and logistical plans are critical for the secure and effective handling of Androstenol in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with detailed procedural instructions, from personal protective equipment (PPE) selection to disposal, ensuring a safe research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. This includes the use of chemical-resistant gloves, protective clothing, and eye protection.[3][4] For activities with a risk of aerosol generation, respiratory protection should also be considered.[5]
Recommended Personal Protective Equipment for Handling Androstenol
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile, butyl, or neoprene gloves are recommended for good protection against both dry and liquid forms.[3] Avoid cotton or leather gloves, as they can absorb the chemical.[3] Gloves should be unlined and elbow-length to protect the wrists.[3] It is advisable to change gloves regularly, approximately every 30 to 60 minutes, or immediately if they are damaged or contaminated.[5] |
| Body Protection | Protective clothing/Coveralls | Wear a clean, dry protective suit or coveralls that cover the entire body from wrists to ankles over regular work clothes.[3] |
| Chemical-resistant apron | A chemical-resistant apron should be worn over protective clothing when mixing, loading, or cleaning equipment to protect against spills and splashes.[3][4] | |
| Eye and Face Protection | Safety glasses or goggles | Use shielded safety glasses for low-exposure situations.[3] For tasks with a higher risk of splashes, such as pouring or mixing, snug-fitting, non-fogging goggles are necessary.[3] |
| Face shield | In high-exposure situations where both face and eye protection are needed, a face shield can be worn over goggles.[3] | |
| Respiratory Protection | Respirator | While not always mandatory, consider wearing a respirator during any lengthy exposure or when there is a high risk of inhalation.[3] An N-95 or N-100 particle mask is sufficient for most activities. For large spills, a chemical cartridge-type respirator is required.[5] |
Quantitative Safety Data for Androsterone
The following table summarizes the available safety data for Androsterone, a structurally similar compound to Androstenol. This information should be used as a conservative guide for implementing safety protocols.
| Data Point | Value/Information |
| LD50/LC50 | Not available[2] |
| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65[2] |
| NFPA Rating (estimated) | Health: 1; Flammability: 0; Instability: 0[2] |
| Primary Irritant Effect | Irritant to skin and mucous membranes; Irritating effect on the eye |
| Sensitization | Sensitization possible through inhalation |
Experimental Protocol for Handling Androstenol
This protocol outlines the step-by-step procedure for safely handling Androstenol in a laboratory setting.
1. Preparation and Precautionary Measures:
- Ensure the work area is in a well-ventilated space, preferably within a chemical fume hood.[2]
- An eyewash station and safety shower must be readily accessible.[2]
- Don all required PPE as specified in the table above before handling the compound.
2. Handling and Use:
- Minimize the generation and accumulation of dust if working with a powdered form.[2]
- Avoid direct contact with eyes, skin, and clothing.[2]
- Keep the container tightly closed when not in use.[2]
- Wash hands thoroughly after handling, even if gloves were worn.[2]
3. Storage:
- Store Androstenol in a tightly closed container.[2]
- The storage area should be cool, dry, and well-ventilated, away from incompatible substances such as oxidizing agents.[2]
4. Spill and Leak Procedure:
- In the event of a spill, clean it up immediately, observing all PPE precautions.[2]
- For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2]
- Ensure adequate ventilation in the spill area.[2]
5. Disposal:
- Androstenol waste should not be disposed of with household garbage or allowed to reach the sewage system.
- Follow all local, state, and federal regulations for hazardous waste disposal.[6] Contact your institution's environmental health and safety department for specific guidance.
- Empty containers should not be reused and should be disposed of according to official regulations.[6]
Androstenol Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of Androstenol, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of Androstenol.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
